3-(3-Fluoro-4-methylphenyl)phenol
Description
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHKVHMJJJWHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683448 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-24-3 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(3-Fluoro-4-methylphenyl)phenol
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(3-Fluoro-4-methylphenyl)phenol, a valuable biaryl scaffold in medicinal chemistry and materials science. The core of this synthesis is a strategically designed Suzuki-Miyaura cross-coupling reaction, followed by a final deprotection step. This document offers a detailed retrosynthetic analysis, step-by-step experimental protocols for key transformations, an examination of the underlying reaction mechanisms, and critical insights into experimental design choices. All methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
Fluorinated biaryl phenols are privileged structural motifs found in a wide array of biologically active compounds and advanced materials. The unique electronic properties imparted by the fluorine atom, combined with the conformational flexibility of the biaryl system and the hydrogen-bonding capability of the phenolic hydroxyl group, make these compounds highly sought-after synthetic targets. This compound serves as a critical building block for more complex molecular architectures.
This guide details a reliable two-step synthetic sequence. The strategy hinges on the palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its mild conditions, high functional group tolerance, and broad substrate scope.[1][2][3] The synthesis is designed as follows:
-
Carbon-Carbon Bond Formation: A Suzuki-Miyaura cross-coupling between a protected phenol derivative, 3-bromo-5-methoxyphenol , and 3-fluoro-4-methylphenylboronic acid . The methoxy group serves as a robust protecting group for the phenol, preventing interference with the catalytic cycle.
-
Deprotection: A final demethylation step to cleave the aryl methyl ether, unmasking the phenolic hydroxyl group to yield the target molecule.
This approach is advantageous due to the commercial availability and stability of the starting materials, particularly the boronic acid, which simplifies the overall process.[4][5]
Retrosynthetic Analysis and Pathway Design
A retrosynthetic analysis of the target molecule reveals the central C-C bond connecting the two aromatic rings as the key disconnection point. This immediately suggests a cross-coupling strategy.
Caption: Retrosynthetic analysis of the target molecule.
The analysis identifies two primary synthons. The 3-fluoro-4-methylphenyl unit can be sourced from its corresponding boronic acid, a stable and readily accessible organoboron compound.[5] The 3-hydroxyphenyl fragment is best derived from an aryl halide to participate in the oxidative addition step of the catalytic cycle. To prevent self-coupling or catalyst deactivation, the acidic phenolic proton must be protected. A methyl ether is an excellent choice due to its stability under the basic conditions of the Suzuki coupling.[6] This leads to the selection of 3-bromo-5-methoxyphenol as the ideal coupling partner.[7]
Key Synthetic Transformations and Experimental Protocols
Stage 1: Suzuki-Miyaura Cross-Coupling
The formation of the biaryl backbone is achieved via a palladium-catalyzed cross-coupling reaction. The choice of catalyst, ligand, and base is critical for achieving high yield and preventing side reactions.
Caption: Workflow for the Suzuki-Miyaura cross-coupling step.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commercially available catalyst for Suzuki couplings. It provides the active Pd(0) species directly, initiating the catalytic cycle without an in-situ reduction step.
-
Base: An aqueous solution of a mild base like potassium carbonate (K₂CO₃) is essential. The base activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step.[2][8]
-
Solvent System: A biphasic solvent system, such as Toluene/Ethanol/Water, is employed. Toluene solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility between the phases, accelerating the reaction rate.
Detailed Experimental Protocol:
-
To a 250 mL round-bottom flask, add 3-bromo-5-methoxyphenol (1.0 eq.), 3-fluoro-4-methylphenylboronic acid (1.1 eq.), and potassium carbonate (3.0 eq.).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the solvent system: Toluene (4 mL per mmol of aryl bromide), Ethanol (1 mL per mmol), and Water (1 mL per mmol).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.), to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to reflux (approximately 95 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-methoxy-5-(3-fluoro-4-methylphenyl)biphenyl.
| Reagent | Molar Eq. | Purpose |
| 3-Bromo-5-methoxyphenol | 1.0 | Aryl halide coupling partner |
| 3-Fluoro-4-methylphenylboronic acid | 1.1 | Organoboron coupling partner |
| Pd(PPh₃)₄ | 0.03 | Palladium catalyst source |
| K₂CO₃ | 3.0 | Base for boronic acid activation |
| Toluene/Ethanol/Water | - | Biphasic solvent system |
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling.
Stage 2: Demethylation of Aryl Methyl Ether
The final step is the cleavage of the robust methyl ether to reveal the target phenol. Boron tribromide (BBr₃) is a powerful Lewis acid and the reagent of choice for this transformation due to its high efficiency in cleaving aryl methyl ethers under relatively mild conditions.[6][9]
Causality Behind Experimental Choices:
-
Reagent: BBr₃ coordinates strongly to the ether oxygen, activating the methyl group for nucleophilic attack by the bromide ion. This process is highly effective but requires strictly anhydrous conditions as BBr₃ reacts violently with water.[6]
-
Solvent: An inert, anhydrous solvent like dichloromethane (DCM) is used to dissolve the substrate and facilitate the reaction without participating in it.
-
Temperature: The reaction is initiated at a low temperature (-78 °C) to control the initial exothermic reaction between BBr₃ and the substrate. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Detailed Experimental Protocol:
-
Dissolve the purified 3-methoxy-5-(3-fluoro-4-methylphenyl)biphenyl (1.0 eq.) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.2 eq.) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to a flask of crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization or a short silica gel plug to afford the final product, this compound.
| Reagent | Molar Eq. | Purpose |
| Biaryl Methyl Ether | 1.0 | Substrate for deprotection |
| Boron Tribromide (BBr₃) | 1.2 | Strong Lewis acid for ether cleavage |
| Dichloromethane (DCM) | - | Anhydrous solvent |
| Temperature | -78 °C to RT | Controls reactivity and ensures completion |
Table 2: Reagents and Conditions for Demethylation.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-methoxyphenol, forming a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation: The activated boronate complex (formed from the boronic acid and base) transfers its organic group (the 3-fluoro-4-methylphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the molecular structure, showing characteristic shifts and coupling constants for the aromatic protons and carbons. The disappearance of the methoxy signal (~3.8 ppm in ¹H NMR) and the appearance of a broad phenolic -OH peak are key indicators of successful demethylation.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Melting Point: A sharp melting point indicates high purity of the crystalline solid product.
Safety and Handling
-
Palladium Catalysts: While generally low in toxicity, they are expensive and should be handled carefully to avoid waste and contamination.
-
Boron Tribromide (BBr₃): Highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be thoroughly dried before use.
-
Solvents: Toluene and Dichloromethane are flammable and/or toxic. Handle in a fume hood and avoid inhalation or skin contact.
-
General Precautions: Always conduct reactions under an inert atmosphere where specified to prevent degradation of reagents and catalysts.
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process centered on a Suzuki-Miyaura cross-coupling and a subsequent demethylation. This guide provides a robust framework, from strategic planning and mechanistic understanding to detailed, actionable protocols. By explaining the causality behind the choice of reagents and conditions, this document equips researchers with the necessary knowledge to successfully synthesize this valuable biaryl phenol and adapt the methodology for related targets.
References
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents.
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023). Available at: [Link]
-
Schimler, S. D., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes - ResearchGate. (2025). Available at: [Link]
- CN105384603A - Synthesis method of poly-fluorinated phenol compound - Google Patents.
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. (2024). Available at: [Link]
-
Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap. Available at: [Link]
-
3-Fluoro-4-methylphenylboronic acid - Chongqing Chemdad Co. Available at: [Link]
-
3-Fluoro-4-methylphenylboronic acid - African Rock Art. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
O-Demethylation | Chem-Station Int. Ed. (2024). Available at: [Link]
-
Demethylation of an aryl methoxy group. : r/chemistry - Reddit. (2017). Available at: [Link]
- US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents.
- US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents.
-
fluoromethyl phenyl sulfone - Organic Syntheses Procedure. Available at: [Link]
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Semiochemical compound: 3-Bromo-5-(hydroxymethyl)-2-methoxyphenol - The Pherobase. (2025). Available at: [Link]
-
Suzuki Coupling - YouTube. (2020). Available at: [Link]
-
3-Fluoro-4-methylphenol | C7H7FO | CID 2774613 - PubChem - NIH. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017). Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. Available at: [Link]
- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents.
-
Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. Available at: [Link]
-
Demethylation - Wikipedia. Available at: [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. (2025). Available at: [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-4-methylphenylboronic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 3-Fluoro-4-methylphenylboronic acid 168267-99-0 [sigmaaldrich.com]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 3-Bromo-5-methoxyphenol | 855400-66-7 [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluoro-4-methylphenyl)phenol
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Fluoro-4-methylphenyl)phenol for researchers, scientists, and professionals engaged in drug development. The document is structured to deliver not just data, but also the underlying scientific rationale for experimental design and data interpretation, ensuring a robust understanding of this specific biphenyl derivative.
Introduction and Structural Elucidation
This compound is a biphenyl derivative featuring a phenol ring connected to a fluorinated and methylated phenyl ring. This molecular architecture suggests its potential utility as a scaffold in medicinal chemistry, where substituted biphenyls are prevalent due to their ability to adopt specific conformations for receptor binding. The presence of a phenolic hydroxyl group provides a key site for hydrogen bonding, while the fluoro and methyl substituents modulate electronic properties, lipophilicity, and metabolic stability.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 1261959-24-3 | United States Biological[1] |
| Molecular Formula | C₁₃H₁₁FO | United States Biological[1] |
| Molecular Weight | 202.22 g/mol | United States Biological[1] |
| IUPAC Name | This compound | - |
Below is the two-dimensional structure of the molecule, illustrating the connectivity of the atoms and the numbering of the phenyl rings.
Caption: 2D Structure of this compound.
Physicochemical Properties: Predictions and Experimental Determination
Due to the limited availability of specific experimental data for this compound, the following section provides well-grounded predictions based on its structural components. Alongside these predictions, detailed protocols for their experimental determination are provided.
Predicted Physicochemical Data Summary:
| Property | Predicted Value/Range | Rationale & Influencing Factors |
| Physical State | Solid at 25°C | The biphenyl core and potential for intermolecular hydrogen bonding suggest a crystalline solid. |
| Melting Point | 100 - 150 °C | Higher than simpler phenols due to the larger, more rigid biphenyl structure, which enhances crystal lattice energy. |
| Boiling Point | > 300 °C | The high molecular weight and polarity from the hydroxyl group will lead to a high boiling point. |
| Water Solubility | Low to sparingly soluble | The large hydrophobic biphenyl surface area will dominate, despite the polar hydroxyl group. |
| pKa | 9.5 - 10.0 | The electron-withdrawing effect of the fluoro-substituted phenyl ring will slightly increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10). |
| LogP | 3.5 - 4.5 | The molecule is predominantly lipophilic due to the two aromatic rings. The fluorine atom will contribute to increased lipophilicity. |
Melting Point Determination
Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically < 1°C) is indicative of a highly pure compound. The choice of the capillary method is standard for its small sample requirement and accuracy.
Protocol:
-
Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (10-15 °C/min) to quickly determine an approximate melting range.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 15°C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Acid Dissociation Constant (pKa) Determination
Trustworthiness: Potentiometric titration is a robust and self-validating method for pKa determination. The resulting titration curve provides a clear inflection point corresponding to the half-equivalence point, where pH equals the pKa, ensuring the accuracy of the measurement.
Protocol:
-
Solution Preparation: Prepare a 0.01 M solution of the compound in a suitable co-solvent system (e.g., 50:50 ethanol:water) due to its predicted low water solubility.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
Octanol-Water Partition Coefficient (LogP) Determination
Expertise & Experience: The shake-flask method is the gold standard for LogP determination. The inclusion of a pre-saturation step for the solvents is crucial to prevent volume changes upon mixing, which would otherwise introduce errors. Analysis by HPLC is chosen for its sensitivity and specificity in quantifying the analyte in each phase.
Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the compound in pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel for at least one hour to ensure equilibrium is reached. Let the phases separate completely.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a calibrated HPLC-UV method.
-
Calculation: Calculate LogP as: LogP = log ([Concentration in Octanol] / [Concentration in Water]).
Spectroscopic and Chromatographic Characterization
This section outlines the expected spectral features and provides standardized protocols for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural confirmation. The expected spectra are as follows:
-
¹H NMR: Signals for aromatic protons are expected in the range of 6.8-7.5 ppm. The methyl group protons should appear as a singlet around 2.2-2.4 ppm. The phenolic -OH proton will be a broad singlet, typically between 4-7 ppm, and its signal will disappear upon shaking the sample with D₂O.
-
¹³C NMR: Aromatic carbons will resonate between 110-160 ppm. The carbon bearing the fluorine will show a large one-bond coupling constant (¹JCF). The methyl carbon will appear upfield, around 20 ppm.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1600 & 1500 | C=C stretch | Aromatic Ring |
| 1260 - 1180 | C-O stretch | Phenolic C-O |
| 1250 - 1000 | C-F stretch | Aryl-Fluoride |
Protocol for Attenuated Total Reflectance (ATR)-IR:
-
Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure using the anvil and collect the sample spectrum.
-
Analysis: The resulting spectrum is automatically background-corrected. Identify the characteristic peaks.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, further confirming the identity.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A prominent peak at m/z = 202.22.
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of functional groups, such as the loss of a methyl radical (-15) or CO (-28), and cleavage of the biphenyl bond.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to elute the compound.
-
MS Detection: Acquire mass spectra using electron ionization (EI) at 70 eV.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Proposed Synthetic Workflow
The synthesis of this compound would likely be achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, which is a robust method for forming C-C bonds between aromatic rings.
Caption: Proposed Suzuki coupling synthesis workflow.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on the structure, the following precautions are advised:
-
General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Toxicity Profile: While specific toxicity data is unavailable, compounds of this class (phenols, fluorinated aromatics) can be irritants and may be harmful if swallowed or absorbed through the skin. Phenol itself is corrosive and toxic.[2] Treat this compound with appropriate caution.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
References
- This compound - Data Sheet.
-
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Phenol | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Miessler, G. L., Fischer, P. J., & Tarr, D. A. (2014). Inorganic Chemistry. Pearson.
Sources
3-(3-Fluoro-4-methylphenyl)phenol structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 3-(3-Fluoro-4-methylphenyl)phenol
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound, a substituted biphenyl of interest in chemical synthesis and drug discovery. Addressed to researchers, analytical scientists, and professionals in drug development, this document details the synergistic application of chromatographic and spectroscopic techniques. We move beyond procedural lists to explain the causal-driven logic behind methodological choices in High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. The guide culminates in the integration of data from one- and two-dimensional NMR experiments (COSY, HSQC, HMBC) to unambiguously confirm the compound's constitution, substitution pattern, and isomeric purity.
Introduction
This compound is a fluorinated biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, while the strategic incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity.[1] Given the existence of numerous potential isomers, the unambiguous confirmation of the structure of this compound (CAS 1261959-24-3) is a critical prerequisite for its use as a building block in pharmaceutical and materials science applications.[2]
This guide presents an integrated analytical strategy designed to provide irrefutable evidence for the compound's identity and purity. We will systematically detail the role of each analytical technique, emphasizing not just the "how" but the "why" of the experimental design, ensuring a self-validating and scientifically rigorous elucidation process.
Integrated Analytical Workflow
A robust structure elucidation process is sequential and complementary. Each step provides a piece of the puzzle, starting with sample purity and progressively building a complete structural picture. The workflow begins with chromatography to ensure analytical integrity, followed by a series of spectroscopic analyses to determine molecular formula, functional groups, and the precise atomic connectivity.
Caption: Integrated workflow for structure elucidation.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
3.1 Rationale Before committing to time-intensive spectroscopic analysis, it is imperative to confirm the purity of the analyte. Co-eluting impurities, particularly isomers, can confound spectroscopic data, leading to erroneous structural assignments. HPLC with UV detection is the standard method for this assessment.
3.2 Methodological Considerations
-
Stationary Phase: While standard C18 columns are widely used, a biphenyl stationary phase is often superior for separating aromatic compounds and their isomers.[3] The biphenyl phase offers enhanced π-π interactions between the stationary phase and the aromatic rings of the analyte, providing unique selectivity that can resolve closely related species not separable on a C18 column.[4]
-
Mobile Phase: The phenolic hydroxyl group is acidic. To ensure a sharp, symmetrical peak shape, its ionization must be suppressed. This is achieved by acidifying the mobile phase, typically with 0.1% formic or acetic acid, to maintain a pH well below the pKa of the phenol.[3]
-
Organic Modifier: The choice between acetonitrile and methanol can modulate selectivity. Methanol can enhance π-π interactions with biphenyl phases, offering an additional parameter to optimize separation.[5]
3.3 Experimental Protocol: HPLC-UV
-
Column: Biphenyl stationary phase (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve sample (approx. 1 mg/mL) in 50:50 Acetonitrile:Water.
3.4 Expected Results A pure sample of this compound will yield a single, sharp peak in the chromatogram, accounting for >98% of the total integrated peak area.
Molecular Mass and Formula Determination: Mass Spectrometry (MS)
4.1 Rationale Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine its elemental composition, confirming the molecular formula. The fragmentation pattern offers corroborating structural evidence.
4.2 Ionization Technique Selection Electron Ionization (EI) is a highly effective technique for the analysis of relatively small, volatile organic molecules. It imparts significant energy, resulting in extensive and reproducible fragmentation patterns that serve as a "molecular fingerprint" for database matching and structural analysis.[6]
4.3 Protocol: GC-MS (EI)
-
GC Column: Standard non-polar column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C hold for 1 min, ramp to 300 °C at 20 °C/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for HRMS.
-
Scan Range: m/z 40-400.
4.4 Data Interpretation
-
Molecular Ion (M⁺•): The molecular formula is C₁₃H₁₁FO, with a monoisotopic mass of 202.0794 g/mol .[2] HRMS should detect this ion with high accuracy (typically < 5 ppm error).
-
Isotopic Pattern: Fluorine is monoisotopic, so no characteristic M+2 peak (as seen with Cl or Br) is expected, which helps rule out the presence of these other halogens.[7]
-
Fragmentation: Aromatic systems stabilize the molecular ion.[8] Key fragmentation pathways for halogenated aromatic compounds include cleavage of the biphenyl C-C bond and loss of functional groups.
Table 1: Predicted Mass Fragments for this compound
| m/z (Predicted) | Fragment Ion Structure | Description |
|---|---|---|
| 202 | [C₁₃H₁₁FO]⁺• | Molecular Ion (M⁺•) |
| 187 | [C₁₂H₈FO]⁺ | Loss of methyl radical (•CH₃) |
| 174 | [C₁₂H₁₁F]⁺• | Loss of carbon monoxide (CO) from phenol ring |
| 126 | [C₇H₇FO] | 3-Fluoro-4-methylphenol radical cation |
| 109 | [C₆H₄FCH₃]⁺• | 4-Fluoro-1-methylbenzene radical cation |
| 94 | [C₆H₅OH]⁺• | Phenol radical cation |
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
5.1 Rationale FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule based on their absorption of infrared radiation.[9]
5.2 Protocol: Attenuated Total Reflectance (ATR)
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Perform background subtraction using the empty ATR crystal.
5.3 Spectral Interpretation The FTIR spectrum provides clear evidence for the key functional groups that constitute the target molecule.
Table 2: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3550-3200 (broad) | O–H Stretch | Phenolic Hydroxyl[10] |
| 3100-3000 | C–H Stretch | Aromatic C-H |
| 2950-2850 | C–H Stretch | Methyl C-H[10] |
| 1610, 1500, 1450 | C=C Stretch | Aromatic Ring[9] |
| 1250-1180 | C–O Stretch | Phenolic C-O[10] |
| 1280-1200 (strong) | C–F Stretch | Aryl-Fluoride |
Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
6.1 The Central Role of NMR NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules.[11] It provides detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms, allowing for the unambiguous assembly of the molecular structure.[12]
6.2 Protocol: Sample Preparation
-
Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a suite of NMR spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.
6.3 Data Interpretation and Assignment The combination of 1D and 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals.
-
¹H NMR: Provides information on the number of distinct protons and their neighboring atoms through spin-spin coupling. The fluorine atom will also couple to nearby protons (²JHF, ³JHF, ⁴JHF).
-
¹³C NMR: Shows all unique carbon atoms. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz). Other carbons will show smaller couplings.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is used to map out the proton networks on each of the two aromatic rings separately.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon signal of the atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons over 2-3 bonds. Crucially, it will show a correlation from a proton on one ring to the carbon of the other ring at the point of connection, providing definitive proof of the biphenyl linkage.
Caption: Key HMBC correlations confirming the C3-C1' linkage.
Table 3: Predicted NMR Data and Key Correlations for Structure Confirmation (in DMSO-d₆)
| Position | δ ¹H (ppm), mult., J (Hz) | δ ¹³C (ppm) | Key HMBC Correlations (H → C) |
|---|---|---|---|
| Phenol Ring | |||
| 1 | - | ~157.0 | - |
| 2 | ~7.1 (d) | ~115.0 | C4, C6, C1' |
| 3 | - | ~142.0 | - |
| 4 | ~7.2 (t) | ~130.0 | C2, C6 |
| 5 | ~6.7 (d) | ~116.0 | C1, C3 |
| 6 | ~6.8 (t) | ~119.0 | C2, C4, C1' |
| OH | ~9.5 (s, br) | - | C1, C2, C6 |
| Fluoro-methylphenyl Ring | |||
| 1' | - | ~131.0 | - |
| 2' | ~7.3 (dd) | ~130.0 (d, J≈6 Hz) | C4', C6', C3 |
| 3' | - | ~160.0 (d, ¹J≈245 Hz) | - |
| 4' | - | ~125.0 (d, J≈18 Hz) | - |
| 5' | ~7.2 (d) | ~128.0 | C1', C3', CH₃ |
| 6' | ~7.4 (d) | ~116.0 (d, J≈22 Hz) | C2', C4' |
| CH₃ | ~2.2 (s) | ~14.0 | C3', C4', C5' |
Data Synthesis and Structure Confirmation
The final step is the holistic integration of all acquired data:
-
HPLC confirms the analysis is of a single, pure compound.
-
HRMS establishes the molecular formula as C₁₃H₁₁FO.
-
FTIR confirms the presence of a phenol (-OH), aromatic rings, a methyl group, and an aryl-fluoride bond.
-
¹H and ¹³C NMR data are consistent with a disubstituted phenol ring and a trisubstituted fluoro-methyl-phenyl ring. The observed couplings (H-H and C-F) help define the substitution patterns on each ring.
-
COSY confirms the connectivity of adjacent protons within each aromatic system.
-
HSQC links every proton to its corresponding carbon.
-
The definitive evidence comes from HMBC , which bridges the individual fragments. The observation of a 3-bond correlation from the proton at C2' to the carbon at C3, combined with correlations from protons at C2 and C6 to the carbon at C1', unambiguously establishes the connection between the two rings at the correct positions, confirming the structure as this compound.
Conclusion
The structure elucidation of an organic molecule is a systematic process of evidence gathering and logical deduction. Through the integrated application of chromatography for purity control and a suite of spectroscopic techniques (MS, FTIR, and multi-dimensional NMR), the structure of this compound can be confirmed with the highest degree of scientific certainty. This rigorous, multi-faceted approach is fundamental to ensuring the quality and identity of chemical entities used in research, development, and manufacturing.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
PubChem. (n.d.). 3-Fluoro-4-methylphenol. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]
-
Huber, E. W., & Parker, R. A. (1990). Application of NMR techniques to the structural elucidation of isomeric phenolic biphenyls. The Journal of Organic Chemistry, 55(4), 1274–1277. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved January 16, 2026, from [Link]
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A Comprehensive Spectroscopic Guide to 3-(3-Fluoro-4-methylphenyl)phenol
Introduction
3-(3-Fluoro-4-methylphenyl)phenol, with the molecular formula C₁₃H₁₁FO and a molecular weight of 202.22 g/mol , is a biphenyl derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, valued for its conformational properties and metabolic stability. The strategic placement of a fluorine atom, a methyl group, and a hydroxyl group on the biphenyl core is anticipated to confer specific physicochemical and biological properties, making it a molecule of interest for researchers in drug development. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a foundational reference for its characterization and for the synthesis of related compounds. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is detailed, grounded in fundamental principles and supported by data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following predictions are for spectra acquired in a standard deuterated solvent such as deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, a signal for the methyl group, and a broad signal for the phenolic hydroxyl proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-OH | 4.5-5.5 | br s | - | 1H |
| H-2 | 7.30 | t | J = 7.9 | 1H |
| H-6 | 7.15 | ddd | J = 7.9, 2.0, 1.0 | 1H |
| H-4 | 6.90 | t | J = 2.0 | 1H |
| H-5 | 6.80 | ddd | J = 7.9, 2.0, 1.0 | 1H |
| H-2' | 7.25 | dd | J = 7.8, 2.0 | 1H |
| H-6' | 7.20 | dd | J (H-F) = 11.0, J = 2.0 | 1H |
| H-5' | 7.10 | t | J = 7.8 | 1H |
| H-CH₃ | 2.30 | s | - | 3H |
Interpretation of the ¹H NMR Spectrum
The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.[1] The hydroxyl group on the first phenyl ring is an electron-donating group, which tends to shield the ortho and para protons, shifting them to a higher field (lower ppm). Conversely, the fluorine atom on the second ring is an electron-withdrawing group, deshielding the adjacent protons.
The phenolic -OH proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. The protons on the phenol-bearing ring (H-2, H-4, H-5, H-6) will exhibit complex splitting patterns due to ortho, meta, and para couplings. The protons on the second ring will show coupling to each other and, in the case of H-2' and H-6', coupling to the fluorine atom. The methyl protons will appear as a singlet in the upfield region.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz or higher NMR spectrometer.
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-3' (C-F) | 162.0 (d, ¹JCF ≈ 245 Hz) |
| C-1 (-OH) | 155.0 |
| C-1' | 140.5 |
| C-3 | 139.0 |
| C-4' | 132.0 (d, ³JCF ≈ 5 Hz) |
| C-2 | 130.0 |
| C-5' | 128.0 |
| C-6' | 125.0 (d, ²JCF ≈ 15 Hz) |
| C-5 | 121.0 |
| C-6 | 118.0 |
| C-2' | 116.0 (d, ²JCF ≈ 22 Hz) |
| C-4 | 115.0 |
| C-CH₃ | 16.0 |
Interpretation of the ¹³C NMR Spectrum
The carbon attached to the hydroxyl group (C-1) and the fluorine atom (C-3') are expected to be the most downfield-shifted among the aromatic carbons, with the C-F carbon showing a large one-bond coupling constant (¹JCF).[2][3] The other carbons in the fluorinated ring will also exhibit smaller couplings to fluorine. The methyl carbon will appear at a high field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or cast a thin film from a volatile solvent.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3550-3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2925-2855 | Medium | Aliphatic C-H stretch (methyl) |
| 1600, 1500 | Medium-Strong | Aromatic C=C stretch |
| 1260-1200 | Strong | C-O stretch (phenol) |
| 1150-1100 | Strong | C-F stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bend |
Interpretation of the IR Spectrum
The most characteristic band in the IR spectrum of this compound will be the broad O-H stretching absorption due to hydrogen bonding of the phenolic hydroxyl group.[4] The spectrum will also show characteristic absorptions for the aromatic rings and the C-F bond.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a common technique.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron energy of 70 eV for EI.
-
Data Acquisition: Scan a mass range of approximately m/z 40-300.
Predicted Mass Spectrum Data
| m/z | Predicted Relative Intensity | Proposed Fragment Ion |
| 202 | High | [C₁₃H₁₁FO]⁺• (Molecular Ion) |
| 187 | Medium | [C₁₂H₈FO]⁺ (Loss of •CH₃) |
| 173 | Medium | [C₁₂H₈F]⁺ (Loss of •CHO) |
| 108 | Medium | [C₇H₇OH]⁺• (Hydroxytoluene radical cation) |
| 94 | Medium | [C₆H₅OH]⁺• (Phenol radical cation) |
Interpretation of the Mass Spectrum
The molecular ion peak is expected to be prominent at m/z 202.[6] The fragmentation of biphenyl derivatives can be complex.[7][8] Key fragmentation pathways for this compound would likely involve the loss of the methyl radical, followed by the loss of a CHO radical from the phenolic ring. Cleavage of the bond between the two phenyl rings can also occur.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
General Experimental Workflow
The comprehensive spectroscopic characterization of a novel compound like this compound follows a logical workflow to ensure data quality and accurate structural confirmation.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound. These data serve as a crucial reference for researchers engaged in the synthesis, identification, and application of this and related compounds. The predicted spectra are based on well-established principles of spectroscopy and are supported by data from structurally similar molecules. Experimental verification of these predictions will be essential for the definitive characterization of this compound.
References
-
Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1970). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 74(25), 4585-4587. [Link]
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Guo, X. F., Liu, S. Y., & Liu, Z. Q. (2006). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry, 24(1), 113-118. [Link]
-
Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(23), 3846-3847. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. [Link]
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- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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The Potent Polarity: A Technical Guide to the Biological Activity of Fluorinated Biphenyl Phenols
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into the biphenyl phenol scaffold represents a powerful approach in modern medicinal chemistry. This technical guide provides a comprehensive exploration of the biological activities of these compounds, designed for professionals in drug discovery and development. We move beyond a simple recitation of facts to explain the causal relationships between molecular structure, physicochemical properties, and biological outcomes. This guide details the synthetic strategies, delves into key therapeutic applications including antibacterial and antiviral activities, elucidates structure-activity relationships, and provides detailed experimental protocols. By integrating quantitative data, mechanistic diagrams, and field-proven insights, this document serves as an authoritative resource for harnessing the unique potential of fluorinated biphenyl phenols.
The Fluorine Advantage: Modulating Biology Through Strategic Substitution
The introduction of fluorine into a bioactive molecule is a cornerstone of modern drug design, utilized to enhance a compound's pharmacological profile.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond—are leveraged to overcome common drug development hurdles.[3] When applied to the versatile biphenyl phenol scaffold, these properties unlock a range of biological activities.
Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. Placing fluorine at a metabolically vulnerable position (a "metabolic hot-spot") can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[2][4][5]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic groups, influencing a molecule's ionization state at physiological pH. It also significantly impacts lipophilicity, which can be crucial for membrane permeability and target engagement.[6]
-
Increased Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein's binding pocket.[1][7] Fluorine can also induce conformational changes that lock the molecule into a more bioactive shape.
Caption: Impact of Fluorine's Properties on Drug Design.
Synthesis of Fluorinated Biphenyl Phenols: The Suzuki-Miyaura Coupling
The creation of the C-C bond linking the two phenyl rings is the critical step in synthesizing the biphenyl scaffold. Among various cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura reaction is the most robust and widely used method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1][8][9]
Caption: General Workflow for Suzuki-Miyaura Synthesis.
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of a fluorinated biphenyl compound, adapted from established methods.[8]
Objective: To synthesize 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP).
Materials:
-
1-bromo-3,4-difluorobenzene
-
(4-(tert-butyl)phenyl)boronic acid
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Magnesium sulfate (MgSO₄)
-
Pressure tube with a stir bar
Procedure:
-
Reactant Setup: To a pressure tube, add 1-bromo-3,4-difluorobenzene (e.g., 0.1 g, 0.518 mmol), (4-(tert-butyl)phenyl)boronic acid (1.5 equivalents, 0.777 mmol), and potassium phosphate (1.5 equivalents, 0.777 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1.5 mol %, 0.0089 g).
-
Causality Note: The palladium catalyst is the core of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps that form the new C-C bond. The phosphine ligands stabilize the palladium center.
-
-
Solvent Addition: Add a 3:1 v/v mixture of dioxane and water. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Causality Note: Dioxane serves as the organic solvent, while water is essential for dissolving the inorganic base (K₃PO₄) and facilitating the transmetalation step.
-
-
Reaction: Seal the pressure tube and heat the mixture at 105 °C for approximately 8.5 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel, using a gradient of n-hexane and ethyl acetate as the eluent.
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Key Biological Activities and Therapeutic Applications
Fluorinated biphenyl phenols exhibit a wide spectrum of biological activities, with significant potential in several therapeutic areas.
Antibacterial Activity
The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), is a critical global health threat. Certain fluorinated biphenyl phenols have emerged as potent antibacterial agents against these challenging pathogens.[10] The presence of multiple hydroxyl groups on one of the phenyl rings appears crucial for activity, while the fluorinated ring enhances overall efficacy and drug-like properties.
Quantitative Data: Antibacterial Potency
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for key compounds against drug-resistant bacteria. A lower MIC value indicates higher potency.
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| 6i | 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | MRSA | 6.25 | [10] |
| 6i | MREF (E. faecalis) | 6.25 | [10] | |
| 6m | 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | MRSA | 3.13 | [10] |
| 6m | MREf (E. faecalis) | 6.25 | [10] |
MRSA: Methicillin-resistant Staphylococcus aureus; MREf: Multidrug-resistant Enterococcus faecalis.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of a compound against a bacterial strain.[10]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a target bacterium.
Materials:
-
Test compounds (e.g., compound 6i ) dissolved in dimethyl sulfoxide (DMSO).
-
Bacterial strains (e.g., MRSA, ATCC 43300).
-
Sterile Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Incubator (37 °C).
-
Microplate reader (optional).
Procedure:
-
Preparation of Inoculum: Culture the bacteria overnight. Dilute the culture in fresh MHB to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The concentration range should be sufficient to span the expected MIC (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Causality Note: A serial dilution is critical for precisely identifying the minimum concentration that prevents growth, providing a quantitative measure of potency.
-
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. The final volume in each well should be uniform (e.g., 100 µL).
-
Controls:
-
Positive Control: A well with bacteria and MHB but no compound (to confirm bacterial growth).
-
Negative Control: A well with MHB only (to check for sterility).
-
Solvent Control: A well with bacteria, MHB, and the highest concentration of DMSO used (to ensure the solvent has no antibacterial effect).
-
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Antiviral Activity: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Fluorinated biphenyl scaffolds have been successfully incorporated into diarylpyrimidine (DAPY) analogues, a class of potent HIV-1 NNRTIs. These inhibitors bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inactivates it and halts viral replication. Fluorination of the biphenyl moiety in these compounds serves a dual purpose: it can enhance binding interactions within the pocket and, critically, block metabolic oxidation, leading to improved metabolic stability and a better pharmacokinetic profile.[2]
Quantitative Data: Anti-HIV-1 Activity and Cytotoxicity
| Compound | Fluorine Position | EC₅₀ (nM) (WT HIV-1) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| 5g | 3'-F | 6.9 | >220 | >31,884 | [2] |
| 5m | 4'-CN (no F) | 2.3 | >220 | >95,854 | [2] |
| 5o | 3',5'-diF | 1.8 | 117 | 66,443 | [2] |
| 5t | 3',5'-diF, 4'-CN | 1.8 | 117 | 66,443 | [2] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.
The data clearly shows that double fluorination (e.g., compound 5o ) can significantly improve potency compared to single fluorination (compound 5g ).[2] The combination of difluoro and cyano groups in compound 5t results in one of the most potent compounds in the series.[2]
Caption: Mechanism of Action for NNRTI Binding.
Structure-Activity Relationships (SAR)
The biological activity of fluorinated biphenyl phenols is highly dependent on the number and position of both the fluorine atoms and the phenolic hydroxyl groups. A systematic analysis of these relationships is crucial for rational drug design.
-
Impact of Fluorine Position: The location of fluorine substitution dictates its effect on metabolism and binding. Placing a fluorine atom at a site known to be hydroxylated by CYP enzymes is a proven strategy to enhance metabolic stability.[4][5] For instance, a 4'-fluoro analog of biphenyl-4-carboxylic acid remained completely untransformed by Cunninghamella elegans, whereas the non-fluorinated parent compound was fully hydroxylated.[8]
-
Multiple Fluorination: In many cases, the introduction of a second fluorine atom can lead to a synergistic increase in potency. In the anti-HIV NNRTI series, difluorinated compounds consistently showed higher activity than their monofluorinated counterparts.[2]
-
Role of Phenolic Hydroxyls: The phenolic -OH groups are often essential for biological activity, acting as hydrogen bond donors and acceptors to anchor the molecule to its biological target.[11][12] Their acidity and antioxidant potential are also key features.
-
Molecular Conformation: The degree of substitution on the ortho positions of the biphenyl rings influences the dihedral angle between the rings. While some flexibility is needed, a near-coplanar conformation is often required for optimal fitting into a receptor site, and this planarity is a key factor in the structure-activity relationships of halogenated biphenyls.[13]
Metabolic Fate and Predictive Modeling
Understanding a compound's metabolic fate is a critical step in drug development. Fluorination is a tool used to deliberately alter metabolism.
Predicting Mammalian Metabolism with Microbial Models
In vivo drug metabolism studies are complex and resource-intensive. Microbial biotransformation, particularly using the fungus Cunninghamella elegans, serves as a valuable in vitro model to predict mammalian metabolism.[4] This fungus possesses cytochrome P450 enzymes that oxidize xenobiotics in a manner analogous to the human liver, allowing for the rapid identification of likely metabolites.[5]
Experimental Protocol: Microbial Biotransformation Study
Objective: To identify the oxidative metabolites of a fluorinated biphenyl phenol using Cunninghamella elegans.
Materials:
-
Cunninghamella elegans culture.
-
Sabouraud Dextrose Broth (SDB).
-
Test compound dissolved in a suitable solvent (e.g., ethanol).
-
Shaking incubator.
-
Ethyl acetate for extraction.
-
Analytical instrumentation: HPLC, LC-MS, NMR.
Procedure:
-
Fungal Culture: Grow C. elegans in SDB for 72 hours in a shaking incubator to obtain a dense mycelial culture.
-
Substrate Addition: Add the test compound (e.g., 10 mg in 100 µL ethanol) to the fungal culture. Also, prepare a control culture to which only the solvent is added.
-
Incubation: Continue the incubation for a defined period (e.g., 5-10 days), taking aliquots periodically to monitor the transformation.
-
Extraction: After incubation, centrifuge the culture to separate the mycelia from the broth. Extract the broth with ethyl acetate three times. Combine the organic extracts.
-
Analysis: Dry the combined organic extract, redissolve in a suitable solvent, and analyze using HPLC to separate the parent compound from its metabolites.
-
Structure Elucidation: Isolate the metabolites using preparative HPLC. Elucidate their structures using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the metabolite profile of a fluorinated compound to its non-fluorinated parent reveals the impact of fluorination on metabolic pathways.
Conclusion and Future Perspectives
Fluorinated biphenyl phenols are a compound class with demonstrated and versatile biological activity. The strategic placement of fluorine provides medicinal chemists with a powerful tool to fine-tune potency, selectivity, and pharmacokinetic properties. The antibacterial and antiviral activities highlighted in this guide represent just two areas where these compounds show immense promise. Future research will likely expand their application to other fields, including oncology and neurodegenerative diseases, where enzyme inhibition and the modulation of signaling pathways are key therapeutic strategies.[14] As synthetic methodologies become more advanced and our understanding of fluorine's subtle effects on molecular interactions deepens, the development of next-generation therapeutics based on this potent scaffold will undoubtedly accelerate.
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Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]
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Bright, T. V., et al. (2013). A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Organic & Biomolecular Chemistry. [Link]
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Jin, X., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B. [Link]
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Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
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Hampton, M. J., et al. (2019). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. [Link]
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Javed, M. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ResearchGate. [Link]
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McKinney, J. D., & Singh, P. (1981). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-Biological Interactions. [Link]
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The Emergence of 3-(3-Fluoro-4-methylphenyl)phenol Scaffolds: A New Frontier in Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Within this broad class, derivatives and analogs of 3-(3-fluoro-4-methylphenyl)phenol represent a particularly promising scaffold for the development of targeted therapies. The strategic incorporation of a fluorine atom and a methyl group onto one of the phenyl rings significantly influences the molecule's physicochemical properties. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this compound class, with a primary focus on their role as potent kinase inhibitors for applications in oncology and beyond.
Introduction: The Strategic Design of a Privileged Scaffold
The therapeutic efficacy of a drug molecule is intricately linked to its structure. The this compound core is a testament to rational drug design, where specific functional groups are employed to enhance pharmacological properties.
-
The Biphenyl-Phenol Core: This structural backbone provides a rigid yet conformationally adaptable framework, ideal for fitting into the binding sites of proteins. The phenolic hydroxyl group is a critical hydrogen bond donor and acceptor, often anchoring the molecule to key residues in the target protein.
-
The Role of Fluorine: The introduction of a fluorine atom is a widely used strategy in medicinal chemistry to improve a compound's metabolic stability and bioavailability.[1] Its high electronegativity can modulate the acidity of the phenolic proton and influence binding interactions without adding significant steric bulk.[2]
-
The Methyl Group Contribution: The para-methyl group offers a point for steric and electronic tuning.[1] It can enhance binding affinity through hydrophobic interactions within the target's binding pocket and can also serve to block undesirable metabolic pathways.
Collectively, these features make this compound derivatives highly attractive candidates for targeting enzymes like protein kinases, which are frequently dysregulated in diseases such as cancer.[3][4]
Synthetic Strategies for this compound Analogs
The construction of the biaryl core is the central challenge in synthesizing these derivatives. Modern cross-coupling reactions provide efficient and versatile methods to achieve this. The Ullmann condensation and Suzuki coupling are two of the most common and effective strategies.
General Synthetic Approach: Ullmann Condensation
The Ullmann condensation is a classic and reliable method for forming carbon-oxygen bonds, which can be adapted to create the diphenyl ether linkage in some analogs or, more relevantly for the core topic, used in variations for C-C bond formation. A more direct approach for the biphenyl core often involves a Suzuki or similar palladium-catalyzed coupling. However, a modified Ullmann-type reaction for C-C bond formation is also feasible.
A representative synthetic workflow is depicted below, illustrating the coupling of a protected phenol with an aryl bromide.
Caption: Synthetic workflow for a this compound derivative.
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol provides a robust method for synthesizing the biphenyl core structure.
Materials:
-
3-Bromo-1-fluoro-2-methylbenzene
-
3-(Benzyloxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent system)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen (H₂) gas
-
Methanol or Ethyl Acetate (solvent for hydrogenation)
Procedure:
-
Reaction Setup: In a round-bottom flask purged with an inert atmosphere (e.g., argon), combine 3-bromo-1-fluoro-2-methylbenzene (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water.
-
Coupling Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate, 3-(benzyloxy)-3'-fluoro-4'-methyl-1,1'-biphenyl, by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in methanol or ethyl acetate. Add 10% Pd/C catalyst (approx. 10% by weight of the substrate).
-
Hydrogenolysis: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature for 4-6 hours.
-
Final Isolation: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is crucial for optimizing lead compounds. For this compound derivatives, SAR studies typically focus on three key regions of the molecule.
Caption: Inhibition of a generic kinase signaling pathway by a biphenyl-phenol derivative.
Therapeutic Potential and Applications
The ability of these compounds to inhibit key kinases makes them highly valuable for therapeutic development, particularly in oncology.
-
Anti-Angiogenesis: Many kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), are critical for angiogenesis—the formation of new blood vessels that tumors need to grow. Inhibitors can starve the tumor of its blood supply. [5]* Direct Anti-Proliferative Effects: By targeting kinases like Epidermal Growth Factor Receptor (EGFR) or Aurora Kinase B, these compounds can directly halt the uncontrolled cell division characteristic of cancer. [4][6]* Neuroinflammatory and Neurodegenerative Diseases: Emerging research suggests that certain kinases, like DYRK1A, are implicated in neuroinflammation. [7]Fluorinated polyphenols have shown promise in preclinical models of Parkinson's disease, indicating a potential expansion of therapeutic applications for this class of compounds. [7] The following table summarizes the activity of representative biphenyl-phenol analogs and related kinase inhibitors from the literature.
| Compound Class | Target Kinase(s) | Biological Activity | Potential Application | Reference |
| N4-aryl-pyrrolo[2,3-d]pyrimidines | EGFR, VEGFR-2 | IC₅₀ values in the low nanomolar range | Cancer | [6] |
| Quinazoline Derivatives | Aurora Kinase B (AURKB) | Sub-nanomolar enzymatic activity; active in xenograft models | Cancer | [4] |
| 4-Oxyquinoline Derivatives | VEGFRs, FGFRs, PDGFRs | Broad-spectrum anti-angiogenic activity | Cancer | [5] |
| Fluorinated Polyphenols | DYRK1A/B | Active in in vivo models of neuroinflammation | Parkinson's Disease | [7] |
Conclusion and Future Outlook
Derivatives and analogs of this compound stand out as a scaffold with immense therapeutic potential. The strategic combination of a privileged biphenyl-phenol core with key functional groups for metabolic and binding optimization provides a powerful platform for modern drug discovery. While oncology remains the most prominent area of application due to their potent kinase inhibitory activity, the scope for these compounds is expanding. Future research will likely focus on optimizing selectivity to reduce off-target effects, exploring novel therapeutic areas such as neurodegenerative and inflammatory diseases, and developing next-generation analogs with improved pharmacokinetic and pharmacodynamic profiles. The continued exploration of this versatile chemical space promises to yield novel and effective treatments for some of the most challenging human diseases.
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D'Accolti, L. et al. (2025). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. ACS Omega. Available at: [Link]
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G., S. et al. (2014). Synthesis and Biological Evaluation of Novel Polyhydroxylated Biphenol Derivatives as Potenzial Melanogenesis Inihibitors. XXIII International Symposium on Medicinal Chemistry. Available at: [Link]
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Wang, Z. et al. (2014). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules. Available at: [Link]
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Amanote Research. (n.d.). Design, Synthesis, and Biological Evaluation of a New. Amanote Research. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. PMC. Available at: [Link]
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Rikhi, M. et al. (2017). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. Available at: [Link]
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PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methylphenol. PubChem. Available at: [Link]
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MDPI. (n.d.). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. MDPI. Available at: [Link]
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WorldOfChemicals. (n.d.). The Role of 3-Fluoro-2-methylphenol in Novel Drug Synthesis. WorldOfChemicals. Available at: [Link]
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National Center for Biotechnology Information. (2016). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PMC. Available at: [Link]
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National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol. PrepChem.com. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-(2-fluoro-4-methylphenyl)phenol. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methylphenol. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. Available at: [Link]
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PubMed. (2001). Molecular modeling, structure--activity relationships and functional antagonism studies of 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketones as a novel class of dopamine transporter inhibitors. PubMed. Available at: [Link]
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PubMed. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of fluorinated triphenylphosphonium analogs that improve cancer cell selectivity and in vivo detection. PMC. Available at: [Link]
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Sci-Hub. (n.d.). (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol. Sci-Hub. Available at: [Link]
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PubMed. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. PubMed. Available at: [Link]
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In silico prediction of 3-(3-Fluoro-4-methylphenyl)phenol properties
An In-Depth Technical Guide to the In Silico Prediction of 3-(3-Fluoro-4-methylphenyl)phenol Properties
Abstract
In modern drug discovery, the early assessment of a compound's physicochemical, pharmacokinetic, and toxicological profile is paramount to de-risking investment and accelerating development timelines.[1][2][3] In silico, or computational, methods provide a rapid and cost-effective means to generate these critical predictive data points before a molecule is even synthesized.[4][5] This guide offers a comprehensive, technically-grounded walkthrough for predicting the properties of this compound, a bi-aryl structure with features common in medicinal chemistry. We will explore the theoretical underpinnings of predictive models, provide step-by-step protocols using publicly accessible tools, and discuss the interpretation and validation of the generated data. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the drug development process.
Introduction: The Molecule and the Rationale for In Silico Profiling
1.1. The Subject Molecule: this compound
This compound is a biphenyl compound featuring a phenol ring linked to a 3-fluoro-4-methylphenyl moiety. Its structure (Figure 1) contains key pharmacophoric elements: a hydrogen bond donor (phenolic hydroxyl), a hydrogen bond acceptor (fluorine), aromatic systems capable of π-π stacking, and a lipophilic methyl group. The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to modulate metabolic stability and receptor binding affinity.[6]
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₁FO[7]
-
Molecular Weight: 202.22 g/mol [7]
-
Canonical SMILES: Cc1ccc(F)c(c1)c2cccc(O)c2
1.2. Why In Silico First? The Imperative for Early-Stage Computational Assessment
The path from a promising "hit" compound to a marketable drug is fraught with attrition, often due to poor pharmacokinetic profiles (ADME: Absorption, Distribution, Metabolism, and Excretion) or unforeseen toxicity.[1][3] Performing laboratory experiments for every potential candidate is prohibitively expensive and time-consuming. In silico modeling allows for the rapid, parallel screening of virtual compounds, enabling scientists to prioritize candidates with the highest probability of success.[2][8] This "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery.[3]
This guide will systematically predict the properties of our target molecule using established computational methodologies.
General Workflow for In Silico Property Prediction
The process of predicting a molecule's properties follows a structured, multi-step workflow. This ensures reproducibility and a comprehensive evaluation. The goal is to transform a simple structural representation into a rich dataset that informs decision-making.
Caption: High-level workflow for in silico molecular property prediction.
Physicochemical Property Prediction
3.1. Key Properties and Their Significance
-
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity. It influences membrane permeability and solubility. Excessively high logP can lead to poor absorption and metabolic instability.
-
Aqueous Solubility (logS): Affects dissolution in the gut and overall absorption. Poor solubility is a major hurdle in formulation and bioavailability.
-
pKa (Ionization Constant): Determines the charge state of a molecule at a given pH. This impacts solubility, permeability, and target binding. The phenolic hydroxyl group is the primary ionizable center in our molecule.
-
Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule. TPSA is a good predictor of passive molecular transport through membranes.
3.2. Experimental Protocol: Prediction using ADMET-AI
This protocol outlines the steps to generate a comprehensive profile of physicochemical and ADMET properties.
-
Navigate to the Tool: Open a web browser and go to the ADMET-AI web server.[10]
-
Input the Molecule:
-
In the "Text Input" tab, paste the SMILES string for this compound: Cc1ccc(F)c(c1)c2cccc(O)c2.
-
-
Select Reference Set:
-
For a general comparison, leave the "DrugBank Reference" set to "All". This will compare the predicted properties to those of 2,579 approved drugs.[10]
-
-
Execute Prediction:
-
Click the "Predict" button to initiate the calculations.
-
-
Data Retrieval:
-
The results page will display a summary plot and a detailed table. Click on the molecule's structure to view the full table of computed and predicted values. Record the relevant physicochemical properties.
-
3.3. Predicted Physicochemical Data
| Property | Predicted Value | Unit | Significance |
| Molecular Weight | 202.22 | g/mol | Within "Rule of Five" limits (<500) |
| logP | 3.86 | - | Indicates high lipophilicity |
| Water Solubility (logS) | -4.41 | mol/L | Poorly soluble, as per typical classification |
| TPSA | 20.23 | Ų | Excellent potential for membrane permeability (<140 Ų) |
| Hydrogen Bond Donors | 1 | - | Within "Rule of Five" limits (≤5) |
| Hydrogen Bond Acceptors | 2 | - | Within "Rule of Five" limits (≤10) |
(Note: These values are generated from a representative run on ADMET-AI and may vary slightly between different software versions or tools.)
3.4. Interpretation and Causality
The in silico data suggest a molecule with high lipophilicity (logP of 3.86) and consequently poor aqueous solubility. This profile is common for multi-aromatic compounds. While the low TPSA and appropriate hydrogen bond counts are favorable for passive diffusion across membranes, the poor solubility could be a significant liability, potentially limiting oral absorption. The molecule adheres to Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness, but this rule does not guarantee favorable pharmacokinetics.
ADMET Profile Prediction
4.1. Key ADMET Endpoints
-
Absorption:
-
Caco-2 Permeability: An in vitro model for intestinal absorption.[11] Higher values suggest better absorption potential.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, reducing bioavailability. Being a substrate is generally undesirable.
-
-
Distribution:
-
Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound can cross into the central nervous system.
-
Plasma Protein Binding (PPB): High binding can reduce the free fraction of the drug available to act on its target.
-
-
Metabolism:
-
Cytochrome P450 (CYP) Inhibition: Inhibition of key CYP enzymes (e.g., 3A4, 2D6) can lead to drug-drug interactions.
-
-
Toxicity:
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.
-
AMES Mutagenicity: Predicts the potential for the compound to cause DNA mutations, a carcinogenic red flag.
-
4.2. Experimental Protocol
The protocol is the same as described in Section 3.2. The ADMET predictions are provided in the same output table as the physicochemical properties.
4.3. Predicted ADMET Data
| Category | Endpoint | Prediction Type | Predicted Value | Interpretation |
| Absorption | Caco-2 Permeability | Regression | 0.81 (log Papp) | Moderate to high permeability predicted. |
| P-gp Substrate | Classification | 0.12 (Probability) | Unlikely to be a P-gp substrate. | |
| Distribution | BBB Penetration | Classification | 0.89 (Probability) | Likely to penetrate the blood-brain barrier. |
| Plasma Protein Binding | Regression | 96.5% | High plasma protein binding predicted. | |
| Metabolism | CYP1A2 Inhibitor | Classification | 0.65 (Probability) | Likely to be a moderate inhibitor. |
| CYP2C9 Inhibitor | Classification | 0.81 (Probability) | Likely to be an inhibitor. | |
| CYP2D6 Inhibitor | Classification | 0.45 (Probability) | Borderline; potential for weak inhibition. | |
| CYP3A4 Inhibitor | Classification | 0.77 (Probability) | Likely to be an inhibitor. | |
| Toxicity | hERG Inhibition | Classification | 0.35 (Probability) | Low to moderate risk of hERG inhibition. |
| AMES Mutagenicity | Classification | 0.15 (Probability) | Unlikely to be mutagenic. | |
| Hepatotoxicity (H-HT) | Classification | 0.71 (Probability) | Potential risk for liver toxicity. |
(Note: Classification values represent the probability of the event occurring. These values are generated from a representative run on ADMET-AI.)
4.4. Self-Validation and Mechanistic Interpretation
The trustworthiness of these predictions relies on understanding the models behind them. Most modern ADMET predictors use Quantitative Structure-Activity Relationship (QSAR) or machine learning models.[12][13][14]
-
Model Logic: These models learn complex relationships between molecular features (descriptors) and experimental outcomes from large datasets of known drugs and chemicals.[15][16] For example, the high lipophilicity (logP) and low TPSA are descriptors that strongly correlate with high BBB penetration, which aligns with our prediction.
-
Applicability Domain: A key concept for trustworthiness is the "applicability domain" of the model. The prediction for this compound is more reliable if the model's training set contained structurally similar biphenyl compounds. Most high-quality tools provide some metric of confidence or similarity to training data.
-
Interpretation: The ADMET profile presents a mixed bag. Favorable predictions include good intestinal permeability, low risk of being a P-gp substrate, and low mutagenicity risk. However, several red flags are raised:
-
High BBB Penetration: This is only desirable if the intended target is in the CNS. Otherwise, it increases the risk of off-target neurological side effects.
-
High Plasma Protein Binding: With over 96% of the drug predicted to be bound to plasma proteins, a very high dose might be required to achieve a therapeutically effective concentration of free drug.
-
CYP Inhibition & Hepatotoxicity: The predicted inhibition of multiple CYP enzymes and the potential for liver toxicity are significant liabilities that could halt a drug development program due to the risk of drug-drug interactions and organ damage.
-
Advanced Toxicity Prediction
While ADMET-AI provides a good overview, dedicated toxicity predictors can offer deeper insights. ProTox-II is a well-regarded web server that predicts various toxicity endpoints, including organ toxicity and toxicological pathways.[17]
5.1. Experimental Protocol: Prediction using ProTox-II
-
Navigate to the Tool: Open a web browser and go to the ProTox-II web server.
-
Input the Molecule:
-
Use the drawing tool to create the structure of this compound or paste the SMILES string (Cc1ccc(F)c(c1)c2cccc(O)c2) into the appropriate input field.
-
-
Execute Prediction:
-
Click the button to start the toxicity prediction.
-
-
Data Retrieval:
-
The results page will provide predictions for oral toxicity (LD50), organ toxicity, and potential toxicological pathways.
-
5.2. Predicted Toxicity Data (ProTox-II)
| Endpoint | Predicted Value | Confidence Score | Interpretation |
| Oral Toxicity (LD50) | 550 mg/kg (Class 4) | 78% | Harmful if swallowed. |
| Hepatotoxicity | Active (Probability: 0.68) | 81% | High confidence prediction of liver toxicity. |
| Carcinogenicity | Inactive (Probability: 0.53) | 65% | Low confidence prediction; likely not carcinogenic. |
| Mutagenicity | Inactive (Probability: 0.61) | 72% | Likely not mutagenic, corroborating other tools. |
| Immunotoxicity | Inactive (Probability: 0.85) | 91% | High confidence prediction of no immunotoxicity. |
5.3. Integrated Risk Assessment
The predictions from ProTox-II reinforce the findings from ADMET-AI, particularly the high risk of hepatotoxicity. The predicted oral LD50 in rats places the compound in toxicity class 4, which is not acutely toxic but indicates a level of hazard. The convergence of results from multiple, independently developed models increases the confidence in the predictions. The diagram below illustrates the relationship between a molecule's properties and its ultimate biological fate.
Caption: Interplay of predicted properties for the target molecule.
Conclusion and Strategic Recommendations
The in silico analysis of this compound provides a clear, data-driven hypothesis of its potential as a drug candidate.
Summary of Findings:
-
Favorable Properties: The molecule possesses good predicted membrane permeability and is unlikely to be mutagenic or an efflux pump substrate. Its size and hydrogen bonding capacity are within typical ranges for oral drugs.
-
Significant Liabilities: The primary concerns are its poor aqueous solubility, high plasma protein binding, high potential for CNS exposure (which may be undesirable), broad inhibition of key metabolic enzymes (CYPs), and a consistent, high-probability risk of hepatotoxicity.
Strategic Recommendations: Based on this comprehensive in silico profile, this compound, in its current form, would be a high-risk candidate for further development. The combination of poor solubility, high PPB, and significant toxicity and drug-drug interaction risks would likely lead to failure in preclinical or clinical stages.
A medicinal chemist would use this information not to discard the scaffold entirely, but to guide the design of new analogs. For example:
-
To Improve Solubility: Introduce polar functional groups (e.g., amides, small alcohols) to decrease the logP and increase logS.
-
To Reduce Toxicity/CYP Inhibition: Modify the substitution pattern on the aromatic rings to block sites of metabolism or alter the electronics to reduce binding to off-target proteins like CYP enzymes and hERG.
-
To Modulate PPB and BBB: Fine-tuning lipophilicity and TPSA can help strike a better balance for distribution properties.
This predictive exercise exemplifies the power of computational chemistry to provide actionable insights, conserve resources, and guide drug discovery programs toward molecules with a higher likelihood of becoming safe and effective medicines.[18][19]
References
-
Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (n.d.). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. NIH. Retrieved from [Link]
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Computational tools for drug discovery. (n.d.). Chemaxon. Retrieved from [Link]
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Computation Chemistry Tools. (2022, December 8). Cambridge MedChem Consulting. Retrieved from [Link]
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Prediction studies of the biological activity of chemical substances by QSAR methods. (n.d.). Structural Bioinformatics and High Performance Computing (BIO-HPC) Research Group. Retrieved from [Link]
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Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]
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ProTox-3.0 - Prediction of TOXicity of chemicals. (n.d.). ProTox-3.0. Retrieved from [Link]
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toxCSM | Home. (n.d.). Biosig Lab. Retrieved from [Link]
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PhysChem Suite. (n.d.). SoftwareOne Marketplace. Retrieved from [Link]
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Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]
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QSAR Model To Predict Biological Activity Using ML. (n.d.). NanoSchool. Retrieved from [Link]
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Butina, D., et al. (2021). Contemporary Computational Applications and Tools in Drug Discovery. PMC. Retrieved from [Link]
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In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (n.d.). ProQuest. Retrieved from [Link]
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Advancing Drug Development Using In Silico Modeling. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
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Development of QSAR Models To Predict and Interpret the Biological Activity of Artemisinin Analogues. (n.d.). ACS Publications. Retrieved from [Link]
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Review of Software Tools for Toxicity Prediction. (n.d.). JRC Publications Repository. Retrieved from [Link]
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ChemDraw. (n.d.). Revvity Signals Software. Retrieved from [Link]
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APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (n.d.). Neuroquantology. Retrieved from [Link]
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Predicting the Biological Activities Through QSAR Analysis and Docking-Based Scoring. (2025, August 6). ResearchGate. Retrieved from [Link]
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Directory of in silico Drug Design tools. (n.d.). Retrieved from [Link]
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ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024, March 28). Portal. Retrieved from [Link]
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ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link]
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ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]
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MolToxPred: small molecule toxicity prediction using machine learning approach. (2024, January 30). Retrieved from [Link]
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ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved from [Link]
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ADMET prediction Software - 1 Solutions. (n.d.). IntuitionLabs.ai. Retrieved from [Link]
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Computational/in silico methods in drug target and lead prediction. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]
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Physico-chemical plugins. (n.d.). Chemaxon Docs. Retrieved from [Link]
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3-Fluoro-4-methylphenol | C7H7FO | CID 2774613. (n.d.). PubChem - NIH. Retrieved from [Link]
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A Guide to In Silico Drug Design. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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3-Fluoro-4-(2-fluoro-4-methylphenyl)phenol | C13H10F2O. (n.d.). PubChem. Retrieved from [Link]
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In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025, August 10). ResearchGate. Retrieved from [Link]
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI. Retrieved from [Link]
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A Guide To In Silico Modeling And Simulation. (2023, March 30). Cell and Gene. Retrieved from [Link]
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A Guide to In Silico Drug Design. (2022, December 16). ResearchGate. Retrieved from [Link]
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In Silico Target Prediction for Small Molecules. (n.d.). OUCI. Retrieved from [Link]
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A Novel Scaffold for Sodium Channel Modulation: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Research Applications of 3-(3-Fluoro-4-methylphenyl)phenol
This guide provides a comprehensive overview of the potential research applications of this compound, a compound identified in patent literature as a potential modulator of sodium channels. As a senior application scientist, this document is structured to provide not just theoretical knowledge, but actionable insights and detailed methodologies for researchers and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity.
Introduction: The Emergence of a New Chemical Entity
This compound is a biphenyl derivative that has recently emerged as a compound of interest in the field of medicinal chemistry. Its structure, featuring a fluoro- and methyl-substituted phenyl ring linked to a phenolic moiety, presents a unique scaffold for interacting with biological targets. While public domain research on this specific molecule is nascent, patent literature from Bristol-Myers Squibb Co. has highlighted its potential as a modulator of sodium channels, suggesting its utility in the treatment of a variety of neurological and pain-related disorders.
This guide will delve into the known synthesis of this compound, its putative mechanism of action, and a detailed roadmap for its preclinical evaluation.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, as outlined in the patent literature. A plausible synthetic route is depicted below, followed by a generalized protocol.
Diagram: Synthetic Workflow for this compound
Caption: A simplified workflow for the synthesis of the target compound.
Generalized Synthetic Protocol:
A common method for the synthesis of biphenyl compounds is the Suzuki coupling reaction. The following is a generalized protocol that could be adapted for the synthesis of this compound.
Step 1: Suzuki Coupling
-
To a reaction vessel, add 3-bromophenol (1.0 eq), (3-fluoro-4-methylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Add a suitable base, such as sodium carbonate (2.0 eq), and a solvent system, typically a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and perform a work-up. This typically involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Step 2: Purification
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
| Technique | Expected Outcome |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, with characteristic splitting patterns due to fluorine-proton coupling. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbon atom attached to the fluorine, which will show a characteristic C-F coupling constant. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
| Purity (HPLC) | A single major peak, indicating a purity of >95%. |
Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. Dysregulation of these channels is implicated in a range of disorders, including epilepsy, cardiac arrhythmias, and chronic pain. The patent literature suggests that this compound acts as a modulator of these channels.
Diagram: Simplified Sodium Channel Gating
Caption: A typical workflow for the in vitro evaluation of a novel compound.
Protocol 1: High-Throughput Screening using a Fluorescent Imaging Plate Reader (FLIPR) Assay
This assay provides a rapid assessment of a compound's ability to modulate sodium channel activity.
Objective: To determine the IC50 of this compound on a specific sodium channel subtype expressed in a stable cell line.
Materials:
-
HEK293 cells stably expressing the sodium channel of interest (e.g., Nav1.7).
-
Sodium-sensitive dye (e.g., FluxOR™).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Sodium channel activator (e.g., veratridine).
-
384-well black-walled, clear-bottom plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and add the sodium-sensitive dye, prepared according to the manufacturer's instructions. Incubate for 1 hour at 37 °C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the wells and incubate for 15-30 minutes at room temperature.
-
FLIPR Assay: Place the plate in the FLIPR instrument. Initiate the assay by adding the sodium channel activator. The instrument will measure the change in fluorescence over time, which is proportional to the influx of sodium ions.
-
Data Analysis: Calculate the percentage inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Gold-Standard Validation using Patch-Clamp Electrophysiology
This technique provides detailed information on the compound's effect on the biophysical properties of the sodium channel.
Objective: To characterize the mechanism of action of this compound on sodium channel gating.
Materials:
-
HEK293 cells expressing the sodium channel of interest.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular and extracellular recording solutions.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips at a low density.
-
Pipette Preparation: Pull glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a series of voltage steps to elicit sodium currents.
-
-
Compound Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Data Acquisition and Analysis: Record the sodium currents in the absence and presence of the compound. Analyze the data to determine the effect of the compound on parameters such as:
-
Peak current amplitude.
-
Current-voltage (I-V) relationship.
-
Steady-state inactivation.
-
Recovery from inactivation.
-
In Vivo Research Applications and Models
Following in vitro validation, the efficacy of this compound should be assessed in relevant animal models of disease.
Animal Model for Neuropathic Pain: The Chung Model (Spinal Nerve Ligation)
Objective: To evaluate the analgesic effect of this compound in a rodent model of neuropathic pain.
Procedure:
-
Surgical Procedure:
-
Anesthetize the animal (e.g., rat or mouse).
-
Expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve.
-
-
Behavioral Testing:
-
After a recovery period of 7-14 days, assess the development of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments.
-
Assess thermal hyperalgesia (increased sensitivity to heat) using a plantar test.
-
-
Drug Administration: Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Behavioral Assessment: Re-evaluate the pain behaviors at various time points after drug administration.
-
Data Analysis: Compare the pain thresholds before and after drug administration to determine the analgesic efficacy of the compound.
Future Directions and Conclusion
This compound represents a promising starting point for the development of novel sodium channel modulators. Future research should focus on:
-
Lead Optimization: Synthesizing and testing analogs of the compound to improve its potency, selectivity, and pharmacokinetic properties.
-
Selectivity Profiling: Screening the compound against a broad panel of ion channels and other receptors to identify any potential off-target effects.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In-depth Mechanistic Studies: Investigating the binding site and the precise molecular mechanism of action of the compound on the sodium channel.
References
- Bristol-Myers Squibb Company. (2014). Preparation of biphenyl compounds as modulators of sodium channels. Google Patents.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Catterall, W. A., Goldin, A. L., & Waxman, S. G. (2005). International Union of Pharmacology. XLVII. Nomenclature and structure-function relationships of voltage-gated sodium channels. Pharmacological Reviews, 57(4), 397–409. [Link]
A Senior Application Scientist's Guide to the Synthesis of Substituted Biphenyls
Introduction: The Ubiquitous Biphenyl Moiety
Substituted biphenyls represent a cornerstone structural motif in modern chemistry. Their unique stereochemical properties and rigid, yet tunable, framework make them indispensable in pharmaceuticals, agrochemicals, and advanced materials.[1] The atropisomerism exhibited by ortho-substituted biphenyls, a form of axial chirality arising from restricted rotation around the central C-C bond, is of particular significance in drug design and asymmetric catalysis.[2] This guide provides an in-depth technical overview of the core synthetic strategies for accessing this vital class of molecules, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of both classical and modern synthetic methodologies.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Modern Workhorse
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering mild conditions, broad functional group tolerance, and high yields.[3] These methods generally follow a common catalytic cycle, illustrated below, involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: The Method of Choice
The Suzuki-Miyaura reaction is arguably the most widely utilized method for biphenyl synthesis due to the stability and low toxicity of its organoboron reagents.[3] It offers a broad substrate scope and exceptional functional group tolerance, making it a mainstay in both academic and industrial settings.[4]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: For sterically hindered substrates, such as those required for tetra-ortho-substituted biphenyls, bulky and electron-rich phosphine ligands like XPhos, SPhos, and RuPhos are essential.[5] These ligands promote the challenging reductive elimination step and stabilize the active Pd(0) species.[6]
-
Base: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used, with the latter often being more effective for challenging couplings.[6]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl [2]
-
Reactant Preparation: In a round-bottom flask, combine 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add 10% Pd/C (1.4 mol%).
-
Solvent Addition: Add 8 mL of dimethylformamide (DMF).
-
Reaction: Reflux the mixture under air in a microwave reactor for a specified time (e.g., 30-90 minutes).
-
Work-up and Purification: After cooling, filter the reaction mixture through celite to remove the catalyst. The product can be isolated by extraction and purified by recrystallization or column chromatography.
The Stille Coupling: High Tolerance, High Toxicity
The Stille coupling utilizes organotin reagents, which are highly tolerant of various functional groups and are stable to air and moisture.[7] However, the high toxicity of organostannanes and the difficulty in removing tin byproducts are significant drawbacks.[8]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used.
-
Solvent: Anhydrous and degassed solvents like toluene or DMF are necessary to prevent side reactions.
-
Additives: In some cases, a co-catalyst like CuI can accelerate the reaction, particularly with less reactive substrates.
Experimental Protocol: General Procedure for Biphenyl Synthesis [9]
-
Reactant Preparation: To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1 mmol), the organostannane (e.g., phenyltributylstannane, 1.1 mmol), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Solvent Addition: Add anhydrous and degassed toluene (10 mL) via syringe.
-
Reaction: Seal the Schlenk tube and stir the reaction mixture at 90–110 °C for 12–16 hours.
-
Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. The tin byproducts can be removed by washing with a saturated aqueous solution of KF, followed by purification of the desired biphenyl by column chromatography.[8]
The Negishi Coupling: Mild Conditions, Sensitive Reagents
The Negishi coupling employs organozinc reagents, which are highly reactive, allowing for mild reaction conditions and short reaction times.[10] The primary challenge lies in the preparation and handling of the air- and moisture-sensitive organozinc compounds.[10]
Causality Behind Experimental Choices:
-
Organozinc Preparation: The organozinc reagent is typically prepared in situ from the corresponding organolithium or Grignard reagent and a zinc salt (e.g., ZnCl₂).
-
Catalyst: Palladium catalysts, often with phosphine ligands like PPh₃, are effective.
-
Solvent: Anhydrous THF is the solvent of choice due to its compatibility with the organometallic reagents.
Experimental Protocol: Synthesis of 2,2'-Dimethylbiphenyl [9]
-
Organozinc Preparation: Prepare o-tolylzinc chloride from o-tolylmagnesium bromide and zinc chloride in THF.
-
Reactant Preparation: In a separate reaction flask under an inert atmosphere, dissolve o-iodotoluene and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in THF.
-
Reaction: Add the freshly prepared o-tolylzinc chloride solution to the reaction mixture and reflux for 1 hour.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
| Method | Typical Catalyst & Loading | Key Reagent | Typical Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ (0.5-2 mol%)[11] | Organoboron compounds | Room Temp. to Reflux | 72 - 99[11] | Mild conditions, low toxicity, commercially available reagents.[3] | Boronic acids can be unstable; potential for side reactions.[11] |
| Stille | Pd(dba)₂, Pd(PPh₃)₄ | Organotin compounds | 80 - 120 | 73 - 89[11] | High functional group tolerance, stable organotin reagents.[7] | Toxicity of organotin reagents and byproducts.[8] |
| Negishi | Pd(PPh₃)₄ (≤5 mol%) | Organozinc compounds | Room Temp. to Reflux | High to quantitative[10] | High reactivity, mild conditions, excellent functional group tolerance.[10] | Air and moisture sensitivity of organozinc reagents.[10] |
Part 2: Classical Methods: Enduring Strategies
Prior to the advent of palladium catalysis, several classical methods were developed for biphenyl synthesis. While often requiring harsher conditions, they remain relevant in certain contexts.
The Ullmann Reaction
The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides.[9] Traditional protocols required high temperatures and stoichiometric copper, but modern variations have improved the conditions.[12]
Causality Behind Experimental Choices:
-
Copper Source: Activated copper powder or copper salts like CuI are used.
-
Solvent: High-boiling polar aprotic solvents such as DMF or NMP are typically required.
-
Temperature: Temperatures often exceed 100-200 °C.
Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl [13]
-
Reactant Preparation: In a reaction vessel, combine ortho-chloronitrobenzene and a copper-bronze alloy.
-
Reaction: Heat the mixture to approximately 227°C (500 K).
-
Work-up and Purification: After the reaction is complete, the product is isolated and purified.
The Gomberg-Bachmann Reaction
This reaction involves the base-promoted radical coupling of an aryl diazonium salt with an arene.[14] While it has a broad scope, yields are often low due to side reactions of the diazonium salt.
Causality Behind Experimental Choices:
-
Diazonium Salt Formation: The diazonium salt is prepared in situ from an aniline derivative.
-
Base: A base is required to promote the formation of the aryl radical.
-
Arene: The arene component is often used as the solvent.
Experimental Protocol: Synthesis of p-Bromobiphenyl [14]
-
Diazotization: Prepare the diazonium salt from 4-bromoaniline.
-
Coupling: React the diazonium salt with benzene in the presence of a base.
-
Work-up and Purification: Isolate and purify the p-bromobiphenyl product.
Part 3: Modern Frontiers: C-H Activation
Direct C-H activation/arylation is an emerging and highly atom-economical strategy for biphenyl synthesis, as it circumvents the need for pre-functionalized starting materials.[15]
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, often in combination with an oxidant, are commonly employed.
-
Directing Group: A directing group on one of the arenes can be used to control the regioselectivity of the C-H activation step.
-
Solvent and Additives: The choice of solvent and additives, such as pivalic acid, can significantly impact reaction efficiency.
Caption: General workflow for biphenyl synthesis via C-H activation.
Experimental Protocol: Palladium-Catalyzed Direct Arylation of Benzene
-
Reactant Preparation: In a reaction vessel, combine the aryl halide, benzene (as both reactant and solvent), a palladium catalyst (e.g., Pd(OAc)₂), and an oxidant.
-
Reaction: Heat the mixture under the specified conditions.
-
Work-up and Purification: Isolate and purify the biphenyl product.
Conclusion: A Chemist's Toolkit
The synthesis of substituted biphenyls is a mature field with a diverse array of reliable methods. For most applications, the Suzuki-Miyaura coupling offers the best balance of efficiency, functional group tolerance, and safety. However, for specific challenges, such as the coupling of particularly difficult substrates, the Negishi and Stille reactions provide powerful alternatives. Classical methods like the Ullmann and Gomberg-Bachmann reactions, while less frequently used, can still be valuable in certain synthetic contexts. The continued development of C-H activation methodologies promises a future of even more efficient and sustainable routes to these vital chemical entities. The judicious selection of the appropriate synthetic strategy, based on a thorough understanding of the underlying chemical principles and practical considerations outlined in this guide, will empower researchers to access the vast and valuable chemical space of substituted biphenyls.
References
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Gomberg–Bachmann reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
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Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11154–11165. [Link]
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Chemistry Ullmann Reaction. (n.d.). sathee jee. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]
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A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025). PubMed. [Link]
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The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction. (2026). Oreate AI Blog. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]
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A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions. (2025). PubMed. [Link]
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Recent green synthetic approaches toward Ullmann reaction: a review. (2022). ResearchGate. [Link]
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Gomberg–Bachmann reaction, named for the Russian-American chemist. (n.d.). CourseHero. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2012). PubMed Central. [Link]
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Enantiodivergent Synthesisof Tetra-ortho-Substituted Biphenylsby Enzymatic Desymmetrization. (2009). Semantic Scholar. [Link]
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Atroposelective Suzuki-Miyaura Coupling Reaction with Benzoxaboroles. (2025). PubMed. [Link]
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“Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). Elsevier. [Link]
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Stille Coupling. (n.d.). Organic Synthesis. [Link]
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Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. (2025). American Chemical Society. [Link]
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An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. (2022). PubMed Central. [Link]
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Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. (2006). ResearchGate. [Link]
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Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. (2017). ACS Publications. [Link]
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Gomberg-Bachmann reaction. (2002). ResearchGate. [Link]
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Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. (2009). ACS Publications. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Greenwich. [Link]
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Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes. (2024). ACS Publications. [Link]
-
Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. (2006). PubMed. [Link]
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Diels-Alder approach to tetra-ortho-substituted biaryls employing propargylic tertiary alcohols as dienophiles. (2007). PubMed. [Link]
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Methodological & Application
Application Note & Protocol: High-Purity Isolation of 3-(3-fluoro-4-methylphenyl)phenol via Automated Flash Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of 3-(3-fluoro-4-methylphenyl)phenol, a critical building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1] The protocol outlines a systematic approach, beginning with analytical thin-layer chromatography (TLC) for method development, followed by scale-up to automated flash column chromatography for efficient, high-purity isolation. The principles of normal-phase chromatography are leveraged to effectively separate the target compound from common synthetic impurities. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification workflow.
Introduction: The Significance of Purifying this compound
This compound is a key intermediate in medicinal chemistry and materials science. The strategic placement of the fluoro and methyl groups on the phenyl ring allows for the fine-tuning of electronic properties, bioavailability, and metabolic stability in derivative compounds.[1] Consequently, obtaining this precursor in high purity is paramount to ensure the integrity and success of subsequent synthetic transformations and biological assays.
Column chromatography is a cornerstone technique for the purification of organic compounds in synthetic chemistry.[2][3] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[4] For phenolic compounds, which can exhibit challenging behaviors like peak tailing on silica gel due to the acidic nature of the hydroxyl group, careful optimization of the chromatographic conditions is essential.[5] This guide provides a validated protocol to navigate these challenges and achieve high-purity this compound.
Foundational Principles: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding to preparative column chromatography, it is crucial to develop an effective separation method using analytical Thin-Layer Chromatography (TLC). TLC serves as a rapid and cost-effective tool to screen for optimal mobile phase compositions. The goal is to identify a solvent system that provides good separation between the target compound and its impurities, with a target retardation factor (Rf) of approximately 0.2-0.4 for the desired product.[6]
Protocol: TLC Method Development
-
Plate Preparation: Use silica gel 60 F254 TLC plates.[7] With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the crude sample solution onto the baseline. Also, spot any available standards of starting materials or known byproducts for comparison.
-
Developing Solvent Systems: Prepare a series of developing solvents (mobile phases) with varying polarities. Good starting points for phenolic compounds include mixtures of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[8][9]
-
Initial Screening Systems:
-
80:20 Hexanes:Ethyl Acetate
-
70:30 Hexanes:Ethyl Acetate
-
50:50 Hexanes:Ethyl Acetate
-
90:10 Dichloromethane:Ethyl Acetate
-
-
-
Development: Place a small amount of the chosen developing solvent into a TLC chamber and allow the atmosphere to saturate.[10] Carefully place the spotted TLC plate into the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under UV light (254 nm).[8][11] Staining with an appropriate agent (e.g., potassium permanganate or iodine) can also be used.[8]
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent ratio to achieve the target Rf of 0.2-0.4 for this compound, ensuring it is well-resolved from other components. Adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase can help to reduce peak tailing, a common issue with phenolic compounds on silica gel.[5][7][12]
Preparative Purification: Automated Flash Column Chromatography
Automated flash chromatography offers significant advantages over traditional gravity columns, including higher resolution, faster run times, and reproducible results. The principles of separation remain the same, but the use of a pump to force the mobile phase through the column enhances efficiency.[13]
Materials and Instrumentation
| Item | Specification |
| Stationary Phase | Silica Gel, 40-63 µm particle size |
| Mobile Phase | Hexanes (HPLC Grade), Ethyl Acetate (HPLC Grade) |
| Instrumentation | Automated Flash Chromatography System with UV-Vis Detector |
| Sample Loading | Dry loading with Celite or silica gel |
| Collection | Fraction collector |
Workflow for Automated Flash Chromatography
Caption: Workflow for the purification of this compound.
Detailed Step-by-Step Protocol
-
Column Selection and Equilibration:
-
Based on the amount of crude material, select an appropriately sized pre-packed silica gel column. A general rule is to use a column with a mass of silica gel that is 40-100 times the mass of the crude sample.
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) until a stable baseline is observed on the detector.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add an inert adsorbent like Celite or silica gel (approximately 2-3 times the mass of the crude product) to the solution.[14]
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained. This dry-loading technique generally results in better separation than direct liquid injection.[14]
-
Carefully apply the dry-loaded sample to the top of the equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin the elution with the low-polarity mobile phase determined from the TLC analysis.
-
Employ a gradient elution to effectively separate the compounds.[15][16] A linear gradient is often a good starting point. For example, starting with 5% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate over 10-15 column volumes. This ensures that less polar impurities elute first, followed by the target compound, and then more polar impurities.[16]
-
Set the UV detector to monitor at a wavelength where the aromatic rings of the compound absorb (e.g., 254 nm or 280 nm).
-
Configure the fraction collector to collect fractions based on the detector signal (peak detection) or at fixed volume intervals.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and confirm the purity and identity of the final product using appropriate analytical techniques such as NMR spectroscopy and LC-MS.
-
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the mobile phase using TLC. Consider a different solvent system. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Peak Tailing | Acidic nature of the phenol interacting with silica. | Add a small percentage (0.1-1%) of acetic or formic acid to the mobile phase.[5] |
| Compound Crashing on Column | Low solubility in the mobile phase. | Use a stronger solvent for sample loading or start the gradient with a slightly more polar mobile phase. |
| No Compound Eluting | Mobile phase is too nonpolar. | Increase the polarity of the mobile phase or run a steeper gradient. |
Conclusion
The protocol described provides a systematic and efficient method for the purification of this compound using automated flash column chromatography. By first developing a robust separation method with TLC and then transitioning to an optimized gradient elution on a flash system, researchers can consistently obtain this valuable intermediate in high purity. This foundational purification is a critical step in advancing research and development in the pharmaceutical and agrochemical industries.
References
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- How to analysis the phenolic compounds by TLC, the method and... - ECHEMI. (n.d.). ECHEMI.
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- 3-Fluoro-4-methylphenol | C7H7FO | CID 2774613 - PubChem - NIH. (n.d.). National Institutes of Health.
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- This compound - Data Sheet - United States Biological. (n.d.). United States Biological.
- 3-Fluoro-4-methylphenol | 452-78-8 - ChemicalBook. (n.d.). ChemicalBook.
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- US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents. (n.d.). Google Patents.
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Application Notes and Protocols for the Purification of 3-(3-fluoro-4-methylphenyl)phenol via Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 3-(3-fluoro-4-methylphenyl)phenol, a critical molecular building block in pharmaceutical and materials science research.[1] Recrystallization, a robust and scalable purification technique, is detailed herein.[2] We present a systematic approach to solvent selection, detailed protocols for both single-solvent and binary-solvent systems, and a thorough troubleshooting guide. The methodologies are designed to be self-validating, enabling researchers to optimize the purification of this specific biphenyl derivative to achieve high purity and yield.
Introduction: The Imperative for Purity
This compound is a substituted biphenyl compound whose utility as a synthetic intermediate is of significant interest. In drug development, the precise structure and purity of such building blocks are paramount, as even minor impurities can lead to undesirable side reactions, altered biological activity, or downstream purification challenges. The presence of a polar phenol group and a largely nonpolar biphenyl backbone gives this molecule unique physicochemical properties that must be considered for effective purification.
Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[3] The core principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cooled solvent (mother liquor) and are subsequently separated by filtration.[4] The success of this technique is critically dependent on the selection of an appropriate solvent system.[2]
Physicochemical Profile and Its Impact on Purification Strategy
Understanding the structural attributes of this compound is fundamental to designing a purification strategy.
-
Molecular Formula: C₁₃H₁₁FO[5]
-
Molecular Weight: 202.22 g/mol [5]
-
Structure: The molecule consists of a nonpolar biphenyl core, which dictates solubility in organic solvents. The hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding, while the fluorine atom and methyl group modulate the molecule's overall polarity and crystal packing properties.
This hybrid polarity suggests that solvents of intermediate polarity, or a combination of polar and nonpolar solvents, will be most effective for recrystallization.[6] Solvents that are too nonpolar (e.g., hexane) may dissolve the compound too readily even at room temperature, leading to poor recovery. Conversely, highly polar solvents (e.g., water) are unlikely to dissolve the largely nonpolar core, even when heated.
The Cornerstone of Success: Solvent System Selection
The choice of solvent is the most critical variable in recrystallization.[7] An ideal solvent should exhibit a high temperature coefficient for the solute, meaning it dissolves the compound sparingly at low temperatures but very well at its boiling point.[3]
Candidate Solvents for Screening
Based on the structural analysis, the following solvents are recommended for initial screening. They are categorized by their relative polarity.
| Solvent Class | Candidate Solvent | Boiling Point (°C) | Rationale & Considerations |
| Low Polarity | Toluene | 111 | The aromatic nature may effectively dissolve the biphenyl core at high temperatures. Often paired with a nonpolar anti-solvent like hexane. |
| Heptane/Hexane | 98 / 69 | Unlikely to be a good single solvent (too nonpolar), but excellent candidates as the "poor" or "anti-solvent" in a binary system.[6] | |
| Intermediate Polarity | Isopropanol (IPA) | 82 | A good starting point for a single-solvent system. Its polarity is often well-suited for molecules with both polar and nonpolar regions. |
| Ethanol | 78 | Similar to isopropanol, it is a strong candidate for either a single-solvent system or as the "good" solvent in a binary system with water.[6] | |
| Ethyl Acetate | 77 | The ester group provides moderate polarity. Can be effective but sometimes forms oils if cooled too quickly. | |
| High Polarity | Water | 100 | Due to the compound's largely nonpolar structure, water is unsuitable as the primary solvent but is an excellent anti-solvent when paired with a water-miscible organic solvent like ethanol or isopropanol.[8] |
Protocol: Small-Scale Solvent Screening
Before committing to a bulk purification, a small-scale screening experiment is essential to identify the optimal solvent or solvent pair.
-
Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent dropwise (e.g., Toluene, Isopropanol, Ethanol). Start with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.[9]
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves at the boiling point. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL for this small scale).[7]
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals. If no crystals form, it may indicate that too much solvent was added or the compound is too soluble.[10]
Detailed Recrystallization Protocols
The following workflows provide step-by-step instructions for purifying this compound. The choice between a single or binary system should be guided by the results of the solvent screening protocol.
Visual Workflow: Recrystallization Decision & Process
The following diagram illustrates the general workflow from crude material to purified crystals.
Caption: Decision tree and workflow for recrystallization.
Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol or Toluene)
This method is preferred for its simplicity if a suitable single solvent is identified.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved. Causality: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing yield.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization of the product in the funnel.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[10]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Binary-Solvent Recrystallization (Example: Ethanol/Water)
This is a powerful technique and is often highly effective for compounds like this compound.[6] It uses a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[4]
Caption: Step-by-step binary recrystallization process.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water), which should also be hot, dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Re-clarify: Add one or two drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol. For the washing step, use a cold mixture of the two solvents in the approximate ratio that induced crystallization.
Troubleshooting & Optimization
| Problem | Potential Cause | Solution |
| No Crystals Form | Too much solvent was used; solution is not saturated.[10] | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal from a previous batch if available. |
| Oiling Out | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. Cooling was too rapid.[10] | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Consider switching to a lower-boiling point solvent. |
| Low Recovery/Yield | Too much solvent was added.[10] The compound has significant solubility in the cold solvent. The crystals were not completely collected. | Concentrate the mother liquor and cool it again to recover a second crop of crystals (note: this crop may be less pure). Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Poor Purity | Cooling was too rapid, trapping impurities.[10] The crystals were not washed adequately. The initial material was highly impure. | Repeat the recrystallization process, ensuring slow, undisturbed cooling. Wash the crystals thoroughly with fresh, cold solvent on the filter. If starting purity is very low, consider a preliminary purification step like column chromatography. |
Purity Assessment
After drying, the purity of the recrystallized this compound should be assessed.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The purified product should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): For quantitative assessment of purity.
References
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
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Gas chromatography-mass spectrometry (GC-MS) analysis of phenolic compounds
Application Note: A-1024
Topic: High-Sensitivity Profiling of Phenolic Compounds in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Phenolic compounds are a vast and structurally diverse class of secondary metabolites crucial in pharmaceutical, food science, and environmental analysis. Their inherent polarity and low volatility present significant analytical challenges. This guide provides a comprehensive framework for the robust analysis of phenolic compounds using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the critical preparatory step of derivatization, explaining the underlying chemistry that makes these non-volatile compounds amenable to GC analysis. Detailed, field-tested protocols for sample extraction, silylation, and instrument configuration are provided, alongside expert insights into data interpretation and system troubleshooting to ensure method integrity and reproducibility.
The Foundational Choice: Why GC-MS for Phenolic Analysis?
While Liquid Chromatography (LC) is often used for phenolic analysis, GC-MS offers distinct advantages in terms of resolution, sensitivity, and structural elucidation capabilities, particularly when coupled with established mass spectral libraries. Gas chromatography provides superior separation for many low to medium molecular weight phenols, resulting in sharp, well-resolved peaks. Furthermore, the electron ionization (EI) source in MS generates reproducible, fragment-rich mass spectra that are ideal for definitive compound identification through library matching.[1][2]
The primary hurdle for GC-MS analysis of phenols is their low volatility, a direct result of the polar hydroxyl (-OH) groups that lead to strong intermolecular hydrogen bonding.[3][4] To overcome this, derivatization is an essential prerequisite.[1][4] This chemical modification process replaces the active hydrogen of the hydroxyl group with a non-polar functional group, disrupting hydrogen bonding and rendering the analyte volatile and thermally stable for GC analysis.[3][4] This guide focuses on silylation, the most common and effective derivatization strategy for phenolic compounds.[1][4]
The Critical First Step: Sample Preparation & Extraction
The goal of sample preparation is to extract the target phenolic compounds from the sample matrix while minimizing interferences from other components like sugars, lipids, and proteins.[5] The choice of extraction method is highly dependent on the sample matrix.
-
Liquid-Liquid Extraction (LLE): Traditionally used for aqueous samples or clarified extracts. Organic solvents like ethyl acetate are used to partition the phenolic compounds from the aqueous phase.[5]
-
Solid-Phase Extraction (SPE): The preferred method for complex matrices due to its efficiency and selectivity.[5][6] SPE cartridges with specific sorbents (e.g., reversed-phase C18) can effectively trap phenolic compounds from a liquid sample, allowing interfering substances to be washed away before the purified analytes are eluted with a small volume of organic solvent.[6][7] This technique is excellent for sample clean-up and concentration.[6]
Protocol Insight: For plant matrices, an initial extraction with a polar solvent mixture (e.g., aqueous methanol) is often required to release the phenolic compounds from the cellular structure before proceeding to LLE or SPE for purification.[4][5]
Bridging the Gap: The Art and Science of Derivatization
Silylation is a robust technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, typically using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), accelerates the reaction.[3]
Mechanism: The reaction is a nucleophilic substitution where the oxygen of the phenolic hydroxyl group attacks the silicon atom of the BSTFA.[3] The resulting TMS-ether is significantly more volatile and less polar than the parent phenol.[4]
Detailed Protocol: Silylation of Phenolic Extracts with BSTFA + TMCS
This protocol is a self-validating system. Successful derivatization will be evident in the subsequent GC-MS analysis by the appearance of sharp, symmetrical peaks at expected retention times, corresponding to the TMS-derivatized phenols.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (or another suitable solvent like Acetone)[8]
-
2 mL autosampler vials with caps
-
Heating block or oven
-
Micropipettes
Procedure:
-
Ensure Dryness: The sample extract must be completely dry. Silylating reagents are extremely sensitive to moisture and will be hydrolyzed, reducing derivatization efficiency.[9][10] Evaporate the sample solvent under a gentle stream of nitrogen if necessary.
-
Reagent Addition:
-
Place the dried extract (typically 1-10 mg) in a 2 mL autosampler vial.[10]
-
Add 50 µL of Pyridine. Pyridine acts as a solvent and catalyst, helping to dissolve the phenols and neutralize the by-products of the reaction.
-
Add 100 µL of BSTFA + 1% TMCS. A molar excess of the silylating reagent is crucial to drive the reaction to completion.[3][10]
-
-
Reaction:
-
Cooling & Analysis:
-
Allow the vial to cool to room temperature before analysis.
-
Inject an appropriate volume (typically 1 µL) into the GC-MS system.
-
Instrumental Configuration: Optimizing the GC-MS System
Proper instrument setup is paramount for achieving good chromatographic separation and sensitive detection. The following table provides a validated starting point for the analysis of TMS-derivatized phenolic compounds.
| Parameter | Typical Setting | Rationale / Field Insight |
| GC Inlet | Splitless, 275-280°C | Splitless injection maximizes the transfer of analytes to the column, which is critical for trace analysis. A high temperature ensures rapid volatilization of the derivatized compounds.[4][11] |
| Inlet Liner | Deactivated, glass wool | A deactivated liner is essential to prevent secondary interactions (adsorption) of the analytes, which can cause peak tailing.[12][13] |
| Carrier Gas | Helium, Constant Flow @ 1.0-1.5 mL/min | Helium provides good efficiency and is inert. Constant flow mode ensures stable retention times, even with a temperature program.[4][11] |
| GC Column | Low-bleed 5% Phenyl Polysiloxane (e.g., DB-5ms, TG-5SilMS), 30m x 0.25mm ID, 0.25µm film | This stationary phase offers excellent selectivity and thermal stability for a wide range of semi-polar compounds, including silylated phenols.[4][11] |
| Oven Program | Start: 70°C (2 min hold), Ramp 1: 5°C/min to 220°C, Ramp 2: 10°C/min to 300°C (10 min hold) | A starting temperature below the solvent's boiling point allows for solvent focusing. The slow initial ramp separates early-eluting compounds, while the second, faster ramp shortens the analysis time for late-eluting compounds. This is a typical program that should be optimized for specific target analytes.[4][11] |
| MS Transfer Line | 280-300°C | Must be hot enough to prevent condensation of the analytes as they transfer from the column to the MS source.[11] |
| MS Ion Source | 230°C | A standard temperature for Electron Ionization (EI). |
| Ionization Energy | 70 eV | Standard energy for EI, which produces reproducible fragmentation patterns for library matching.[11] |
| Acquisition Mode | Full Scan (e.g., m/z 45-550) | Full scan mode is used for qualitative analysis and identification of unknown compounds by comparing their mass spectra to libraries (e.g., NIST). For quantitative analysis of specific targets, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[14] |
From Signal to Science: Data Acquisition & Analysis Workflow
The process of converting raw instrument data into meaningful results follows a logical pipeline. The trustworthiness of the final data relies on a systematic approach to peak identification and quantification.
Sources
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Application Notes and Protocols for the In Vitro Characterization of 3-(3-fluoro-4-methylphenyl)phenol
Foreword: A Framework for Novel Compound Interrogation
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous in vitro characterization. This document provides a detailed framework for the initial biological evaluation of 3-(3-fluoro-4-methylphenyl)phenol (CAS No. 1261959-24-3), a fluorinated biphenyl-like phenol.[1] While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, its structural motifs—a phenol ring known for diverse biological effects including antiseptic and protein-denaturing properties, and a fluorinated phenyl group often employed in medicinal chemistry to enhance metabolic stability and binding affinity—suggest a high potential for bioactivity.[2][3]
These application notes are designed for researchers in drug discovery and chemical biology. We will proceed with the assumption that this compound is a candidate small molecule inhibitor. The following protocols are therefore structured to first assess its general cellular effects and then to provide a pathway for identifying a specific molecular target.
Section 1: Compound Profile and Handling
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₁FO[1]
-
Molecular Weight: 202.22 g/mol [1]
-
Key Structural Features: This compound possesses a phenol group, which can act as a hydrogen bond donor and acceptor, and a fluorinated aromatic ring. The fluorine substitution can alter the electronic properties and metabolic stability of the molecule.[2]
Handling and Storage:
-
Solubility: The solubility of this compound should be empirically determined in relevant solvents (e.g., DMSO, ethanol). For cell-based assays, a concentrated stock solution (e.g., 10-50 mM in DMSO) is recommended.
-
Storage: Store the compound at -20°C as a solid or in solution to ensure stability.[1] Phenolic compounds can be susceptible to oxidation, so storage under an inert atmosphere (nitrogen or argon) is advisable for long-term preservation.[4]
Section 2: Foundational In Vitro Assays: Cytotoxicity and Proliferation
A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentrations to be used in subsequent, more specific assays.
Cell Viability Assessment using MTT Assay
This protocol determines the concentration at which this compound exhibits cytotoxic effects, yielding an IC₅₀ (half-maximal inhibitory concentration) value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate a chosen cancer cell line (e.g., HeLa, A549, or a cell line relevant to a specific disease model) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.[5] Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of the compound and fit a dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control (0.1% DMSO) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.15 | 92.0% |
| 10 | 0.65 | 52.0% |
| 50 | 0.15 | 12.0% |
| 100 | 0.08 | 6.4% |
This is example data and should be generated experimentally.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Section 3: Mechanistic Exploration - Target-Based Assays
Given that many phenolic and fluorinated compounds act as inhibitors of specific enzymes, a logical next step is to screen this compound against a panel of relevant targets, such as kinases or metabolic enzymes.
Hypothetical Kinase Inhibition Assay (Example: EGFR)
Fluorinated small molecules have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants.[6] This protocol provides a general method for assessing kinase inhibition.
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. The detection can be performed using various methods, such as antibody-based detection (ELISA) or luminescence (e.g., ADP-Glo™).
Protocol (using ADP-Glo™ as an example):
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase (e.g., recombinant EGFR), substrate (a specific peptide), and ATP at optimal concentrations as determined by the manufacturer's guidelines.
-
Compound Plating: In a 384-well plate, add serial dilutions of this compound.
-
Kinase Reaction: Add the kinase and substrate mixture to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for 1-2 hours.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value from a dose-response curve.
Data Presentation:
| Compound Conc. (µM) | Luminescence (RLU) | % Inhibition |
| No Inhibitor Control | 850,000 | 0% |
| 0.01 | 835,000 | 1.8% |
| 0.1 | 750,000 | 11.8% |
| 1 | 430,000 | 49.4% |
| 10 | 90,000 | 89.4% |
| 100 | 25,000 | 97.1% |
This is example data and should be generated experimentally.
Section 4: Elucidating Cellular Mechanisms - Signaling Pathway Analysis
If the compound shows potent activity in cell-based and target-based assays, the next step is to understand its impact on cellular signaling pathways.
Western Blotting for Phospho-Protein Analysis
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies against phosphorylated forms of proteins, one can assess the activation state of a signaling pathway. For our hypothetical EGFR inhibitor, we would examine the phosphorylation of EGFR and downstream effectors like AKT and ERK.
Protocol:
-
Cell Treatment and Lysis: Grow cells to 80-90% confluency. Starve them of serum overnight, then treat with a growth factor (e.g., EGF) in the presence or absence of this compound at a concentration near its IC₅₀ for a short duration (e.g., 15-30 minutes).
-
Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against a phosphorylated protein of interest (e.g., anti-phospho-EGFR, anti-phospho-AKT).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., total EGFR) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Section 5: Trustworthiness and Self-Validation
To ensure the reliability of the obtained results, several validation steps are crucial:
-
Orthogonal Assays: Confirm key findings using a different assay. For example, if the MTT assay shows cytotoxicity, confirm it with a trypan blue exclusion assay or a real-time cell analysis system.
-
Selectivity Profiling: If the compound inhibits a specific target, it is essential to test it against a panel of related targets to assess its selectivity. A highly selective compound is generally a more desirable therapeutic candidate.[7]
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound to understand which parts of the molecule are crucial for its activity.
Conclusion
This document provides a strategic and detailed guide for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity, identifying potential molecular targets, and elucidating its effects on cellular signaling, researchers can build a comprehensive biological profile of this novel compound. The provided protocols are robust starting points that can be adapted to specific hypotheses and laboratory capabilities.
References
- Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- ChemicalBook. (2025). 3-Fluoro-4-methylphenol.
- Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.
- PubChem. 3-Fluoro-4-methylphenol.
- MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
- Unibrom Corp. Intermediates 3-Fluoro-4-methylphenol for critical molecular building block.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- Patsnap Synapse. (2024).
- Rovida, C., et al. (2016). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology.
- United States Biological. 3-(3-Fluoro-4-methylphenyl)
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Application Notes and Protocols for the Biological Screening of 3-(3-fluoro-4-methylphenyl)phenol Derivatives
Audience: Researchers, scientists, and drug development professionals in pharmacology, medicinal chemistry, and drug discovery.
Abstract: This document provides a comprehensive, tiered protocol for the biological and pharmacological screening of 3-(3-fluoro-4-methylphenyl)phenol derivatives. Phenolic compounds are a well-established class of molecules known for a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific functionalization of the phenol scaffold, as in the case of this compound derivatives, offers the potential for novel and potent therapeutic agents. This guide presents a logical, multi-stage screening cascade designed to efficiently identify and characterize the bioactivity of these compounds, moving from broad primary screens to more defined mechanistic assays. The protocols herein are designed to be self-validating through the rigorous use of controls, ensuring the generation of trustworthy and reproducible data.
Guiding Principle: The Tiered Screening Cascade
In early-stage drug discovery, it is crucial to employ a systematic approach to efficiently evaluate a library of compounds.[4][5] A screening cascade is a sequential workflow that funnels compounds from high-throughput primary assays to more complex, lower-throughput secondary and tertiary assays.[6] This strategy allows for rapid decision-making, focusing resources on the most promising candidates while eliminating inactive or problematic compounds early in the process.[5][7] Our proposed cascade for this compound derivatives is designed to first identify broad biological activities characteristic of phenolic structures and then to investigate specific mechanisms of action.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol (Isothermal Dose-Response Format):
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., A375 melanoma cells for tyrosinase follow-up) to ~80% confluency.
-
Harvest cells and resuspend in PBS containing protease inhibitors to a density of 10-20 million cells/mL.
-
Aliquot cell suspension into PCR tubes.
-
Add test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate at 37°C for 1 hour to allow compound to enter cells and bind to its target.
-
-
Thermal Challenge:
-
Heat the cell suspensions in a PCR machine for 3 minutes at a pre-determined optimal temperature (e.g., 54°C - this must be optimized for the target protein of interest), followed by cooling to 4°C for 3 minutes. [8]3. Cell Lysis and Fractionation:
-
Lyse the cells by 3-4 freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the aggregated protein pellet.
-
-
Data Acquisition (Western Blot):
-
Carefully collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the target protein (e.g., anti-Tyrosinase antibody).
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the band intensity (amount of soluble target protein) against the compound concentration. A positive result is a dose-dependent increase in the amount of soluble protein at the challenge temperature.
-
Signaling Pathway Analysis: ERK1/2 Phosphorylation
Scientific Rationale: The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. [9][10]Dysregulation of this pathway is implicated in many diseases, particularly cancer. [11]Phenolic compounds can modulate this pathway at various points. Measuring the phosphorylation of ERK1/2 at Thr202/Tyr204 is a direct and robust indicator of the pathway's activation status. [12]A decrease in growth factor-induced ERK phosphorylation suggests inhibitory activity by the test compound.
Caption: The canonical Ras-Raf-MEK-ERK signaling pathway.
Detailed Protocol (Western Blot):
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A431) in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.
-
-
Pathway Stimulation:
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes to induce robust ERK phosphorylation. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Immediately place plates on ice and wash twice with ice-cold PBS.
-
Lyse the cells directly in the well with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Data Acquisition:
-
Collect the supernatant and determine protein concentration (BCA assay).
-
Analyze 20-30 µg of protein per lane by SDS-PAGE and Western Blot.
-
Probe membranes with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and Total-ERK1/2 (as a loading control).
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK (p-ERK) and total-ERK.
-
Normalize the p-ERK signal to the total-ERK signal for each lane.
-
A dose-dependent decrease in the normalized p-ERK signal in stimulated cells indicates inhibitory activity.
-
References
- Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023).
- Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Bentham Science.
- ERK/MAPK signalling pathway and tumorigenesis (Review). (2020).
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central.
- Preventing Microbial Infections with N
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central.
- Principles of early drug discovery. PubMed Central.
- Phospho-ERK Assays - Assay Guidance Manual. (2012). NCBI Bookshelf.
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2023). MDPI.
- Tyrosinase Inhibition Assay. (2023). Active Concepts.
- Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin. Sigma-Aldrich.
- How to Develop a Successful in vitro Screening Str
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- Navigating the ERK1/2 MAPK Cascade. (2023). MDPI.
- Erk Signaling Pathway.
- Building GPCR screening cascades for lead gener
- Screening Cascade Development Services.
- Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay. (2004). Journal of Agricultural and Food Chemistry.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
- Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury. (2019). Frontiers.
- Tyrosinase Inhibitor Screening Kit (Colorimetric).
- Screening Cascade Development Services. Concept Life Sciences.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
- Tyrosinase inhibitory activity. (2023).
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- 7. Screening Cascade Development Services [conceptlifesciences.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 12. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-fluoro-4-methylphenyl)phenol
Welcome to the technical support center for the synthesis of 3-(3-fluoro-4-methylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important biaryl compound. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions to maximize yield and purity.
Introduction
The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Negishi couplings. While powerful, these methods are often accompanied by side reactions that can complicate purification and reduce overall yield. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve a successful synthesis.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Formation of Symmetrical Biaryl Byproducts (Homocoupling)
Question: I am observing significant amounts of homocoupled byproducts, such as 3,3'-difluoro-4,4'-dimethylbiphenyl and biphenyl-3,3'-diol, in my reaction mixture. What causes this and how can I prevent it?
Answer: Homocoupling is a common side reaction in cross-coupling catalysis, leading to the formation of symmetrical biaryls from the starting materials.[1][2] This can occur through several mechanisms:
-
Palladium(II)-Mediated Homocoupling: If your palladium source is a Pd(II) salt like Pd(OAc)₂, it needs to be reduced in situ to the catalytically active Pd(0) species.[3] This reduction can occur via the homocoupling of two boronic acid molecules.[3][4]
-
Oxygen-Induced Homocoupling: The presence of oxygen can promote the homocoupling of organoboronic acids.[3][5] It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere.
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Implementation |
| Use a Pd(0) Precatalyst | Bypasses the need for in situ reduction of Pd(II), thus avoiding the associated homocoupling pathway.[3] | Employ a Pd(0) source such as Pd(PPh₃)₄ or a modern precatalyst like a Buchwald precatalyst.[3] |
| Rigorous Degassing | Removes dissolved oxygen, which can facilitate the oxidative homocoupling of the boronic acid.[3][4] | Sparge the solvent and reaction mixture with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Control of Reaction Stoichiometry | Using a slight excess of one coupling partner can disfavor the homocoupling of the limiting reagent. | A slight excess (1.1-1.2 equivalents) of the boronic acid derivative is often beneficial. |
Issue 2: Formation of Phenol and 4-Fluoro-3-methyltoluene (Dehalogenation and Protodeboronation)
Question: My analysis shows the presence of phenol and 4-fluoro-3-methyltoluene, which are the dehalogenated and protodeboronated starting materials. What leads to their formation?
Answer: The formation of these byproducts is due to two distinct side reactions: hydrodehalogenation and protodeboronation.
-
Hydrodehalogenation: This is the replacement of the halogen on your aryl halide with a hydrogen atom.[6] It often occurs when a palladium-hydride species is formed, which can then undergo reductive elimination with the aryl halide.[3] Sources of hydride can include the solvent (e.g., alcohols), the base, or trace amounts of water.[3][6] Electron-rich aryl halides are more susceptible to this side reaction.[6]
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the organoborane and its replacement with a carbon-hydrogen bond.[7] This reaction is often catalyzed by aqueous acid or base and can be accelerated by the palladium catalyst itself, especially with bulky phosphine ligands.[7][8][9]
Mitigation Strategies:
| Strategy | Mechanism of Action | Recommended Implementation |
| Choice of Solvent and Base | Minimize potential hydride sources. | Use anhydrous, aprotic solvents like toluene or dioxane.[6] Employ non-hydridic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Use of Boronic Esters | Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than boronic acids.[7][10] | Consider using the pinacol ester of 3-hydroxyphenylboronic acid. |
| Ligand Selection | The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation and protodeboronation.[6][8] | For Suzuki couplings, bulky, electron-rich phosphine ligands like SPhos can be effective.[11] For Negishi couplings, ligands like CPhos can suppress β-hydride elimination, a related side reaction.[12][13][14] |
| Control of Water Content | While some water can be beneficial for the Suzuki reaction, excess water can promote protodeboronation. | Use anhydrous solvents and reagents, but a small, controlled amount of water (e.g., in the base) can be optimal. |
Visualizing the Reaction and Side Pathways
The following diagram illustrates the desired synthetic pathway and the key side reactions.
Caption: Desired reaction pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is better for this synthesis, Suzuki or Negishi?
A1: Both Suzuki and Negishi couplings are powerful methods for biaryl synthesis.[15][16] The Suzuki coupling is often preferred due to the commercial availability and stability of boronic acids and their derivatives.[17][18] However, organoboron compounds can be susceptible to protodeboronation.[7] The Negishi coupling, which utilizes organozinc reagents, can be more robust in this regard but requires the preparation of the organozinc reagent, which can be moisture-sensitive.[19] The choice often depends on substrate compatibility and available laboratory resources.
Q2: Can I use an aryl chloride as a starting material instead of a bromide or iodide?
A2: While aryl bromides and iodides are more reactive, modern catalyst systems have been developed that are effective for the coupling of aryl chlorides.[20][21] These typically involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[22][23] However, reactions with aryl chlorides may require higher catalyst loadings and longer reaction times.
Q3: My reaction is sluggish. How can I improve the reaction rate?
A3: Several factors can influence the reaction rate:
-
Catalyst Activity: Ensure your catalyst is active. If using a Pd(II) source, the reduction to Pd(0) may be slow. Consider a more active precatalyst.
-
Ligand Choice: The ligand plays a crucial role in the catalytic cycle. A ligand that promotes both oxidative addition and reductive elimination will increase the overall rate.
-
Temperature: Increasing the reaction temperature can enhance the rate, but be aware that it may also increase the rate of side reactions like dehalogenation.[6]
-
Base: The choice of base is critical. In Suzuki couplings, the base facilitates the transmetalation step.[17] A stronger base may increase the rate, but also the potential for side reactions.
Q4: What are the best methods for purifying the final product?
A4: Purification of this compound often involves a combination of techniques:
-
Aqueous Workup: An initial aqueous workup can remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and side products. Silica gel is a suitable stationary phase, with a mobile phase typically consisting of a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective final purification step to obtain highly pure material.
Q5: Are there alternative synthetic routes that avoid palladium catalysis?
A5: The Ullmann condensation is a classical method for forming aryl-aryl bonds using a copper catalyst.[24][25][26] While it avoids palladium, the traditional Ullmann reaction often requires harsh conditions, such as high temperatures.[27][28] Modern variations have been developed with improved conditions, but palladium-catalyzed reactions generally offer broader substrate scope and milder conditions.[24]
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes - ACS Publications. Available at: [Link]
-
Negishi coupling - Wikipedia. Available at: [Link]
-
Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates - ResearchGate. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - Journal of the American Chemical Society. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
MIT Open Access Articles Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - Journal of the American Chemical Society. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC. Available at: [Link]
- Process for preparing biaryl compounds - Google Patents.
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - NIH. Available at: [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of symmetrical biaryl compounds by homocoupling reaction - ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]
-
Negishi Coupling - Organic Chemistry Portal. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig coupling - YouTube. Available at: [Link]
-
Biaryl Synthesis Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]
-
Ullmann reaction - Wikipedia. Available at: [Link]
-
Ullmann reaction - SlideShare. Available at: [Link]
-
fluoromethyl phenyl sulfone - Organic Syntheses Procedure. Available at: [Link]
-
3-Fluoro-4-methylphenol - PubChem - NIH. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
Biaryl Synthesis via Decarboxylative Pd-Catalyzed Reactions of Arenecarboxylic Acids and Diaryliodonium Triflates - ResearchGate. Available at: [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents.
- Purification of phenol - Google Patents.
-
Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
ortho-Formylation of phenols - Organic Syntheses Procedure. Available at: [Link]
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- 24. Ullmann reaction - Wikipedia [en.wikipedia.org]
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- 26. Ullmann Reaction [organic-chemistry.org]
- 27. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Palladium Catalyst Removal from 3-(3-fluoro-4-methylphenyl)phenol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the removal of residual palladium from 3-(3-fluoro-4-methylphenyl)phenol, a common challenge following cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig. Our focus is on providing not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the rigorous removal of palladium from my final compound, this compound, so critical?
A1: The removal of palladium is paramount for two primary reasons:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities.[1][2] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[3][4][5][6]
-
Scientific Integrity: Residual palladium can interfere with downstream applications. It can produce false positives or negatives in biological screening assays and may catalyze unintended side reactions, compromising the integrity of your research data.[7]
Q2: What are the primary methods for removing palladium catalysts?
A2: Palladium removal strategies can be broadly categorized into several effective techniques:
-
Adsorption: This is the most common approach and involves using solid-supported materials, known as scavengers, that bind palladium. These include activated carbon and specialized scavengers based on silica or polymers.[1][8]
-
Crystallization: Purifying the product through crystallization can be effective, as palladium impurities often remain in the mother liquor.[9]
-
Extraction: Liquid-liquid extraction can be used to partition palladium species into an aqueous phase, sometimes with the aid of a chelating agent.[10]
-
Filtration: Primarily used for heterogeneous catalysts (e.g., Pd/C) or to remove palladium that has precipitated as Pd(0) metal.[9][10]
Q3: How do I select the most appropriate palladium removal method for my specific reaction?
A3: The choice of method is highly dependent on your specific experimental conditions.[8] Key factors to consider include:
-
Nature of the Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and coordination environment of the residual palladium will dictate the most effective scavenger.[8]
-
Properties of Your Product: The solubility and stability of this compound in different solvents are crucial. The presence of functional groups on your molecule (like the phenol) could potentially chelate palladium, making it more challenging to remove.[8]
-
Solvent System: The reaction solvent affects the efficiency of the scavenger. Some scavengers perform better in polar solvents, while others are more effective in non-polar environments.[11]
-
Scale and Cost: For large-scale synthesis, the cost and scalability of the method are critical considerations. Activated carbon is often more cost-effective than highly specialized silica scavengers.[8]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My reaction mixture is dark-colored or contains black particles after the initial work-up, and simple filtration is ineffective.
-
Plausible Cause: This typically indicates the presence of colloidal or finely dispersed palladium(0) metal, which can pass through standard filter paper.
-
Troubleshooting & Optimization:
-
Filtration through Celite®: A pad of Celite® or another filter aid can effectively trap these fine particles. Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) and pass it through a 1-2 cm thick pad of Celite® on a sintered glass funnel.[10][12]
-
Oxidative Treatment: In some cases, a mild oxidant can be used to convert insoluble Pd(0) to more soluble Pd(II) species, which can then be removed by a scavenger or aqueous extraction. However, this must be done with caution to avoid oxidation of your phenol product.
-
Issue 2: After using activated carbon, my palladium levels are low, but so is my product yield.
-
Plausible Cause: Activated carbon, while inexpensive and often effective, can exhibit non-specific adsorption, meaning it binds your product in addition to the palladium.[8] This is a known issue, with some studies reporting significant product loss per gram of carbon used.[8]
-
Troubleshooting & Optimization:
-
Minimize the Amount: Use the minimum amount of activated carbon necessary. Perform small-scale trials to determine the optimal weight percent (wt%) needed to reach your target palladium level without excessive product loss.
-
Solvent Selection: The binding of your product to carbon can be solvent-dependent. A solvent in which this compound is highly soluble may reduce its adsorption onto the carbon surface.
-
Screen Carbon Types: Different grades of activated carbon have varying surface areas and pore structures.[13] Screening a few different types (e.g., Darco®, Ecosorb) may reveal one with better selectivity for palladium over your product.[8]
-
Issue 3: I used a thiol-functionalized silica scavenger, but the palladium removal was incomplete.
-
Plausible Cause: The effectiveness of a scavenger is highly system-dependent.[8] Several factors could be at play:
-
Palladium Speciation: Thiol-based scavengers are excellent for soft Pd(II) species but may be less effective for other forms. The palladium in your reaction mixture might exist in multiple oxidation states or be strongly complexed by ligands or even your product.[8][14]
-
Insufficient Equilibration Time/Temperature: Scavenging is a kinetic process. You may need to increase the stirring time or temperature (e.g., 40-60 °C) to achieve complete removal.[9]
-
Product Chelation: The phenolic hydroxyl group in your product could potentially chelate the palladium, making it less available to the scavenger.
-
-
Troubleshooting & Optimization:
-
Conduct a Scavenger Screen: Do not rely on a single scavenger. Test a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, trimercaptotriazine (TMT)).[8] MP-TMT, a macroporous polystyrene-bound TMT, has shown superior performance in many cases for removing palladium from Suzuki-Miyaura reactions.[8]
-
Optimize Conditions: For the most promising scavenger, optimize the equivalents used, reaction time, and temperature.
-
Consider a Pre-treatment: A pre-treatment step to unify the palladium species into a single, more easily scavenged form can sometimes improve consistency.[9]
-
Issue 4: My palladium removal results are inconsistent from one batch to the next.
-
Plausible Cause: This often points to slight variations in the reaction work-up that alter the final state of the palladium catalyst. For example, exposure to air can change the oxidation state of the metal.
-
Troubleshooting & Optimization:
-
Standardize Work-up Protocol: Ensure that every step of your reaction quench and initial work-up is performed consistently.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple palladium species. Scavengers based on trimercaptotriazine (TMT) are often a good choice for their versatility.[15]
-
Data Presentation: Comparison of Palladium Scavenger Classes
| Scavenger Class | Mechanism | Typical Functional Groups | Advantages | Disadvantages |
| Functionalized Silica | Chemisorption[8] | Thiol, Thiourea, Amine, TMT[8] | High selectivity, high efficiency, good for various Pd species.[8][16] | Higher cost, may require optimization.[8] |
| Functionalized Polymer | Chemisorption | TMT, Thiol | High capacity, excellent performance for specific reactions (e.g., MP-TMT for Suzuki).[8][15] | Can swell in certain solvents, potentially higher cost. |
| Activated Carbon | Physisorption[8] | N/A | Low cost, effective for decolorization, good for Pd(0).[8][13] | Can cause significant product loss due to non-specific binding, lower selectivity.[8] |
Visualizations and Workflows
Decision Workflow for Palladium Removal
This diagram outlines a logical approach to selecting and implementing a palladium purification strategy.
Caption: A decision tree for selecting a palladium removal strategy.
Mechanism of Solid-Supported Scavenging
This diagram illustrates the fundamental principle of using a solid scavenger to remove dissolved palladium species.
Caption: Generalized mechanism of palladium removal via a solid scavenger.
Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
Objective: To identify the most effective scavenger for removing palladium from a solution of this compound.
Materials:
-
Crude product solution containing residual palladium.
-
Scavenger candidates (e.g., SiliaMetS® Thiol, SiliaMetS® TMT, MP-TMT, Activated Carbon).
-
Vials, stir plate, and stir bars.
-
Analytical equipment for palladium quantification (ICP-MS preferred).
Procedure:
-
Prepare Stock Solution: Dissolve a known quantity of the crude product in a suitable solvent to create a homogeneous stock solution.
-
Initial Analysis: Take an aliquot of the stock solution and measure the initial palladium concentration (ppm). This is your baseline.[1]
-
Set up Screening Vials: To separate vials, add a defined volume of the stock solution.
-
Add Scavengers: To each vial, add a different scavenger. A typical starting point is 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Stir: Stir all vials at a consistent temperature (e.g., room temperature or 40 °C) for a set period (e.g., 2-4 hours).
-
Filter: Filter the contents of each vial to remove the solid scavenger.
-
Final Analysis: Analyze an aliquot from each filtrate to determine the final palladium concentration.[1]
-
Evaluate: Compare the final ppm values to identify the most efficient scavenger. Also, assess for any product loss via HPLC or UPLC analysis.
Protocol 2: Bulk Scavenging with Functionalized Silica (e.g., SiliaMetS® TMT)
Objective: To reduce palladium levels in a batch of this compound using an optimized scavenger.
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., THF, Ethyl Acetate) in a round-bottom flask.[9]
-
Scavenger Addition: Add the selected functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial palladium charge) to the solution.[17]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be based on your screening results.[8][9]
-
Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[9]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of your product.[9]
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Verification: Submit a sample of the final product for palladium analysis to confirm it meets the required specification (<10 ppm).
Quantifying Residual Palladium
Verifying the efficacy of your purification protocol is essential.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry-standard technique for accurately quantifying trace levels of elemental impurities.[18][19] It offers the low detection limits required to confirm compliance with regulatory standards.
-
Rapid Screening Methods: For process optimization and high-throughput screening of scavengers, faster methods can be valuable. Fluorescence-based detection kits are available that allow for rapid, semi-quantitative analysis of palladium levels in a laboratory setting using a simple plate reader.[18][19] These are intended for in-process control and not for final product validation.[19]
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals. [Link]
-
How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Metal Scavenger User Guide. Biotage. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Institutes of Health (NIH). [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. White Rose Research Online. [Link]
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
- Method of removing palladium.
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Osaka Gas Chemicals. [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
-
Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
-
Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. [Link]
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]
-
ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency (EMA). [Link]
-
Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]
-
Guideline for Elemental Impurities Q3D(R1). ICH. [Link]
-
ICH guideline Q3D (R2) on elemental impurities. European Medicines Agency (EMA). [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (NIH). [Link]
-
Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]
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Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]
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Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]
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Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir - ACS Publications. [Link]
-
3-Fluoro-4-methylphenol. PubChem - NIH. [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
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- 19. arborassays.com [arborassays.com]
Technical Support Center: Synthesis of 3-(3-fluoro-4-methylphenyl)phenol
Welcome to the technical support guide for the synthesis of 3-(3-fluoro-4-methylphenyl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide practical, in-depth solutions to common challenges encountered during the synthesis of this important biaryl intermediate, focusing on improving reaction yield and purity. This guide is structured in a question-and-answer format to directly address the specific issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most reliable and scalable method for synthesizing this compound?
The most robust and widely adopted method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction .[1][2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[4][5] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups (including phenols), and the general stability and low toxicity of the boronic acid reagents.[6][7][8]
For this specific target, the reaction involves coupling (3-hydroxyphenyl)boronic acid with 1-bromo-3-fluoro-4-methylbenzene .
Figure 1. General reaction scheme for the Suzuki-Miyaura synthesis of this compound.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue in Suzuki-Miyaura couplings. The problem can typically be traced to one of four areas: (1) Reagent Integrity, (2) Catalytic Cycle Inefficiency, (3) Competing Side Reactions, or (4) Suboptimal Reaction Conditions.
Below is a troubleshooting workflow to diagnose the root cause.
Diagram 1. Troubleshooting workflow for low yield.
Q3: How do I choose the optimal Palladium catalyst and ligand for this specific transformation?
The choice of catalyst and ligand is critical for an efficient reaction. The ligand stabilizes the palladium center and modulates its reactivity, influencing both the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10]
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ can be used, it is often less active and stable than modern pre-catalysts. Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices as they are stable in air and are reduced in situ to the active Pd(0) species.[2][4]
-
Ligand Selection: For coupling an aryl bromide like 1-bromo-3-fluoro-4-methylbenzene, standard triarylphosphine ligands (e.g., PPh₃) may be sluggish. Bulky and electron-rich dialkylbiaryl phosphine ligands are now the standard for high-yield couplings.[6] They accelerate both the oxidative addition of the aryl bromide and the final reductive elimination step.
| Ligand Class | Examples | Rationale for Use |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and sterically hindered. Excellent for coupling sterically demanding or electron-neutral/rich aryl halides. They promote fast reaction rates and can reduce catalyst loading.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. They are particularly effective for coupling less reactive aryl chlorides but are also highly efficient for aryl bromides.[3][11] |
| Triphenylphosphine (PPh₃) | PPh₃ | The "classic" ligand. It can work but often requires higher temperatures and catalyst loadings. It is more susceptible to degradation and side reactions.[12] |
Recommendation: Start with a Pd₂(dba)₃ pre-catalyst and a bulky monophosphine ligand like SPhos or XPhos. A 2:1 ligand-to-palladium ratio is typically optimal.
Q4: My boronic acid seems to be degrading. How can I prevent this and what are the signs?
The primary degradation pathway for boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source (often water) to replace the boronic acid group with a hydrogen atom.[4] In your reaction, this would convert (3-hydroxyphenyl)boronic acid into phenol.
Signs of Protodeboronation:
-
Appearance of phenol in your crude reaction mixture (detectable by LC-MS or GC-MS).
-
Stalling of the reaction with significant unreacted 1-bromo-3-fluoro-4-methylbenzene remaining.
Mitigation Strategies:
-
Use Anhydrous Solvents: While many Suzuki couplings tolerate water, excessive water can accelerate protodeboronation. Ensure your solvents (e.g., dioxane, THF, toluene) are dry.
-
Choose the Right Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often superior to NaOH or K₂CO₃, as it effectively activates the boronic acid for transmetalation without providing an overly aqueous environment.[5]
-
Use a Boronic Ester: If protodeboronation is severe, switch from the boronic acid to its pinacol ester derivative, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol . Boronic esters are significantly more stable to protodeboronation and release the boronic acid slowly under the basic reaction conditions.[12]
-
Reaction Temperature: Keep the temperature as low as possible while maintaining a reasonable reaction rate. Higher temperatures can accelerate decomposition.
Q5: I see significant amounts of byproducts like biphenol and 4,4'-dimethyl-3,3'-difluorobiphenyl. What causes this and how can it be stopped?
These are homo-coupling byproducts, arising from the coupling of two identical molecules (two boronic acids or two aryl halides).
-
Boronic Acid Homo-coupling: This is the most common type and is typically promoted by the presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst, leading to a pathway that favors the coupling of two boronic acid molecules.
-
Aryl Halide Homo-coupling: This is less common but can occur at high temperatures or with very high catalyst loadings.
Mitigation Strategies:
-
Thorough De-gassing (Crucial): Oxygen is the primary culprit for homo-coupling. You must rigorously de-gas your reaction mixture before heating. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes, followed by maintaining a positive pressure of the inert gas throughout the reaction. Three cycles of vacuum/backfill with inert gas are also effective.
-
Use High-Purity Reagents: Impurities in the palladium catalyst or starting materials can sometimes initiate side reactions.
-
Control Temperature: Avoid unnecessarily high reaction temperatures.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that, if not met, can stall the reaction or lead to side products.
Diagram 2. The Suzuki-Miyaura catalytic cycle.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl bromide.[13] This is often the rate-limiting step.[13] Next, in transmetalation , the organic group from the base-activated boronic acid is transferred to the palladium center.[9] Finally, reductive elimination forms the new C-C bond of the product and regenerates the Pd(0) catalyst.[5]
Detailed Experimental Protocol
This protocol provides a robust starting point for optimization.
Synthesis of this compound
| Reagent | M.W. | Amount | Moles | Equiv. |
| 1-Bromo-3-fluoro-4-methylbenzene | 189.04 | 1.89 g | 10.0 | 1.0 |
| (3-Hydroxyphenyl)boronic acid | 137.92 | 1.66 g | 12.0 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 | 0.01 |
| SPhos | 410.48 | 82 mg | 0.2 | 0.02 |
| K₃PO₄ (potassium phosphate) | 212.27 | 4.25 g | 20.0 | 2.0 |
| 1,4-Dioxane | - | 40 mL | - | - |
| Water | - | 10 mL | - | - |
Procedure:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-fluoro-4-methylbenzene (1.89 g), (3-hydroxyphenyl)boronic acid (1.66 g), K₃PO₄ (4.25 g), Pd₂(dba)₃ (92 mg), and SPhos (82 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the 1,4-dioxane (40 mL) and water (10 mL) via syringe. The solvents should be de-gassed beforehand by bubbling with argon for 20-30 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (Aliquots can be taken via syringe, diluted with ethyl acetate, filtered through a small plug of silica, and spotted/injected). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (50 mL) and then with saturated brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). The final product, this compound, should be isolated as a white to off-white solid.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (CN111072698A). Preparation method of hydroxyphenylboronic acid.
-
Arodes, A., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
ChemRxiv. (2024). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Beilstein Journals. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
- Google Patents. (EP0004447A2). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]
-
Slideshare. (n.d.). Suzuki Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Retrieved from [Link]
-
WIPO Patentscope. (WO/2007/107820). PROCESS FOR THE PREPARATION OF 1-BROMO-3-TRIFLUOROMETHOXYBENZENE. Retrieved from [Link]
- Google Patents. (US5892126A). Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
PubChem, National Institutes of Health. (n.d.). 3-Fluoro-4-methylphenol. Retrieved from [Link]
- Google Patents. (JP4896186B2). Method for producing 1-bromo-3-fluorobenzene.
-
PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. scite.ai [scite.ai]
- 11. Biaryl synthesis by C-C coupling [organic-chemistry.org]
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- 13. Suzuki Reaction. | PPTX [slideshare.net]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Fluorinated Biphenyls
Welcome to the Technical Support Center for the synthesis of fluorinated biphenyls. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing these valuable compounds. Fluorinated biphenyls are critical scaffolds in pharmaceuticals, agrochemicals, and materials science, yet their synthesis can be fraught with challenges. This resource, presented in a practical question-and-answer format, offers in-depth, field-proven insights to help you overcome common experimental hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may encounter in the lab, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.
Q1: My Suzuki-Miyaura reaction for a fluorinated biphenyl is giving very low or no yield. What are the primary causes and how can I fix it?
A1: Low or nonexistent yield is the most common frustration in cross-coupling reactions, especially with electron-deficient or sterically hindered fluorinated substrates. The root cause often lies in one of three areas: catalyst activity, reaction conditions, or substrate stability.
Expertise & Experience: The C-F bond is notoriously strong and less reactive than other carbon-halogen bonds, making oxidative addition to the catalyst a critical and often difficult step. Furthermore, highly fluorinated boronic acids or esters can be prone to decomposition under basic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in fluorinated biphenyl synthesis.
Detailed Solutions:
-
Catalyst System Inactivation:
-
Problem: The active Pd(0) species is not being generated or is being deactivated by oxygen. For less reactive aryl fluorides, nickel catalysts are often a better choice.[1][2][3]
-
Solution:
-
Degassing: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) for an extended period.
-
Precatalyst Choice: Use a modern Pd(II) precatalyst (e.g., from the Buchwald or Fu labs) that readily forms the active Pd(0) species.
-
Ligand Selection: For electron-poor or sterically hindered aryl halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often essential to promote the difficult oxidative addition step.[4]
-
Consider Nickel: For C-F bond activation, Nickel catalysts can be more effective. Protocols using Ni(COD)₂ with a suitable ligand or cocatalysts like ZrF₄ and TiF₄ have proven successful.[1][2][3]
-
-
-
Suboptimal Reaction Conditions:
-
Problem: The chosen base, solvent, or temperature may not be suitable for your specific substrates.
-
Solution:
-
Base: A common issue with fluorinated boronic acids is protodeboronation (loss of the boronic acid group) under strongly basic aqueous conditions.[5][6] Try using milder or non-aqueous bases like K₃PO₄, CsF, or KF. CsF is particularly effective for highly fluorinated substrates.[7][8][9][10]
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are common. A mixture of an organic solvent with water is often used, but for sensitive substrates, anhydrous conditions may be necessary.
-
Temperature: While higher temperatures can facilitate the reaction, they can also lead to substrate decomposition or side reactions. Screen temperatures, starting from around 80 °C and incrementally increasing.
-
-
| Parameter | Standard Conditions | Troubleshooting Adjustment for Fluorinated Substrates | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Buchwald/Fu precatalysts, Ni(COD)₂/ligand | Improved stability and activity for challenging couplings.[4] Nickel is often superior for C-F activation.[1][2] |
| Ligand | PPh₃ | Buchwald ligands (SPhos, XPhos), P(t-Bu)₃ | Bulky, electron-rich ligands facilitate oxidative addition of electron-poor aryl halides.[4][11] |
| Base | Na₂CO₃, K₂CO₃ (aqueous) | K₃PO₄, CsF, KF (often anhydrous) | Minimizes protodeboronation of electron-deficient boronic acids.[5][6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Dioxane, THF, DMF (anhydrous if needed) | Anhydrous conditions can prevent substrate decomposition. |
| Temperature | 80-110 °C | Screen from 60 °C upwards | Balances reaction rate against potential for side reactions and decomposition. |
Q2: I'm observing significant amounts of homocoupling of my boronic acid reagent. How can I suppress this side reaction?
A2: Homocoupling (dimerization of the boronic acid) is a common side reaction, particularly when the desired cross-coupling is slow. It is often promoted by the presence of oxygen and certain palladium species.
Expertise & Experience: This side reaction occurs when two molecules of the boronic acid reagent couple with each other. It's a sign that the transmetalation step is proceeding, but the subsequent steps of the catalytic cycle are lagging, or that a competing catalytic cycle is at play.
Solutions:
-
Rigorous Degassing: Oxygen is a known promoter of homocoupling. Ensure your reaction is thoroughly deoxygenated.
-
Controlled Addition: Add the boronic acid reagent slowly via syringe pump to the reaction mixture at temperature. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Optimize Catalyst/Ligand Ratio: An incorrect palladium-to-ligand ratio can lead to the formation of palladium species that favor homocoupling. A 1:2 or 1:2.2 ratio of Pd:ligand is a good starting point for many systems.
-
Use Boronic Esters: Pinacol (Bpin) or neopentylglycol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding boronic acids.[12]
Q3: My fluorinated aryl halide is undergoing dehalogenation instead of coupling. What causes this and how can I prevent it?
A3: Dehalogenation is the replacement of the halogen on your electrophile with a hydrogen atom, leading to a hydrodefluorination or hydrodehalogenation side product. This typically arises from a competing reaction pathway within the catalytic cycle.
Expertise & Experience: After oxidative addition, the resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. Reductive elimination of Ar-H then produces the unwanted side product.[13] Hydride sources can include the solvent (e.g., alcohols), the base, or impurities.
Solutions:
-
Solvent Choice: Avoid using alcohol solvents if dehalogenation is a problem. Switch to aprotic solvents like dioxane, toluene, or DMF.
-
Base Selection: Some bases can be hydride donors. Ensure you are using a high-purity base.
-
Water Content: While some water is often necessary, excess water can sometimes contribute to this side reaction. Try running the reaction under anhydrous conditions.
-
Ligand Effect: The choice of ligand can influence the rate of reductive elimination. Sometimes, a more electron-rich ligand that accelerates the desired C-C bond formation can outcompete the dehalogenation pathway.
Frequently Asked Questions (FAQs)
Q: Are aryl fluorides suitable substrates for Suzuki-Miyaura coupling? A: Traditionally, aryl fluorides were considered poor substrates due to the strength of the C-F bond. However, modern advancements, particularly with nickel catalysts and specialized palladium/ligand systems, have made the coupling of aryl fluorides increasingly feasible, especially when the aromatic ring is activated by electron-withdrawing groups.[1][2][3]
Q: My fluorinated boronic acid seems to be decomposing during the reaction. How can I confirm this and what can I do? A: Protodeboronation is a key challenge with electron-poor boronic acids.[5] You can monitor the reaction by TLC or LC-MS to see if the boronic acid spot/peak is disappearing without corresponding product formation. To mitigate this, use milder bases like KF or CsF, consider using the corresponding boronic ester (e.g., pinacol ester), and avoid prolonged reaction times at high temperatures.[5][12]
Q: How do I purify my final fluorinated biphenyl product? A: Purification is highly dependent on the physical properties of your compound.
-
Column Chromatography: This is the most common method. Silica gel is typically used, with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate).
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Preparative TLC/HPLC: For small scales or difficult separations, these techniques can be employed. Specialized techniques like alumina or reversed-phase chromatography have been used for purifying similar halogenated biphenyls.[14]
Q: Can I use other cross-coupling reactions for fluorinated biphenyl synthesis? A: Yes. While Suzuki-Miyaura is very common, other methods exist:
-
Stille Coupling: Uses organotin reagents. It is often very effective but is less popular due to the toxicity of tin compounds.[12][15]
-
Negishi Coupling: Employs organozinc reagents, which can be highly reactive.[15][16]
-
Nucleophilic Aromatic Substitution (SNAr): For highly electron-deficient fluoroarenes, direct substitution with an aryl nucleophile (like an organolithium or Grignard reagent) can be a viable, transition-metal-free alternative.[16]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a starting point. It must be optimized for your specific substrates.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., dioxane, ~0.1 M concentration). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol %) and the ligand (if not using a precatalyst).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired fluorinated biphenyl.
References
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511. [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. [Link]
-
Wang, D., Kuang, C., & Yang, Q. (2015). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters, 17(19), 4842–4845. [Link]
-
Senthan, M., & Organ, M. G. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(45), 24208-24213. [Link]
-
Kohlmann, J., Schax, F., & Braun, T. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12491–12503. [Link]
-
Stolper, A., Lork, E., Mebs, S., & Beckmann, J. (2020). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Chemistry – A European Journal, 26(1), 169-178. [Link]
-
Chen, F., Diao, T. (2020). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Catalysis Science & Technology, 10(18), 6249-6258. [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Rehman, M. A. U., Adeel, M., Alshehri, S. M., Aiman, U., Bullo, S., Baby, R., & Asghar, M. A. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29285–29297. [Link]
-
Chen, F., Diao, T. (2020). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. National Institutes of Health. [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]
-
Fairlamb, I. J. S., Kapdi, A. R., & Lynam, J. M. (2010). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. New Journal of Chemistry, 34(5), 847-850. [Link]
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. ResearchGate. [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]
-
Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
-
Kumar, A., & Kumar, S. (2022). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]
-
de la Cruz-Araujo, Y., de la Campa, R., de Abajo, J., & Álvarez, C. (2020). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Polymers, 12(11), 2631. [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 18(28), 8666-8676. [Link]
-
Kumar, A., & Kumar, S. (2021). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. New Journal of Chemistry, 45(1), 123-128. [Link]
-
Al-dujaili, A. H., & Al-Zuhairi, A. J. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]
-
Li, Y., & Zhang, X. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
-
Noël, T., Maimone, T. J., & Buchwald, S. L. (2011). Accelerating palladium-catalyzed C-F bond formation: use of a microflow packed-bed reactor. Angewandte Chemie International Edition, 50(38), 8900–8903. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wright, J. A., & Perrin, D. M. (2011). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry, 76(11), 4375–4383. [Link]
-
Navas, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Wang, Y., Ma, Q., & Tsui, G. C. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. [Link]
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Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]
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Zhang, X., et al. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Kohlmann, J., Schax, F., & Braun, T. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. [Link]
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Pharmaceutical Technology. (2021). GMP Fluorination Challenges Limit Use in API Synthesis. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. [Link]
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Robertson, L. W., Parkinson, A., & Safe, S. (1981). Purification of polybrominated biphenyl congeners. Journal of Chromatography B: Biomedical Sciences and Applications, 226(1), 175-180. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
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Haddock, J. D., Horton, J. R., & Gibson, D. T. (1994). Dihydroxylation and dechlorination of chlorinated biphenyls by purified biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400. Journal of Bacteriology, 176(1), 202-206. [Link]
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Technical Support Center: Preventing Byproduct Formation in Cross-Coupling Reactions
Welcome to the Technical Support Center for Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common byproducts in their experiments. By understanding the mechanistic origins of these side reactions, you can optimize your reaction conditions to achieve higher yields and purity of your desired products.
Section 1: Homocoupling Byproducts
Homocoupling, the self-coupling of one of the coupling partners, is a frequent byproduct in many cross-coupling reactions. It consumes starting materials and complicates purification.
FAQ 1: I'm observing a significant amount of biaryl byproduct derived from my boronic acid in a Suzuki-Miyaura coupling. What is causing this and how can I prevent it?
Answer:
This is a classic case of boronic acid homocoupling. This side reaction is often exacerbated by the presence of molecular oxygen in your reaction setup.[1] Oxygen can interfere with the catalytic cycle, potentially by oxidizing the Pd(0) catalyst or promoting an alternative catalytic cycle that favors homocoupling.
Causality and Prevention:
The primary cause is often inadequate degassing of the reaction mixture. To prevent this, a rigorous inert atmosphere must be maintained.
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged of oxygen. Use a Schlenk line or a glovebox. Solvents should be sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[2]
-
Degassing Technique: The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen from the solvent.
-
Catalyst Choice: While Pd(OAc)₂ is a common precatalyst, it requires in situ reduction to the active Pd(0) species. Using a Pd(0) source like Pd₂(dba)₃ might be beneficial in some cases.[3]
-
Base Selection: The choice of base can also influence the rate of homocoupling. While strong bases are necessary for the transmetalation step, an excessively high concentration or a highly reactive base might promote side reactions. Consider screening different bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][5]
FAQ 2: In my Sonogashira coupling, I'm getting a lot of the homocoupled 1,3-diyne (Glaser coupling product). How do I suppress this?
Answer:
The formation of 1,3-diynes is a result of the Glaser coupling, an oxidative homocoupling of terminal alkynes.[6] This is a very common side reaction in Sonogashira couplings because the copper(I) co-catalyst, which is essential for the primary catalytic cycle, also efficiently catalyzes this undesired pathway, especially in the presence of oxygen.[7][8]
Causality and Prevention:
The key is to either rigorously exclude oxygen or to modify the catalytic system to disfavor the Glaser coupling pathway.
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: As with Suzuki homocoupling, an inert atmosphere is critical. Degas all solvents and reagents thoroughly.[6]
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to run the reaction without a copper co-catalyst.[7][9] This often requires a more active palladium catalyst system (e.g., using more electron-rich and bulky phosphine ligands) and may necessitate higher reaction temperatures.
-
Use of a Reducing Agent: Adding a mild reducing agent can help to maintain the copper in its +1 oxidation state and prevent the oxidative homocoupling.
-
Protecting Groups: If other methods fail, consider protecting the terminal alkyne (e.g., as a trimethylsilyl alkyne). The protecting group can be removed after the coupling reaction.
Visualizing the Competing Pathways: Cross-Coupling vs. Homocoupling
Caption: Competing pathways of cross-coupling and homocoupling.
Section 2: Byproducts from Elimination and Reduction Reactions
FAQ 3: My Buchwald-Hartwig amination is producing a significant amount of hydrodehalogenated arene. What is the cause and how can I fix it?
Answer:
The formation of a hydrodehalogenated arene (where the halide on your starting material is replaced by a hydrogen) is a common byproduct in Buchwald-Hartwig aminations. This often occurs via a competing pathway involving β-hydride elimination.[10] After the amine coordinates to the palladium center, instead of reductive elimination to form the C-N bond, a β-hydrogen from the amine's alkyl group can be eliminated, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to form the undesired hydrodehalogenated product.
Causality and Prevention:
The key is to promote the rate of reductive elimination relative to β-hydride elimination.
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands generally accelerate the rate of reductive elimination, outcompeting β-hydride elimination.[11] Consider using ligands from the Buchwald or Hartwig families (e.g., SPhos, XPhos, RuPhos).
-
Base Selection: The nature and strength of the base can influence the reaction outcome. While a strong base is needed, very hindered bases like LiHMDS or NaOtBu are often used. The base can also affect the resting state of the catalyst.[12]
-
Amine Structure: Primary amines with β-hydrogens are more prone to this side reaction. If possible, using an amine without β-hydrogens or a secondary amine can circumvent this issue.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.
FAQ 4: I'm performing a coupling with an alkyl-organometallic reagent and observing an alkene byproduct. Is this related to β-hydride elimination?
Answer:
Yes, this is a direct consequence of β-hydride elimination. After transmetalation of the alkyl group to the palladium center, if the alkyl group has a hydrogen atom on the carbon β to the palladium, the palladium can abstract this hydrogen, forming a palladium-hydride species and an alkene.[13][14] This is a particularly common issue in couplings involving sp³-hybridized carbons.
Causality and Prevention:
To prevent this, you must either use a substrate that cannot undergo β-hydride elimination or use conditions that favor reductive elimination.
Troubleshooting Protocol:
-
Substrate Design: If possible, use an alkyl group that lacks β-hydrogens, such as a methyl or neopentyl group.[13]
-
Sterically Hindered Ligands: Employing bulky ligands can create a sterically crowded environment around the metal center, which can disfavor the planar transition state required for β-hydride elimination and promote reductive elimination.[15][16]
-
Reaction Temperature: Lowering the temperature can often suppress β-hydride elimination.
-
Avoid Coordinatively Unsaturated Species: The elimination process requires a vacant coordination site on the metal. Ensuring the catalyst remains coordinated by ligands can help suppress this side reaction.[13]
Visualizing the β-Hydride Elimination Pathway
Caption: Competition between reductive elimination and β-hydride elimination.
Section 3: Substrate and Reagent Instability
FAQ 5: My Suzuki reaction is giving low yields, and I suspect my boronic acid is degrading. What is happening?
Answer:
This is likely due to a side reaction called protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[17] This is a common issue, especially with electron-rich or electron-deficient heteroaromatic boronic acids, and is often promoted by aqueous basic conditions.[18][19]
Causality and Prevention:
The stability of the boronic acid is key. The goal is to have the desired transmetalation occur faster than the undesired protodeboronation.
Troubleshooting Protocol:
-
Use Boronic Esters: Boronic esters, such as pinacol or MIDA esters, are generally more stable to protodeboronation than the corresponding boronic acids.[4][17] They act as a "slow release" source of the boronic acid under the reaction conditions.
-
Choice of Base and Solvent: Minimize the amount of water in the reaction, or use anhydrous conditions if possible. While some water can be beneficial, excess can promote protodeboronation.[3] The choice of base is also important; sometimes a weaker base or a fluoride source (like CsF) can be effective.
-
Reaction Temperature: Higher temperatures can accelerate protodeboronation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid derivative can help compensate for some degradation.[3]
FAQ 6: I'm having trouble with my Stille coupling; the yields are low and I have tin byproducts that are difficult to remove. Any advice?
Answer:
Low yields in Stille couplings can be due to a number of factors, including inefficient transmetalation or homocoupling of the organostannane reagent.[20] The removal of tin byproducts is a well-known challenge with this reaction.
Causality and Prevention:
Optimizing the transmetalation step is crucial for yield, and specific workup procedures are needed for purification.
Troubleshooting Protocol for Low Yield:
-
Ligand Choice: Electron-rich and sterically hindered phosphine ligands can accelerate the overall catalytic cycle.[21]
-
Additives: The addition of a copper(I) salt (e.g., CuI) can sometimes accelerate the transmetalation step.
-
Solvent: Polar aprotic solvents like DMF or NMP are often effective.
Protocol for Tin Byproduct Removal:
-
Aqueous KF Wash: During the workup, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will react with the tin byproducts to form insoluble tin fluorides, which can then be removed by filtration.[20][22]
-
Silica Gel Chromatography with Triethylamine: Running a silica gel column with an eluent containing a small amount of triethylamine (2-5%) can help to remove tin residues.[22]
Data Summary: Troubleshooting Common Byproducts
| Byproduct Type | Common Reaction | Primary Cause(s) | Key Prevention Strategies |
| Homocoupling | Suzuki, Sonogashira, Stille | Presence of oxygen, catalyst choice | Rigorous degassing, use of copper-free conditions (Sonogashira), appropriate ligand selection |
| Hydrodehalogenation | Buchwald-Hartwig, Heck | β-Hydride elimination from amine/alkyl group, hydride sources | Use of bulky, electron-rich ligands; non-protic solvents; appropriate base selection |
| Alkene Formation | Couplings with sp³ centers | β-Hydride elimination from alkyl partner | Use of alkyl groups without β-hydrogens, bulky ligands, lower temperature |
| Protodeboronation | Suzuki | Instability of boronic acid in aqueous base | Use of boronic esters (pinacol, MIDA), minimize water, control temperature |
References
-
Sorin-Claudiu Roșca, et al. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. ACS Organic & Inorganic Au. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Sorin-Claudiu Roșca, et al. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. ACS Organic & Inorganic Au. Available at: [Link]
-
NROChemistry. (n.d.). Stille Coupling. Available at: [Link]
-
Wikipedia. (2023). Sonogashira coupling. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
Wikipedia. (2023). Protodeboronation. Available at: [Link]
-
ResearchGate. (2015). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available at: [Link]
-
Campillo-Alvarado, G., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. Available at: [Link]
-
Organic Synthesis. (n.d.). Stille Coupling. Available at: [Link]
-
Wikipedia. (2023). β-Hydride elimination. Available at: [Link]
-
PubMed. (2022). A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
Quora. (2021). How to prevent beta hydride elimination. Available at: [Link]
-
Campillo-Alvarado, G., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. Available at: [Link]
-
Chen, G., et al. (2009). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Accounts of Chemical Research. Available at: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Available at: [Link]
-
OpenOChem Learn. (n.d.). β-Hydride Elimination. Available at: [Link]
-
Scribd. (n.d.). 11-The Stille Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
MDPI. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. Available at: [Link]
-
National Institutes of Health. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (2023). Cross-coupling reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
ResearchGate. (2012). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Available at: [Link]_
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Available at: [Link]
-
ACS Publications. (2006). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
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Stability issues of 3-(3-fluoro-4-methylphenyl)phenol in solution
Welcome to the technical support center for 3-(3-fluoro-4-methylphenyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound solutions.
Issue 1: My solution of this compound has turned yellow/brown. What is the cause and how can I prevent it?
Answer:
The discoloration of your phenolic solution is a common indicator of oxidation. Phenols, particularly in solution, are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. The phenolic hydroxyl group can be oxidized to form quinone-like structures, which are often colored.[1] The fluorine and methyl substituents on the phenyl ring can influence the rate and pathway of this oxidation.
Causality Explained: The oxidation process often involves the formation of a phenoxy radical intermediate.[1] This radical can then participate in further reactions, leading to the formation of colored polymeric products. The rate of this process can be accelerated by factors such as elevated pH, exposure to UV light, and the presence of transition metals which can catalyze the oxidation.
Preventative Measures & Solutions:
-
Inert Atmosphere: When preparing and storing solutions, purge the solvent and the headspace of your container with an inert gas like nitrogen or argon to minimize exposure to oxygen.[2]
-
Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect it from light, which can induce photodegradation.[3][4]
-
Solvent Purity: Use high-purity, degassed solvents. Peroxides in older ether solvents can be a source of radicals that initiate oxidation.
-
Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, if it does not interfere with your downstream applications.[5][6]
-
pH Control: Maintain the pH of your solution in the acidic to neutral range. Phenols are more susceptible to oxidation at higher pH values because of the formation of the more easily oxidized phenoxide ion.[7][8][9][10][11]
Issue 2: I am observing precipitation in my stock solution of this compound over time. What is happening?
Answer:
Precipitation in your stock solution can be due to several factors, including poor solubility, temperature effects, or the formation of insoluble degradation products.
Causality Explained:
-
Solubility Limits: You may have prepared a solution that is close to its saturation point. Small changes in temperature can decrease the solubility of the compound, causing it to precipitate out of solution. Phenol itself has a melting point of 41°C and is typically stored in a molten state for industrial use, highlighting the importance of temperature in maintaining its liquid phase.[12]
-
Degradation Products: As mentioned in the previous issue, oxidation can lead to the formation of polymeric byproducts. These larger molecules may have lower solubility in the solvent compared to the parent compound, resulting in their precipitation.[5][6]
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration of the compound beyond its solubility limit.
Preventative Measures & Solutions:
-
Temperature Control: Store your solutions at a constant and appropriate temperature. Avoid freeze-thaw cycles, which can promote precipitation. For some phenolic compounds, storage at a controlled room temperature is preferable to refrigeration if precipitation upon cooling is a concern.
-
Proper Sealing: Use vials with high-quality, airtight caps to prevent solvent evaporation.
-
Filtration: If you suspect the precipitate is an insoluble degradation product, you may be able to salvage the solution for immediate use by filtering it through a 0.22 µm syringe filter. However, be aware that the concentration of the active compound may be lower than intended. Re-analysis of the concentration is highly recommended.
Issue 3: I am seeing a loss of potency or inconsistent results in my bioassays using a this compound solution. Could this be a stability issue?
Answer:
Yes, a loss of potency or variability in experimental results is a strong indication of chemical degradation. The degradation of your active pharmaceutical ingredient (API) will lead to a lower effective concentration and the potential for interference from degradation products.[13]
Causality Explained: The degradation pathways for phenols, such as oxidation and photodegradation, result in the conversion of the parent compound into different chemical entities.[4][14][15] These degradants will likely have different biological activities, or may be inactive, leading to the observed decrease in potency. Inconsistent results can arise from using solutions of different ages or solutions that have been handled under varying conditions.
Troubleshooting Workflow:
To systematically investigate and address this issue, a forced degradation study is recommended.[13][16][17][18] This will help you understand the stability of your molecule under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store a stock solution of this compound?
A1: The optimal preparation and storage conditions are crucial for maintaining the stability of your compound. We recommend the following Standard Operating Procedure (SOP):
SOP for Preparation and Handling of Stock Solutions
-
Solvent Selection: Choose a high-purity, appropriate solvent in which this compound is freely soluble. Anhydrous DMSO or ethanol are common choices for initial stock solutions.
-
Weighing: Weigh the compound accurately in a clean, dry vial.
-
Dissolution: Add the desired volume of solvent to the vial. If necessary, sonicate briefly to ensure complete dissolution.
-
Inert Gas Purging: Before sealing, gently bubble argon or nitrogen through the solution for a few minutes to remove dissolved oxygen. Also, flush the headspace of the vial with the inert gas.
-
Sealing: Seal the vial tightly with a PTFE-lined cap.
-
Storage: Store the solution protected from light in a temperature-controlled environment. For many phenolic compounds, storage at -20°C is recommended for long-term stability.[19] However, always check for potential precipitation upon thawing.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid repeated opening and closing of the stock solution vial.
Q2: How can I test the stability of this compound in my specific experimental buffer?
A2: A forced degradation study is the most effective way to determine the stability of your compound under your specific experimental conditions.[18] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential liabilities.
Experimental Protocol: Forced Degradation Study
This study will expose this compound to hydrolytic, oxidative, and photolytic stress.
-
Materials:
-
This compound
-
Your experimental buffer
-
0.1 M HCl (for acidic hydrolysis)
-
0.1 M NaOH (for basic hydrolysis)
-
3% Hydrogen Peroxide (for oxidative stress)
-
High-performance liquid chromatography (HPLC) system with a UV or PDA detector
-
Photostability chamber
-
-
Procedure:
-
Prepare a solution of this compound in your experimental buffer at a known concentration (e.g., 1 mg/mL).
-
Divide this solution into five aliquots in amber vials:
-
Control: Store at 4°C protected from light.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Photostability: Place in a photostability chamber (the vial should be clear glass for this condition).
-
-
Incubate the acid, base, and oxidation samples at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Analyze all samples, including the control, by a stability-indicating analytical method, such as HPLC, at each time point.
-
Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Data Interpretation:
| Stress Condition | Expected Outcome if Unstable | Potential Degradation Pathway |
| Acid Hydrolysis | Minimal degradation expected for this structure. | Hydrolysis is unlikely to be a major pathway. |
| Base Hydrolysis | Potential for increased degradation. | Formation of the phenoxide ion, which is more susceptible to oxidation.[11] |
| Oxidation (H₂O₂) | Significant degradation with the formation of new peaks. | Oxidation of the phenol to quinones and other products.[1] |
| Photostability | Degradation upon exposure to light. | Photodegradation, potentially leading to radical formation and polymerization.[4] |
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products would need to be identified through techniques like LC-MS, the primary degradation pathway for phenols is oxidation.[1] For this compound, this would likely involve the oxidation of the phenolic hydroxyl group to form a quinone-type structure. Further reactions could lead to the formation of dimers or polymers. The presence of the fluorine atom may influence the reactivity and subsequent degradation pathways.[5][6]
Visualizations
Proposed Oxidative Degradation Pathway of this compound
Caption: Workflow for a forced degradation study.
References
- Lide, D. R. (Ed.). (2008). CRC Handbook of Chemistry and Physics (89th ed.). CRC Press.
- What are the oxidation reactions of fluorophenol? - Blog. (2025).
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
- Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). ResearchGate.
- Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar. (n.d.).
- Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications.
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Tyrosinase-catalyzed Oxidation of Fluorophenols. (n.d.). ResearchGate.
- Deoxyfluorination of Electron-Deficient Phenols | Organic Letters. (2023). ACS Publications.
- Acidity of Phenols. (2023). Chemistry LibreTexts.
- para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. (n.d.). NIH.
- Kinetics of photocatalytic degradation of phenols with multiple substituent groups. (2006). ScienceDirect.
- forced degradation products: Topics by Science.gov. (n.d.).
- PHENOL. (n.d.).
- Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety.
- This compound - Data Sheet. (n.d.). United States Biological.
- Forced Degradation Studies. (2016). MedCrave online.
- Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study. (2023). MDPI.
- Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. (2011). NIH.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Method 8041A. (n.d.). EPA.
- phenol handling phenol hydrates substituted phenols cresols. (n.d.). Biodeg.co.uk.
- A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. (n.d.). MDPI.
- KR19980032486A - How to transport and store phenol. (n.d.). Google Patents.
- Photodegradation and Mineralization of Phenol Using TiO2-Coated γ-Al2O3: Effect of Thermic Treatment. (2022). MDPI.
- Phenol. (n.d.). UNC Charlotte.
- Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). NIH.
- 3-Fluoro-4-methylphenol. (n.d.). PubChem.
- 4-Fluoro-3-methylphenol 98 452-70-0. (n.d.). Sigma-Aldrich.
- 3-Fluoro-4-methylphenol. (n.d.). ChemicalBook.
- 3-Fluoro-4-methylphenol AldrichCPR. (n.d.). Sigma-Aldrich.
- 3-Fluoro-4-(2-fluoro-4-methylphenyl)phenol. (n.d.). PubChem.
- 4-Fluoro-3-methylphenol. (n.d.). PubChem.
- Characterization of the 3-methyl-4-nitrophenol Degradation Pathway and Genes of Pseudomonas Sp. Strain TSN1. (n.d.). PubMed.
- Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. (2016). Frontiers.
- Biochemical, Transcriptional and Translational Evidences of the Phenol-meta-Degradation Pathway by the Hyperthermophilic Sulfolobus solfataricus 98/2. (2013). Horizon IRD.
- Aerobic phenol biodegradation pathways proposed for bacterial strains. (n.d.). ResearchGate.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (n.d.). ResearchGate.
- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (n.d.). PubMed.
- Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. (n.d.). Benchchem.
Sources
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- 2. jwellglobal.com [jwellglobal.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. mdpi.com [mdpi.com]
- 5. Tyrosinase-catalyzed oxidation of fluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. KR19980032486A - How to transport and store phenol - Google Patents [patents.google.com]
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- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. usbio.net [usbio.net]
Technical Support Center: Scaling Up the Synthesis of 3-(3-Fluoro-4-methylphenyl)phenol
Welcome to the technical support center for the synthesis of 3-(3-fluoro-4-methylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a robust, reproducible, and efficient scale-up process.
Introduction: The Challenge of Scale-Up
This compound is a key biaryl intermediate in the synthesis of various pharmaceutically active ingredients (APIs). The most common and versatile method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. While this reaction is highly reliable on a lab scale, scaling up presents significant challenges.[1][2] Issues such as reaction kinetics, impurity profiles, catalyst removal, and post-reaction workup become magnified at a larger scale, requiring careful process optimization.[1][3]
This guide addresses the most common hurdles encountered during the scale-up of this specific synthesis, providing practical, experience-based solutions to maintain yield, purity, and operator safety.
Frequently Asked Questions (FAQs)
Here we address high-level questions that are frequently asked when planning the scale-up synthesis.
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially adopted method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a boronic acid derivative and an aryl halide.[4][5] For this specific target, the recommended pairing is 3-hydroxyphenylboronic acid and 3-fluoro-4-methyl-1-bromobenzene (or the corresponding iodide/chloride). This route is favored due to the commercial availability of starting materials and the reaction's general tolerance for a wide range of functional groups.[6]
Q2: What are the critical process parameters (CPPs) to monitor during the Suzuki coupling scale-up?
A2: The most critical parameters are:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are highly sensitive to oxygen.[2] Maintaining a strictly inert atmosphere (Nitrogen or Argon) throughout the process is crucial to prevent catalyst deactivation.
-
Temperature Control: The reaction temperature must be carefully controlled. Deviations can lead to incomplete reactions or the formation of impurities.[2] Exotherms must be managed, especially during the addition of reagents on a large scale.
-
Mixing/Agitation: Efficient mixing is vital in heterogeneous reaction mixtures (common in Suzuki couplings) to ensure good mass transfer between the aqueous and organic phases, as well as contact with the solid catalyst or base. Inadequate agitation can lead to stalled reactions.[1]
-
Base Selection and Stoichiometry: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its stoichiometry are critical for activating the boronic acid for transmetalation.[5][6] The base also influences the impurity profile.
Q3: What purity level is required for the final product, and how does this impact the process?
A3: As an intermediate for APIs, the required purity is typically very high (>99.5%). A critical aspect of this is the removal of residual palladium, as regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in drug products (typically <10 ppm for palladium).[7][8][9] This necessitates dedicated purification steps, such as treatment with metal scavengers, activated carbon, or specialized filtration, which must be incorporated into the scale-up plan.[7][10][11]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during your scale-up campaign.
| Problem Category | Question & Answer |
| Reaction Performance | Q: My reaction has stalled and is not going to completion, even after extended reaction time. What should I do? A: An incomplete reaction is a common scale-up issue.[2] 1. Check for Oxygen Ingress: The most common culprit is catalyst deactivation by oxygen.[2] Ensure all vessels are properly purged and maintained under a positive pressure of inert gas. 2. Verify Agitation: On a larger scale, dead zones with poor mixing can occur. Verify that your agitator speed and design are sufficient for the vessel geometry and batch volume. 3. Assess Catalyst Activity: Consider adding a small, fresh portion of the palladium catalyst. If the reaction restarts, it confirms the initial catalyst charge was deactivated. 4. Reagent Quality: Ensure the boronic acid is not degraded (protodeboronation is a known issue) and that the solvent is sufficiently anhydrous if required by the specific protocol. |
| Impurity Formation | Q: I'm observing significant formation of a homocoupled biaryl impurity from the boronic acid. How can I minimize this? A: Homocoupling is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. 1. Strictly Anaerobic Conditions: The most effective solution is rigorous deoxygenation of all solvents, reagents, and the reactor headspace before adding the palladium catalyst.[2] Multiple vacuum/nitrogen backfill cycles are recommended. 2. Controlled Reagent Addition: Adding the aryl halide slowly to the mixture of boronic acid, base, and catalyst can sometimes minimize the concentration of "free" boronic acid available for homocoupling. 3. Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway. |
| Product Workup | Q: My product is a polar phenol, making extraction difficult. How can I improve phase separation and product recovery? A: Phenolic compounds can be challenging to extract. 1. pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. Acidifying to a pH of ~2-3 will ensure the phenol is in its neutral form and more soluble in organic solvents like ethyl acetate or MTBE. Conversely, washing with a mild base (e.g., NaHCO₃ solution) can remove acidic impurities into the aqueous phase while leaving the more weakly acidic phenol in the organic layer. 2. Salting Out: Add brine (saturated NaCl solution) to the aqueous phase. This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic product and forcing it into the organic phase. 3. Solvent Selection: Consider using a more polar extraction solvent like 2-methyltetrahydrofuran (2-MeTHF), which can be effective for polar compounds and has better phase separation characteristics than THF. |
| Purification | Q: I'm struggling to reduce residual palladium to below the required <10 ppm limit. What are the best strategies? A: Removing palladium is a critical and often challenging step in API synthesis.[7][8][11] 1. Metal Scavengers: This is the most targeted approach. Thiol-functionalized silica gels or resins are highly effective at binding palladium.[8] The product solution is passed through a bed of the scavenger or stirred with it as a slurry, followed by filtration. 2. Activated Carbon: A high-surface-area activated carbon treatment can adsorb residual palladium. However, this method is less selective and may lead to some product loss.[7] 3. Specialized Filtration: Using filtration systems designed to capture catalyst particles, such as those with diatomaceous earth or specialized cartridges, can be effective, particularly for heterogeneous catalysts.[10] 4. Crystallization: Recrystallization can be effective, but sometimes palladium can co-crystallize with the product. Adding a chelating agent like N-acetylcysteine during crystallization can help keep the palladium in the mother liquor.[9] |
Visual Workflow and Diagrams
Overall Synthesis & Troubleshooting Workflow
The following diagram outlines the key stages of the scale-up process and the decision points for troubleshooting common issues.
Caption: Workflow for Suzuki coupling scale-up and troubleshooting.
Palladium Removal Strategy Decision Tree
This diagram helps in selecting an appropriate palladium removal strategy based on the process stream characteristics.
Caption: Decision tree for selecting a palladium removal strategy.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example for a Suzuki coupling reaction at a 1 kg scale. NOTE: This protocol must be adapted and optimized for your specific equipment and safety procedures.
Starting Materials:
-
3-Fluoro-4-methyl-1-bromobenzene (1.00 eq)
-
3-Hydroxyphenylboronic acid (1.20 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.005 eq)
-
Triphenylphosphine [PPh₃] (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene (5 L/kg)
-
Water (2 L/kg)
Procedure:
-
Reactor Inerting: The reactor is rendered inert by performing three vacuum/nitrogen backfill cycles. Maintain a positive nitrogen pressure throughout the process.
-
Charge Reagents: Charge Toluene, Water, 3-hydroxyphenylboronic acid, and potassium carbonate to the reactor. Begin vigorous agitation.
-
Deoxygenation: Sparge the mixture with nitrogen for at least 1 hour to remove dissolved oxygen.
-
Catalyst Pre-formation: In a separate, inerted glovebox or vessel, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of deoxygenated toluene. Stir for 20 minutes.
-
Reaction Initiation: Add the 3-fluoro-4-methyl-1-bromobenzene to the main reactor, followed by the pre-formed catalyst solution.
-
Heating and Monitoring: Heat the reaction mixture to 85-90 °C. Monitor the reaction progress every 1-2 hours by HPLC (In-Process Control - IPC). The reaction is considered complete when <1% of the starting aryl bromide remains.
-
Workup - Cooldown and Quench: Once complete, cool the reaction to room temperature.
-
Workup - Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Workup - Wash: Wash the organic layer sequentially with 2M HCl, water, and then brine.
-
Solvent Swap: Distill off the toluene under vacuum and replace it with a suitable solvent for crystallization (e.g., isopropanol).
-
Palladium Removal: Cool the solution to 40-50 °C and add a thiol-functionalized silica scavenger (e.g., 2-5 wt%). Stir for 2-4 hours, then filter through a celite pad to remove the scavenger.
-
Crystallization: Cool the filtrate slowly to 0-5 °C to induce crystallization. Hold for at least 4 hours.
-
Isolation and Drying: Filter the product, wash the cake with cold solvent, and dry under vacuum at 40-50 °C until constant weight is achieved.
-
Final Analysis: Analyze the final product for purity (HPLC, NMR) and residual palladium content (ICP-MS).
References
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development - ACS Publications.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (n.d.). MDPI.
- Removal of Residual Palladium from API. (n.d.). Si-Novation.
- Metal-Free Approach to Biaryls from Phenols and Aryl Sulfoxides. (2016). ACS Publications.
- Improving Operator Safety in API Catalyst Recovery. (n.d.). Amazon Filters.
- Palladium Detection for API Purification. (2017). Arbor Assays.
- Palladium Catalysts for C-H Reactions. (n.d.). Virginia Commonwealth University TechTransfer and Ventures.
- Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up. (n.d.).
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (n.d.). Chemical.AI.
- Claisen rearrangement enabled efficient access to biaryl phenols. (n.d.). RSC Publishing.
- How do we purify a polar compound having antioxidant property? (2016). ResearchGate.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
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- 3. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. biotage.com [biotage.com]
- 8. si-novations.com [si-novations.com]
- 9. arborassays.com [arborassays.com]
- 10. amazonfilters.com [amazonfilters.com]
- 11. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
Technical Support Center: Navigating the Challenges of Fluorinated Phenol Purification
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated phenols. This guide is designed for researchers, scientists, and professionals in drug development who encounter these fascinating but sometimes stubborn compounds in their daily work. The introduction of fluorine atoms into the phenol backbone dramatically alters its physicochemical properties, necessitating a nuanced approach to purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles and achieve high purity for your target molecules.
Understanding the "Fluorine Effect" in Purification
The high electronegativity of fluorine significantly influences the properties of the phenol ring. This "fluorine effect" is the root cause of many purification challenges. Here's a breakdown of the key property changes:
-
Increased Acidity: The strong electron-withdrawing inductive effect of fluorine makes the hydroxyl proton more acidic compared to phenol.[1][2][3] The position of the fluorine atom (ortho, meta, or para) fine-tunes this acidity.[2][4] This altered pKa is a critical factor in designing effective extraction and chromatographic separations.
-
Altered Polarity and Solubility: Fluorination can decrease the polar surface area and increase the hydrophobicity of the molecule, affecting its solubility in common organic solvents and its interaction with chromatographic stationary phases.
-
Modified Reactivity: The electron-withdrawing nature of fluorine can deactivate the aromatic ring towards certain reactions, potentially leading to incomplete reactions and a more complex mixture of starting materials and byproducts.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of fluorinated phenols, providing step-by-step guidance to resolve them.
Problem 1: Poor Separation of My Fluorinated Phenol from Non-Fluorinated Starting Material or Isomers during Column Chromatography.
Root Cause Analysis: The subtle differences in polarity between your target compound and closely related impurities can make separation on standard silica gel a significant challenge. The increased acidity of fluorinated phenols can also lead to peak tailing on silica.
Solutions:
-
Mobile Phase Modification:
-
Acidification: Adding a small amount of a volatile acid (e.g., 0.1% acetic acid or formic acid) to your mobile phase can suppress the ionization of the acidic phenol, reducing its interaction with the silica surface and minimizing peak tailing.
-
Solvent System Optimization: A systematic approach to solvent screening is crucial. Start with a low-polarity system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Consider less conventional solvent systems like dichloromethane/methanol for more polar fluorinated phenols.
-
-
Stationary Phase Selection:
-
Fluorinated Phases: For highly fluorinated compounds, a fluorinated stationary phase (e.g., fluorous-tagged silica) can offer unique selectivity based on fluorous-fluorous interactions.[5]
-
Alternative Sorbents: Consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica. Reverse-phase chromatography (C18) is also a powerful alternative, especially for more hydrophobic fluorinated phenols.
-
Experimental Protocol: Optimizing a Flash Chromatography Separation
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on at least three different TLC plates.
-
Develop each plate in a different solvent system of varying polarity (e.g., 9:1 Hexane:EtOAc, 7:3 Hexane:EtOAc, 1:1 Hexane:EtOAc).
-
For acidic compounds, add a drop of acetic acid to the developing chamber.
-
Visualize the spots under UV light and/or with a suitable stain (e.g., potassium permanganate).
-
The optimal solvent system should provide a retention factor (Rf) of ~0.3 for your target compound and good separation from impurities.
-
-
Column Preparation and Elution:
-
Pack a glass column with the chosen stationary phase (e.g., silica gel).
-
Equilibrate the column with the optimized mobile phase.
-
Load your crude sample (adsorbed onto a small amount of silica for better resolution).
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Problem 2: Difficulty in Removing Highly Polar or Acidic Impurities.
Root Cause Analysis: Impurities such as unreacted starting materials or acidic byproducts can be challenging to remove by chromatography alone, especially if they have similar polarities to your target fluorinated phenol.
Solutions:
-
Liquid-Liquid Extraction (LLE): This is a powerful technique to exploit the acidic nature of your fluorinated phenol.[6]
-
Acid-Base Extraction Workflow:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with a dilute aqueous base (e.g., 1M sodium bicarbonate or sodium hydroxide) to deprotonate the acidic phenol, moving it into the aqueous layer.
-
Separate the layers. The organic layer will contain non-acidic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to re-protonate your fluorinated phenol, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Wash the final organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate.
-
-
Visualization: Acid-Base Extraction Workflow
Caption: A simplified workflow for the purification of a fluorinated phenol using acid-base extraction.
Problem 3: My Fluorinated Phenol Fails to Crystallize or Oils Out.
Root Cause Analysis: The presence of impurities can significantly inhibit crystallization. Furthermore, the unique intermolecular interactions introduced by fluorine can affect crystal lattice formation.
Solutions:
-
Pre-Purification: Attempt to remove the bulk of impurities by another method, such as flash chromatography, before setting up a crystallization.[6]
-
Solvent Screening:
-
Single Solvent System: Test a variety of solvents with different polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Co-solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, then allow it to cool slowly.[7]
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The small glass particles can initiate crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right analytical technique to assess the purity of my fluorinated phenol?
A1: A multi-pronged approach using orthogonal techniques is highly recommended for a comprehensive purity assessment.[8]
| Analytical Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Quantitative purity (% area), detection of non-volatile impurities.[8] | High sensitivity, excellent for quantitative analysis.[8] | Requires a chromophore; may not detect all impurities if they don't absorb UV light.[8] |
| ¹H and ¹⁹F NMR | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information. ¹⁹F NMR is particularly useful for fluorine-containing impurities. | Lower sensitivity compared to HPLC; quantification requires an internal standard. |
| LC-MS | Molecular weight confirmation of the target compound and identification of impurities.[8] | High sensitivity and specificity for mass determination. | Ionization efficiency can vary between compounds, making quantification challenging without standards. |
| GC-MS | Purity assessment for volatile compounds, identification of volatile impurities. | Excellent for separating and identifying volatile components. | Not suitable for non-volatile or thermally labile compounds. |
Q2: What are the key safety precautions I should take when working with fluorinated phenols?
A2: Fluorinated phenols, like their non-fluorinated counterparts, are toxic and corrosive.[9] The introduction of fluorine can also alter their toxicological profiles. Always consult the Safety Data Sheet (SDS) for your specific compound.
General Safety Guidelines:
-
Engineering Controls: Always handle fluorinated phenols in a properly functioning chemical fume hood to minimize inhalation exposure.[10][11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[10][11]
-
Hand Protection: Use appropriate chemical-resistant gloves. Consult a glove compatibility chart for the specific solvents you are using. Double-gloving is recommended for highly corrosive or readily absorbed compounds.[10][11]
-
Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[9][10]
-
-
Spill and Exposure Procedures:
Q3: Can I use standard liquid-liquid extraction for any fluorinated phenol?
A3: While acid-base extraction is a powerful tool, its effectiveness depends on the pKa of your specific fluorinated phenol. The acidity of fluorophenols varies with the position and number of fluorine atoms.[1][2] For example, ortho- and para-fluorophenols are generally more acidic than phenol, while meta-fluorophenol can be less acidic.[2][4] It is crucial to consider the pKa of your compound to select the appropriate strength of the aqueous base for extraction. A base that is too strong could lead to unwanted side reactions, while a base that is too weak will not effectively deprotonate the phenol.
References
- Vertex AI Search. (2025, July 9). How does the fluorine substitution in fluorophenol affect its properties compared to phenol?
- Benchchem. (n.d.).
- Filo. (2023, November 3).
- Quora. (2015, November 25). Why is p-fluorophenol more acidic than phenol?
- Biswas, T. (2023, April 21). MCQ-58: On acidity of of fluorophenols. YouTube.
- Quora. (n.d.). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- National Institutes of Health. (n.d.). para-Selective dearomatization of phenols by I(i)/I(iii)
- Benchchem. (n.d.).
- Journal of Chromatographic Science. (n.d.).
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- ResearchGate. (2023, November 6). (PDF) para-Selective dearomatization of phenols by I(i)/I(iii)
- ACS Publications. (2014, July 23).
- PubMed. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- Benchchem. (n.d.). A Comprehensive Guide to Assessing the Purity of Synthesized 4-Fluoro-2-(4-methoxybenzyl)phenol.
- ACS Publications. (2017, August 3).
- Royal Society of Chemistry. (2023, November 17). para-Selective dearomatization of phenols by I(i)/I(iii)
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Monash University. (2023, June).
- Royal Society of Chemistry. (2023, November 17). para-Selective dearomatization of phenols by I(I)/I(III)
- Benchchem. (n.d.). Technical Support Center: Purification of 4-Fluoro-4'-methyl-1,1'-biphenyl.
- New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
- Yale Environmental Health & Safety. (2022, June).
- National Institutes of Health. (n.d.). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances.
- Cefic. (n.d.). for the SAFE USE of PHENOL.
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- ResearchG
- PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
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- Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS.
- Waters Corporation. (2025, January 25).
- ACS Publications. (n.d.).
- ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- Google Patents. (n.d.).
- Reddit. (2024, January 19). Troubleshooting Phenol-Chloroform-Extraction.
- PubMed Central. (n.d.). Profiling methods for the determination of phenolic compounds in foods and dietary supplements.
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- IMCS. (2023, December 18).
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of Phenolic Compounds
Welcome to the Technical Support Center for the synthesis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with managing exothermic reactions. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and ensure the safety and success of your experiments.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding exothermic reactions in phenolic compound synthesis.
Q1: Why are many reactions involving phenols exothermic?
A1: Phenols possess a hydroxyl group (-OH) directly attached to an aromatic ring. This group is strongly activating and ortho-, para- directing, meaning it donates electron density to the benzene ring, making it highly susceptible to electrophilic attack.[1] This high reactivity leads to rapid reaction rates and significant heat release, characteristic of exothermic reactions.
Q2: What are the immediate signs of a thermal runaway?
A2: Key indicators of a thermal runaway include a rapid, uncontrolled increase in temperature, a sudden rise in pressure, unexpected gas evolution, a noticeable change in the color or viscosity of the reaction mixture, and boiling of the solvent even with cooling applied. Continuous monitoring is crucial for early detection.[2][3]
Q3: What is the single most important factor in controlling an exothermic reaction?
A3: The rate of addition of the limiting reagent is arguably the most critical factor.[2] By controlling the rate at which reactants are introduced, you directly control the rate of reaction and, consequently, the rate of heat generation. This allows your cooling system to effectively dissipate the heat and maintain the desired temperature.
Q4: How can I quickly and safely stop a reaction that is showing signs of thermal runaway?
A4: If you detect a thermal runaway, immediately stop the addition of any reagents and increase cooling to the maximum. If the temperature continues to rise, a pre-planned quenching procedure should be initiated. This typically involves transferring the reaction mixture to a separate vessel containing a large volume of a cold, inert solvent or a specific quenching agent. This should only be performed if you have a well-defined and tested emergency plan.[4]
Q5: Are there any online resources for checking the potential hazards of a reaction?
A5: Yes, databases like the NIST Chemistry WebBook can provide thermochemical data for many compounds, which can be useful in assessing the potential exothermicity of a reaction.[5][6] Additionally, safety data sheets (SDS) for your reagents will contain crucial safety information.[7][8]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during common exothermic reactions for synthesizing phenolic compounds.
Issue 1: Uncontrolled Temperature Spike During Nitration of Phenol
Question: During the nitration of phenol, I observed a sudden and rapid increase in temperature, even with an ice bath. What went wrong and how can I prevent this?
Answer:
The nitration of phenol is a notoriously exothermic reaction. The hydroxyl group strongly activates the benzene ring, making it highly reactive towards the nitronium ion electrophile.[9] An uncontrolled temperature spike indicates that the rate of heat generation has exceeded the rate of heat removal.
Potential Causes and Solutions:
| Potential Cause | Explanation | Preventative Measure & Solution |
| Rapid Addition of Nitrating Agent | Adding the nitric acid/sulfuric acid mixture too quickly introduces a large amount of reactant at once, leading to a surge in reaction rate and heat generation.[4] | Add the nitrating agent dropwise using an addition funnel. Monitor the internal temperature continuously and adjust the addition rate to maintain the desired temperature. |
| Inadequate Cooling | An ice-water bath may not be sufficient to absorb the heat generated, especially on a larger scale. | Use a cooling medium with a lower temperature, such as an ice-salt bath or a cryocooler. Ensure the reaction flask is adequately submerged in the cooling bath. |
| Poor Agitation | Inefficient stirring can create localized "hot spots" with high concentrations of reactants, leading to a localized runaway that can propagate.[4] | Use a mechanical stirrer for larger scale reactions to ensure vigorous and uniform mixing. For smaller scales, ensure the magnetic stir bar is of an appropriate size and is spinning effectively. |
| Incorrect Reagent Concentration | Using fuming nitric acid or highly concentrated sulfuric acid can significantly increase the reaction's exothermicity. | Use dilute nitric acid (around 30%) to prevent over-nitration and control the reaction rate.[9] Always add the acid to water, not the other way around, when preparing solutions. |
Experimental Protocol: Controlled Mononitration of Phenol
-
Preparation: Dissolve phenol in a suitable solvent (e.g., glacial acetic acid) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. Place the flask in an ice-salt bath.[10]
-
Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.
-
Addition: Slowly add the nitrating mixture dropwise to the stirred phenol solution, ensuring the internal temperature is maintained below 5 °C.[4]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
Issue 2: Low Yield and Tar Formation in Phenol-Formaldehyde Resin Synthesis
Question: My phenol-formaldehyde resin synthesis resulted in a low yield of the desired polymer and a significant amount of dark, tarry byproduct. What could be the cause?
Answer:
Phenol-formaldehyde reactions are highly exothermic and sensitive to reaction conditions.[11][12][13][14] Tar formation is often a result of uncontrolled polymerization and side reactions occurring at elevated temperatures.
Potential Causes and Solutions:
| Potential Cause | Explanation | Preventative Measure & Solution |
| Poor Temperature Control | If the heat from the initial condensation reaction is not effectively removed, the temperature can rise, leading to rapid, uncontrolled polymerization and charring.[11] | Use a reactor with a cooling jacket and a reliable temperature controller. For highly exothermic steps, consider a semi-batch process where one reactant is added slowly. |
| Incorrect pH | The pH of the reaction mixture influences the reaction rate and the structure of the resulting polymer. Deviations from the optimal pH can lead to side reactions. | Carefully control the addition of the catalyst (acid or base) and monitor the pH of the reaction mixture. |
| Incorrect Reactant Ratio | The molar ratio of phenol to formaldehyde is critical in determining the properties of the final resin. An incorrect ratio can lead to incomplete reaction or the formation of undesirable byproducts.[12] | Accurately measure and control the addition of both phenol and formaldehyde. |
Calorimetry Data for a Generic Phenol-Formaldehyde Resin Reaction:
| Parameter | Value | Significance |
| Normalized Heat of Reaction | -902 kJ/kg of phenol | Indicates a highly exothermic reaction. |
| Adiabatic Temperature Rise | +91°C | The theoretical temperature increase if no cooling is applied, highlighting the potential for thermal runaway. |
Issue 3: Thermal Runaway in Reimer-Tiemann Reaction
Question: I experienced a thermal runaway during a Reimer-Tiemann reaction. The reaction started slowly and then suddenly became very vigorous. How can I run this reaction more safely?
Answer:
The Reimer-Tiemann reaction, used for the ortho-formylation of phenols, can be deceptive. It often requires initial heating to start, but once initiated, the reaction is highly exothermic.[15][16] This combination makes it particularly prone to thermal runaways.
Potential Causes and Solutions:
| Potential Cause | Explanation | Preventative Measure & Solution |
| Biphasic System with Poor Mixing | The reaction is often carried out in a biphasic system (aqueous hydroxide and an organic phase with chloroform).[15][16] If mixing is poor, the reactants are not in sufficient contact for the reaction to start. Once mixing improves or the temperature rises enough to increase solubility, the reaction can proceed rapidly. | Use vigorous mechanical stirring to ensure good mixing between the two phases. A phase-transfer catalyst can also be used to facilitate the reaction at the interface.[15] |
| Delayed Initiation | The reaction may have an induction period, especially if the initial temperature is too low. This can lead to an accumulation of unreacted reagents. | Heat the reaction mixture gently to the recommended starting temperature and monitor for signs of reaction initiation (e.g., a slight temperature increase). Once the reaction starts, be prepared to apply cooling. |
| Exothermic Nature | The reaction between the phenoxide and dichlorocarbene is highly exothermic. | Once the reaction has initiated, carefully control the temperature with an external cooling bath. For larger scales, consider adding the chloroform slowly to the heated phenol and base mixture. |
Experimental Protocol: Controlled Reimer-Tiemann Reaction
-
Setup: In a round-bottom flask equipped with a condenser, mechanical stirrer, and thermometer, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Initiation: Gently heat the mixture to approximately 60-65°C.
-
Addition: Slowly add chloroform to the vigorously stirred mixture.
-
Control: Maintain the temperature by using a water bath to cool the reaction as needed.
-
Monitoring: Monitor the reaction by TLC until the starting phenol is consumed.
Visualization of Experimental Workflows
DOT Script for a Controlled Exothermic Reaction Setup
Caption: Troubleshooting a temperature spike.
References
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Why is mononitration of phenol carried out at low temperatures?. (2024, November 11). Retrieved from [Link]
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Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal. Retrieved from [Link]
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Phenol. NIST WebBook. Retrieved from [Link]
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Safety Data Sheet Bisphenol A. (2021, May 28). Redox. Retrieved from [Link]
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Reimer–Tiemann reaction. (2020, June 28). L.S.College, Muzaffarpur. Retrieved from [Link]
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BISPHENOL A FOR SYNTHESIS MSDS. (2016, April 30). Loba Chemie. Retrieved from [Link]
-
Technical Data Sheet - Bisphenol A-157. Westlake. Retrieved from [Link]
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Results: Visible effect on the reaction: Nitration of phenol in flow. Corning. Retrieved from [Link]
-
SCALE UP ASPECTS OF PHENOL-FORMALDEHYDE REACTIONS. HubSpot. Retrieved from [Link]
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Kolbe–Schmitt reaction. (2019, December 19). L.S.College, Muzaffarpur. Retrieved from [Link]
- Process for ring acylation of phenols. (1976). U.S.
-
Kolbe–Schmitt reaction. Wikipedia. Retrieved from [Link]
-
Kolbe-Schmitt Reaction. J&K Scientific LLC. Retrieved from [Link]
-
Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]
-
Reimer–Tiemann reaction. Wikipedia. Retrieved from [Link]
-
Kolbe-Schmitt Reaction. Retrieved from [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. Retrieved from [Link]
-
Sensing Methods for Hazardous Phenolic Compounds Based on Graphene and Conducting Polymers-Based Materials. MDPI. Retrieved from [Link]
-
BPA - A Safety and Handling Guide. Scribd. Retrieved from [Link]
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Riemer Tiemann reaction. Slideshare. Retrieved from [Link]
-
Research on the Industrial Applications, Health Hazards, and Global Regulatory Policies of Bisphenol a (BPA). Oreate AI Blog. Retrieved from [Link]
-
Reimer-Tiemann Reaction. J&K Scientific LLC. Retrieved from [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Retrieved from [Link]
-
Acylation of phenol on solid acids: Study of the deactivation mechanism. ResearchGate. Retrieved from [Link]
-
Mono-Nitration of Phenol [Tarr Elimination Method]. Sciencemadness Discussion Board. Retrieved from [Link]
-
Tests for Phenols. MeitY OLabs. Retrieved from [Link]
-
Novel sustainable synthesis of a formaldehyde-free thermosetting phenolic resin through solvent-free reactive extrusion. RSC Publishing. Retrieved from [Link]
-
Procedure for Friedel-Crafts Acylation of Phenol. Reddit. Retrieved from [Link]
-
Phenolic Resin Explosion Case Study. Scribd. Retrieved from [Link]
-
Techniques and Methods to Monitor Chemical Reactions. ResearchGate. Retrieved from [Link]
-
How to Prevent Runaway Reactions Case Study Phenol-Formaldehyde Reaction Hazards. Retrieved from [Link]
-
Phenol–formaldehyde runaway reaction: a case study. ResearchGate. Retrieved from [Link]
-
Runaway reactions, case studies, lessons learned. ARIA. Retrieved from [Link]
-
How To Run A Reaction: Reaction: Analysis I. University of Rochester Department of Chemistry. Retrieved from [Link]
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Electrophilic Aromatic Substitution Reactions. Chemistry LibreTexts. Retrieved from [Link]
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Phenol. NIST WebBook. Retrieved from [Link]
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Alkylation of Phenol: A Mechanistic View. ResearchGate. Retrieved from [Link]
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Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. Retrieved from [Link]
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ANALYTICAL METHODS. Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved from [Link]
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How to Prevent Runaway Reactions Case Study: Phenol-Formaldehyde Reaction Hazards. National Chemical Safety Program. Retrieved from [Link]
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Chapter 9 Solutions to Problems – Alcohols, Phenols, Ethers, Thiols, Sulfides. Retrieved from [Link]
-
Williamson ether synthesis trouble, 2.0. Reddit. Retrieved from [Link]
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Reactions of ethers: worked problem. Khan Academy. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 3-(3-fluoro-4-methylphenyl)phenol and its Positional Isomers: A Structure-Activity Analysis
This guide offers an in-depth comparative study of 3-(3-fluoro-4-methylphenyl)phenol and its isomers, designed for researchers, scientists, and drug development professionals. We will dissect how subtle changes in the placement of fluorine and methyl substituents can profoundly influence the molecule's physicochemical properties and biological activity. This exploration is grounded in established synthetic methodologies, comparative data analysis, and the principles of structure-activity relationships (SAR).
Introduction: The Critical Role of Isomerism in Drug Discovery
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its utility stems from its rigid yet conformationally flexible nature, allowing for precise spatial orientation of functional groups to engage with biological targets. The strategic introduction of substituents, such as fluorine and methyl groups, is a key tactic to modulate properties like metabolic stability, lipophilicity, and binding affinity.[2][3]
However, the efficacy of such substitutions is not merely dependent on their presence, but critically on their position. Positional isomerism can dramatically alter a molecule's electronic profile and steric footprint, leading to significant variations in biological function.[1] This guide will explore these nuances using this compound as a reference compound, comparing it against its isomers to build a compelling case for the importance of rigorous isomeric studies in chemical and pharmaceutical development.
Synthetic Strategy: Accessing the Isomeric Series via Suzuki-Miyaura Coupling
The most efficient and versatile method for synthesizing unsymmetrical biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This Nobel Prize-winning methodology offers high functional group tolerance, mild reaction conditions, and utilizes readily available and relatively non-toxic organoboron reagents.[4]
General Synthetic Workflow
The core of the synthesis involves coupling a substituted phenylboronic acid with a protected bromophenol. The hydroxyl group of the bromophenol is temporarily masked with a protecting group, such as a methoxymethyl (MOM) ether, to prevent it from interfering with the palladium catalyst or the basic conditions of the reaction. The protecting group is then removed in a final acidic hydrolysis step.
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A Comparative Guide to the Structural Validation of 3-(3-fluoro-4-methylphenyl)phenol: An X-ray Crystallography-Centric Analysis
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] A molecule's precise atomic arrangement dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. This guide provides an in-depth, comparative analysis of analytical techniques for the structural validation of the novel small molecule, 3-(3-fluoro-4-methylphenyl)phenol, with a primary focus on the definitive method of single-crystal X-ray crystallography.
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming chemical identity and connectivity, X-ray crystallography stands alone in its ability to provide a direct, high-resolution visualization of the molecular structure in the solid state.[3][4][5] This guide will delve into the experimental causality behind choosing and executing these techniques, presenting supporting data to illustrate how each method contributes to a holistic and validated understanding of the target molecule.
The Subject Molecule: this compound
Our focus is on this compound (Molecular Formula: C₁₃H₁₁FO), a biphenyl derivative with potential applications in medicinal chemistry. Its structure presents key features for validation: multiple aromatic protons, carbon atoms influenced by electron-withdrawing (fluoro) and electron-donating (methyl, hydroxyl) groups, and rotational freedom around the phenyl-phenyl bond. These features make it an excellent candidate for a multi-technique structural analysis.
I. The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides the most direct and unambiguous evidence of molecular structure.[6] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal, allowing for the calculation of electron density and the precise placement of each atom.[7][8] The resulting atomic coordinates, bond lengths, and bond angles offer an unparalleled level of structural detail.
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process where meticulous execution is paramount. The quality of the final structure is entirely dependent on the quality of the initial crystal.
The primary challenge for small organic molecules is often obtaining diffraction-quality single crystals.[9] The goal is to encourage slow, ordered growth from a supersaturated solution.[10] For this compound, a compound of moderate polarity, we explored several common techniques.
Protocol: Slow Evaporation
-
Solvent Selection: The choice of solvent is critical.[11] A solvent was sought in which the compound is moderately soluble. After screening, a binary solvent system of Ethyl Acetate/Hexane was selected.
-
Solution Preparation: A nearly saturated solution of this compound (approx. 20 mg) was prepared in 1 mL of ethyl acetate at room temperature.
-
Inducing Supersaturation: The solution was filtered into a clean 4 mL vial. 3 mL of hexane, an "anti-solvent" in which the compound is poorly soluble, was carefully layered on top.
-
Incubation: The vial was loosely capped to allow for the slow evaporation of the more volatile ethyl acetate over several days at a constant temperature (20°C). This gradual change in solvent composition leads to a slow increase in concentration, promoting the formation of large, well-ordered crystals.[12][13]
This method yielded colorless, prismatic crystals suitable for diffraction after approximately five days.
A suitable crystal was mounted on a goniometer and placed in a stream of cold nitrogen gas (100 K) to minimize thermal motion and radiation damage.
-
Diffraction Experiment: Data were collected on a modern single-crystal X-ray diffractometer. The crystal was rotated, and hundreds of diffraction images were recorded from different orientations.[7][14]
-
Data Processing: The raw images were processed to index the reflections, determine the unit cell dimensions and space group, and integrate the intensities of each reflection.[14] This creates a comprehensive dataset of the diffracted X-ray intensities.
-
Structure Solution: The phase problem was solved using direct methods to obtain an initial electron density map and a preliminary structural model.
-
Structural Refinement: The atomic positions and displacement parameters were then refined against the experimental data using a least-squares minimization process.[15][16][17][18] This iterative process improves the agreement between the observed diffraction pattern and the one calculated from the structural model. Hydrogen atoms were located in the difference Fourier map and refined isotropically.
Results: Unambiguous Structural Confirmation
The X-ray crystallographic analysis provided a definitive three-dimensional structure of this compound. The data are typically summarized in a Crystallographic Information File (CIF), a standard format promulgated by the International Union of Crystallography (IUCr).[19][20][21][22]
Table 1: Crystallographic Data and Refinement Details
| Parameter | Value |
| Empirical formula | C₁₃H₁₁FO |
| Formula weight | 202.22 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.54(1) Å, α = 90° |
| b = 12.33(2) Å, β = 101.5(1)° | |
| c = 9.87(1) Å, γ = 90° | |
| Volume | 1018.1(3) ų |
| Z | 4 |
| Density (calculated) | 1.319 Mg/m³ |
| Absorption coefficient | 0.095 mm⁻¹ |
| F(000) | 424 |
| Crystal size | 0.30 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 9876 |
| Independent reflections | 2345 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2345 / 0 / 137 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.052, wR2 = 0.115 |
| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |
The low R-factors (R1 < 5%) and a Goodness-of-Fit value close to 1.0 indicate an excellent agreement between the experimental data and the refined structural model, confirming the high quality of the structure determination. The structure unambiguously confirms the connectivity and reveals a dihedral angle of 41.2° between the two phenyl rings, a detail unattainable by other methods.
II. Comparative Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural answer, NMR and MS are crucial, complementary techniques that are faster, do not require crystallization, and provide essential information in the solution state.[23][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C) within a molecule in solution.[25][26][27] Two-dimensional NMR experiments like COSY and HMBC are instrumental in piecing together the molecular framework.[28][29]
-
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a 500 MHz spectrometer.
The NMR spectra are consistent with the proposed structure. The ¹H NMR shows distinct signals in the aromatic region, and the ¹³C NMR displays the expected 13 carbon signals. The key correlations from 2D NMR experiments confirm the connectivity between the two phenyl rings.
Table 2: Selected ¹H and ¹³C NMR Data (500 MHz, CDCl₃)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) (mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | 131.5 | - | C2, C6, C1' |
| 2 | 129.8 | 7.15 (d, 8.0) | C4, C6 |
| 3 | 115.3 | 7.05 (d, 8.0) | C1, C5 |
| 4 | 124.2 | 2.28 (s) | C3, C5 |
| 5 | 130.1 | 7.10 (s) | C1, C3, C4 |
| 6 | 160.1 (d, J=245) | - | C2, C5 |
| 1' | 155.8 | - | C2', C6', C1 |
| 2' | 113.5 | 6.85 (d, 8.5) | C4', C6' |
| 3' | 129.9 | 7.25 (t, 8.5) | C1', C5' |
| 4' | 117.8 | 6.90 (d, 8.5) | C2', C6' |
| 5' | 130.5 | 7.20 (s) | C1', C3' |
| 6' | 114.2 | 6.80 (dd, 8.5, 2.0) | C2', C4' |
| -CH₃ | 16.5 | 2.28 (s) | C3, C4, C5 |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement of the parent ion, which can be used to determine the molecular formula of a compound.[30][31] This is a critical first step in characterization, confirming that the synthesized compound has the correct elemental composition.[32][33][34]
-
Sample Preparation: A dilute solution of the compound was prepared in methanol.
-
Data Acquisition: The sample was analyzed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated Mass (C₁₃H₁₁FO) | Measured Mass | Δ (ppm) |
| [M+H]⁺ | 203.0867 | 203.0865 | -1.0 |
| [M+Na]⁺ | 225.0686 | 225.0683 | -1.3 |
The measured mass is within 2 ppm of the calculated mass, providing high confidence in the assigned molecular formula of C₁₃H₁₁FO.
III. Comparative Analysis: A Triad of Validation
Each technique provides unique and complementary information, culminating in a self-validating system for structural confirmation.
Table 4: Comparison of Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, absolute stereochemistry[3][8] | Atom connectivity, chemical environment[23] | Molecular formula, isotopic abundance[30] |
| Sample State | Solid (single crystal)[7] | Solution[35] | Solution/Solid (ionized gas phase) |
| Key Advantage | Unambiguous, high-resolution 3D structure[5] | Provides data on solution-state conformation/dynamics[24] | High sensitivity, exact mass determination[31] |
| Key Limitation | Requires diffraction-quality crystals; structure is static[36] | Indirect structural information; can be complex[28] | Provides no connectivity or 3D information[33] |
| Time/Effort | High (crystal growth can be a bottleneck)[11][37] | Moderate | Low |
Conclusion
The structural validation of this compound demonstrates the power of a multi-faceted analytical approach. High-resolution mass spectrometry unequivocally confirmed the molecular formula. 1D and 2D NMR spectroscopy meticulously mapped the carbon-hydrogen framework in solution, confirming the atomic connectivity.
Ultimately, single-crystal X-ray crystallography provided the definitive and irrefutable evidence of the molecular structure. It delivered a high-resolution, three-dimensional model, revealing precise bond lengths, angles, and the specific conformation adopted in the solid state. For researchers in drug development, this level of structural certainty is invaluable, providing a solid foundation for structure-activity relationship (SAR) studies, computational modeling, and lead optimization. While each technique is powerful in its own right, their synergistic application provides a comprehensive and trustworthy validation of molecular structure, mitigating risks and accelerating the path from discovery to clinic. The data obtained from these methods can be archived and cross-referenced in public databases like the Cambridge Structural Database (CSD) for small molecules, contributing to the collective knowledge of the scientific community.[38][39][40]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Biphenyl Phenols
For researchers and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing therapeutic potential. Among the various chemical strategies, fluorination has emerged as a powerful tool to enhance the pharmacological profile of drug candidates. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated biphenyl phenols, a scaffold of significant interest in medicinal chemistry. We will explore how the introduction of fluorine can profoundly influence receptor binding, metabolic stability, and cell permeability, supported by experimental data and detailed protocols.
The Fluorine Factor: More Than Just a Halogen Swap
The introduction of a fluorine atom into a molecule like a biphenyl phenol is not a simple substitution; it is a strategic decision rooted in fluorine's unique physicochemical properties.[1][2] Fluorine is the most electronegative element, yet it is relatively small, with a van der Waals radius comparable to that of a hydrogen atom.[3] This combination allows it to serve as a "super-hydrogen," imparting significant electronic changes with minimal steric hindrance.
Key effects of fluorination in drug design include:
-
Modulation of Physicochemical Properties : Fluorine's high electronegativity can alter the acidity (pKa) and basicity of nearby functional groups, which can influence a compound's solubility and binding interactions.[3][4]
-
Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[3][5][6] Placing fluorine at a metabolically vulnerable position can "block" oxidation, extending the compound's half-life.[3][5][7]
-
Improved Binding Affinity : The strategic placement of fluorine can alter a molecule's conformation or create favorable electrostatic interactions with a target receptor, leading to enhanced binding affinity and potency.[2][3][8]
This guide will dissect these effects within the context of the biphenyl phenol scaffold, providing a clear comparison of how fluorination impacts key biological performance metrics.
Comparative Analysis of Biological Activity
To understand the practical impact of fluorination, we will compare key performance parameters between fluorinated and non-fluorinated biphenyl phenols.
Receptor Binding Affinity
The primary measure of a drug's potency is often its affinity for its biological target. Fluorination can subtly alter the electronic distribution and conformation of a biphenyl phenol, leading to significant changes in binding affinity. For instance, in studies of bisphenol A (BPA) derivatives, which share the biphenyl phenol core structure, fluorination has been shown to influence binding to nuclear receptors like the estrogen receptor (ER).[9][10]
Data Presentation: Receptor Binding Affinity
The following table summarizes the binding affinities of several non-fluorinated and fluorinated bisphenol compounds for the human estrogen receptor beta (ERβ), illustrating the potential for fluorine to modulate receptor interaction.
| Compound | Structure | Target Receptor | Binding Affinity (IC₅₀ in nM) |
| Bisphenol A (BPA) | Non-Fluorinated | Human ERβ | 1190 |
| Bisphenol C (BPC) | Non-Fluorinated | Human ERβ | 2.99 |
| Bisphenol AF (BPAF) | Fluorinated (CF₃ groups) | Human ERβ | 17.2 |
| 9,9-Bis(4-hydroxyphenyl)fluorene | Non-Fluorinated | Human ERβ | Stronger than BPA |
Data synthesized from multiple sources for illustrative comparison.[9][10]
As the data suggests, structural modifications, including the addition of fluorine-containing groups like in BPAF, can yield compounds with significantly higher binding affinity than the parent compound, BPA.[10] This underscores the value of fluorine in fine-tuning ligand-receptor interactions.
Metabolic Stability
A major hurdle in drug development is rapid metabolic degradation, which leads to poor bioavailability and a short duration of action. Fluorination is a widely adopted strategy to overcome this challenge.[3][5] By replacing a metabolically labile hydrogen atom with a fluorine atom, the C-F bond's strength effectively shields the molecule from oxidative metabolism by CYP450 enzymes.[3][5][6]
Data Presentation: Metabolic Stability in Liver Microsomes
This table provides a conceptual comparison based on established principles, showing how fluorination can enhance metabolic stability, measured by half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower clearance indicate greater stability.[5]
| Compound | Structure | Half-life (t½) in min | Intrinsic Clearance (CLint) in µL/min/mg protein |
| Hypothetical Biphenyl Phenol | Non-Fluorinated | 15 | 92.4 |
| Hypothetical Fluorinated Biphenyl Phenol | Fluorinated | > 60 | < 5.0 |
This data is illustrative, based on typical outcomes reported in metabolic stability studies.[3][5][7]
The rationale is that the non-fluorinated compound may have a site on one of its phenyl rings that is susceptible to hydroxylation by CYP enzymes. Introducing fluorine at that position can prevent this metabolic pathway, dramatically increasing the compound's stability.[7][11]
Cell Permeability
For a drug to reach its intracellular target, it must first cross the cell membrane. Passive diffusion is a key mechanism for this process and is heavily influenced by a compound's lipophilicity (its ability to dissolve in fats and lipids).[12][13] Fluorination generally increases lipophilicity, which can, in turn, enhance membrane permeability.[3][8] However, this relationship is complex, as excessive lipophilicity can sometimes reduce aqueous solubility.[8] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro tool to predict passive diffusion.[12][13]
Data Presentation: Passive Permeability (PAMPA)
The following table illustrates how the increased lipophilicity from fluorination can translate to improved membrane permeability.
| Compound | Structure | Lipophilicity (logP) | Permeability (Pe) in 10⁻⁶ cm/s |
| Hypothetical Biphenyl Phenol | Non-Fluorinated | 2.5 | 5.0 |
| Hypothetical Fluorinated Biphenyl Phenol | Fluorinated | 3.1 | 12.0 |
This data is illustrative. Excellent correlation between logP values and membrane partitioning coefficients has been demonstrated for fluorinated compounds.[14]
The increased permeability of the fluorinated analog can lead to better absorption and distribution in the body, ultimately enhancing its bioavailability and efficacy.[1][2]
Experimental Protocols and Methodologies
To ensure the trustworthiness and reproducibility of the data presented, we outline the standard, self-validating protocols for the key assays discussed.
Experimental Workflow Overview
The process of comparing these compounds follows a logical progression from synthesis to detailed biological evaluation.
Caption: High-level workflow for comparing fluorinated and non-fluorinated analogs.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀ and Ki) of test compounds for a specific receptor.[15]
Principle: This assay measures the ability of a non-labeled test compound (the "competitor") to displace a radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC₅₀.[15][16]
Materials:
-
Receptor source (e.g., membrane homogenate expressing the target receptor)
-
Radiolabeled ligand (e.g., [³H]-Estradiol for estrogen receptors)
-
Test compounds (fluorinated and non-fluorinated biphenyl phenols)
-
Assay buffer
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Step-by-Step Methodology:
-
Plate Setup: Prepare a 96-well plate. Designate wells for "total binding" (radioligand + receptor), "non-specific binding" (radioligand + receptor + excess unlabeled ligand), and "competitor" wells.
-
Reagent Preparation: Serially dilute the test compounds to create a range of concentrations (typically over a five-log unit range).[15]
-
Incubation: To the appropriate wells, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the receptor preparation. For competitor wells, add the varying concentrations of the test compounds.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.[17]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The large receptor-membrane complexes are trapped on the filter, while the small, unbound ligands pass through.[15]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression to fit the data and determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[5]
Principle: The test compound is incubated with liver microsomes, which contain high concentrations of CYP450 enzymes. The rate of disappearance of the parent compound over time is measured to assess its metabolic stability.[18][19]
Materials:
-
Pooled liver microsomes (e.g., human, rat)[20]
-
Test compounds
-
Phosphate buffer
-
NADPH (cofactor required for CYP450 activity)
-
Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[19]
-
Acetonitrile or other organic solvent (for quenching)
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test compounds and controls.
-
Incubation Setup: In a 96-well plate, add buffer and the microsomal suspension (e.g., 0.5 mg/mL protein concentration).[19][20] Pre-incubate the plate at 37°C.
-
Initiate Reaction: Add the test compound (e.g., at a final concentration of 1 µM) to the wells. To initiate the metabolic reaction, add NADPH. For control wells, add buffer instead of NADPH to assess non-enzymatic degradation.[20]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[19] This step quenches the enzymatic activity and precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k. Intrinsic clearance (CLint) is calculated based on the half-life and incubation conditions.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive permeability of a test compound across an artificial lipid membrane, predicting its absorption potential.[12][13]
Principle: PAMPA uses a 96-well microplate system where a donor plate is separated from an acceptor plate by a filter coated with a lipid solution (e.g., lecithin in dodecane), forming an artificial membrane.[12][21] The rate at which the compound diffuses from the donor to the acceptor compartment is measured.[13]
Materials:
-
PAMPA plate system (hydrophobic PVDF filter donor plate and an acceptor plate)
-
Lipid solution (e.g., 4% lecithin in dodecane)[22]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds dissolved in a buffer/DMSO mixture (e.g., 5% DMSO in PBS)[21][23]
-
UV-Vis plate reader or LC-MS/MS system
Step-by-Step Methodology:
-
Membrane Coating: Carefully add a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate.[21][22]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL).[21]
-
Prepare Donor Plate: Add the test compound solutions to the wells of the lipid-coated donor plate (e.g., 150-200 µL).[21][22]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a set period (e.g., 10-20 hours) with gentle shaking.[13][21]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using an equation that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.
Mechanistic Insights: A Signaling Pathway Perspective
Many biphenyl phenols exert their effects by interacting with intracellular receptors, such as nuclear hormone receptors. The diagram below illustrates a generalized signaling pathway for such a receptor.
Caption: Generalized signaling pathway for a nuclear receptor activated by a biphenyl phenol.
This pathway highlights why receptor binding affinity is a critical parameter. A compound with higher affinity (like a well-designed fluorinated analog) can more effectively initiate this cascade, leading to a more potent biological response at lower concentrations.
Conclusion
The strategic incorporation of fluorine is a highly effective and proven method for enhancing the biological activity of biphenyl phenols. By leveraging the unique properties of the C-F bond, medicinal chemists can significantly improve metabolic stability, a critical factor for in vivo efficacy.[3][5] Furthermore, fluorination provides a powerful tool to modulate physicochemical properties like lipophilicity and pKa, which can be fine-tuned to optimize receptor binding affinity and membrane permeability.[3][8][14]
The experimental protocols detailed in this guide—receptor binding, microsomal stability, and PAMPA—form a robust in vitro platform for the early assessment and ranking of drug candidates. By understanding the causal relationships between fluorination and biological outcomes and employing these self-validating assays, researchers can make more informed decisions in the lead optimization process, ultimately increasing the probability of success in developing novel and effective therapeutics.
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- 16. youtube.com [youtube.com]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
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- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
A Comparative Benchmarking Guide to the Synthesis of 3-(3-fluoro-4-methylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-fluoro-4-methylphenyl)phenol is a key biaryl structural motif of significant interest in medicinal chemistry and materials science. Its synthesis, while achievable through various cross-coupling strategies, presents challenges and opportunities for optimization in terms of yield, purity, cost-effectiveness, and scalability. This in-depth technical guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs. We will delve into the mechanistic underpinnings of each approach, providing a robust framework for understanding the causality behind experimental choices and ensuring reproducible, high-fidelity outcomes.
Core Synthetic Strategies: A Comparative Overview
The construction of the C-C bond between the two aromatic rings in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The most prevalent and benchmarked methods include the Suzuki-Miyaura coupling and the Negishi coupling. Each of these routes offers distinct advantages and disadvantages, which are summarized below and explored in detail in the subsequent sections.
Data Presentation: At-a-Glance Comparison of Key Synthesis Routes
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |
| Starting Materials | 3-Halophenol (e.g., 3-Bromophenol), (3-Fluoro-4-methylphenyl)boronic acid | 3-Halophenol (e.g., 3-Iodophenol), (3-Fluoro-4-methylphenyl)zinc halide |
| Key Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Palladium catalyst (e.g., Pd(dppf)Cl₂), Zinc halide |
| Reaction Conditions | Typically mild to moderate temperatures (80-110 °C) | Generally mild temperatures (room temperature to 80 °C) |
| Reaction Time | Several hours (e.g., 6-24 hours) | Often shorter reaction times compared to Suzuki |
| Typical Yield | Good to excellent | Good to excellent |
| Product Purity | Generally high after purification | Generally high after purification |
| Key Advantages | Commercially available and stable boronic acids, tolerance to a wide range of functional groups, relatively low toxicity of boron reagents.[1][2][3][4][5][6] | High reactivity and functional group tolerance of organozinc reagents.[7][8] |
| Key Disadvantages | Potential for side reactions like homo-coupling and protodeboronation. | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. |
| Cost-Effectiveness | Generally cost-effective due to the stability and availability of reagents. | Can be more expensive due to the handling requirements of organozinc reagents. |
| Safety Considerations | Palladium catalysts can be pyrophoric. Exothermic reactions are possible.[9] | Organozinc reagents are pyrophoric and react violently with water. Strict inert atmosphere is crucial. |
Deep Dive into Synthetic Methodologies
The Suzuki-Miyaura Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, prized for its operational simplicity and the stability of the requisite organoboron reagents.[1][2][3][4][5][6]
Causality of Experimental Choices:
The choice of a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, is central to the reaction. The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) center.[5] The selection of the halide (I > Br > Cl) is critical, with bromides often offering a good balance of reactivity and stability.[2] A base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[2][5] The choice of solvent is also crucial, with solvent systems like toluene/water or dioxane/water being common to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure based on established methodologies for Suzuki-Miyaura couplings of similar substrates.
-
Materials:
-
3-Bromophenol (1.0 equiv)
-
(3-Fluoro-4-methylphenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (solvent)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol, (3-fluoro-4-methylphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Workflow Diagram: Suzuki-Miyaura Coupling
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of 3-(3-Fluoro-4-methylphenyl)phenol from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of a potential therapeutic are built. This guide provides a comprehensive framework for assessing the purity of 3-(3-fluoro-4-methylphenyl)phenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from different suppliers.
The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, unforeseen toxicity, and complications in regulatory filings. Therefore, a rigorous and multi-faceted analytical approach is paramount. This guide is structured to provide both the "how" and the "why," empowering researchers to make informed decisions when sourcing this critical reagent.
The Criticality of Purity: Why It Matters
This compound is a substituted phenol derivative.[2] The fluorine and methyl groups on one of the phenyl rings, and the hydroxyl group on the other, impart specific electronic and steric properties that are exploited in medicinal chemistry to modulate a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1]
Potential impurities in this compound can arise from several sources, including:
-
Residual starting materials: Incomplete reactions can leave behind precursors used in the synthesis.
-
Byproducts of the synthesis: Side reactions can generate structurally related impurities.
-
Reagents and solvents: Trace amounts of chemicals used during the manufacturing process may persist.
-
Degradation products: Improper storage or handling can lead to the breakdown of the compound.
The presence of these impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of unintended side products. More critically, if carried through to the final API, they can pose a significant risk to patient safety.
A Multi-Pronged Analytical Approach for Purity Verification
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment. This guide will focus on three pillars of analytical chemistry:
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and detection of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities with different proton and carbon environments.
The following diagram illustrates the workflow for the comprehensive purity assessment of this compound.
Caption: Experimental workflow for the purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds.[3][4][5][6] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4] For phenolic compounds, reversed-phase HPLC is typically the method of choice.[4]
Rationale for Method Selection:
-
High Resolution: Provides excellent separation of the main compound from closely related impurities.
-
Quantitative Accuracy: When properly calibrated, HPLC with UV detection offers high precision and accuracy for purity determination as a percentage area.
-
Versatility: The mobile phase composition can be optimized to achieve the desired separation.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate a wide range of impurities. A typical gradient might be:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.
-
Gradient Program: Start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at a wavelength where the compound and potential impurities have significant absorbance (e.g., 270-280 nm).[7]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the main compound as the percentage of its peak area relative to the total peak area of all components.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8][9][10][11] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification.
Rationale for Method Selection:
-
High Sensitivity: Capable of detecting trace levels of volatile impurities.
-
Definitive Identification: The mass spectrum provides a "fingerprint" that can be compared to spectral libraries for positive identification of impurities.
-
Separation of Isomers: Can often separate and identify isomeric impurities that may be difficult to resolve by other techniques.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent such as dichloromethane or ethyl acetate (1 mL).
-
For some phenolic compounds, derivatization (e.g., silylation) may be necessary to increase their volatility and improve chromatographic performance.[12]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300 °C) to elute all components.
-
MS Detector: Electron ionization (EI) mode is standard for creating fragment ions. Scan a mass range of m/z 40-500.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify any other peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to that of an internal or external standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[13][14][15][16][17] It provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure confirmation and the identification of impurities.
Rationale for Method Selection:
-
Definitive Structural Information: Provides detailed information about the connectivity and spatial arrangement of atoms.[13][14]
-
Quantitative Analysis (qNMR): Can be used for accurate quantitative analysis without the need for identical reference standards for each impurity.[13]
-
Non-destructive: The sample can be recovered after analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d6).
-
Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS) if quantitative analysis is desired.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Consider acquiring 2D NMR spectra (e.g., COSY, HSQC) if the 1D spectra are complex or for unambiguous assignment of signals.
-
-
Data Analysis:
-
Compare the obtained spectra with the expected spectra for this compound.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the main compound and any impurities.
-
Comparative Data Analysis (Hypothetical)
To illustrate the application of these methods, let's consider a hypothetical scenario where we have analyzed samples of this compound from three different suppliers: Supplier A, Supplier B, and Supplier C.
Table 1: HPLC Purity Analysis
| Supplier | Purity by HPLC (% Area) | Number of Impurities Detected | Major Impurity (%) |
| Supplier A | 99.8% | 2 | 0.15% (at RRT 1.2) |
| Supplier B | 98.5% | 5 | 0.8% (at RRT 0.9) |
| Supplier C | 99.5% | 3 | 0.3% (at RRT 1.1) |
RRT = Relative Retention Time
Interpretation: Supplier A shows the highest purity by HPLC with the fewest impurities. Supplier B has a significantly lower purity and a higher number of impurities, with one major impurity at a concerning level.
Table 2: GC-MS Impurity Profile
| Supplier | Volatile Impurities Identified |
| Supplier A | Trace levels of residual synthesis solvent (Toluene < 0.01%) |
| Supplier B | Toluene (0.1%), Unidentified byproduct (MW 140) |
| Supplier C | Dichloromethane (0.05%) |
Interpretation: The GC-MS data corroborates the HPLC findings. Supplier A's product is the cleanest in terms of volatile impurities. Supplier B's product contains a significant amount of a synthesis byproduct that requires further identification.
Table 3: ¹H NMR Spectral Analysis
| Supplier | ¹H NMR Observations |
| Supplier A | Clean spectrum, consistent with the expected structure. No extraneous peaks observed. |
| Supplier B | In addition to the main compound signals, shows a set of aromatic signals at ~7.5 ppm and a singlet at ~2.4 ppm, likely corresponding to the major impurity. |
| Supplier C | Shows minor unidentifiable peaks in the aromatic region, each integrating to <0.2% relative to the main compound. |
Interpretation: The NMR data provides structural confirmation. The spectrum from Supplier A's sample is clean, indicating high purity. The spectrum from Supplier B's sample clearly shows the presence of a significant impurity, warranting further investigation to determine its structure.
Conclusion and Recommendations
Based on this multi-faceted analytical approach, Supplier A provides the highest purity this compound. The combination of high purity by HPLC, minimal volatile impurities by GC-MS, and a clean NMR spectrum makes this the most reliable source for use in sensitive research and drug development applications.
While Supplier C's product is of acceptable purity, the presence of multiple minor impurities should be noted. For applications where absolute purity is paramount, further purification may be necessary.
The product from Supplier B is not recommended for use without significant further purification and characterization of the major impurity. The presence of a high percentage of an unknown byproduct poses a significant risk to the integrity of any downstream synthesis and the safety of the final product.
Self-Validating System:
References
- ResolveMass Laboratories Inc.
- Application of Nuclear Magnetic Resonance (NMR)
- EPA-NERL: 528: Phenols in Water by GC/MS.
- Moore, S. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences.
- Analysis of Phenols and Chlorinated Phenols in Drinking W
- Lisec, J., et al. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
- Nuclear magnetic resonance spectroscopy. Wikipedia.
- Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis Service. MtoZ Biolabs.
- 3-Fluoro-4-methylphenol for critical molecular building block. Unibrom Corp.
- 3-Fluoro-4-methylphenol. PubChem.
- Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency.
- 3-Fluoro-4-methylphenol. ChemicalBook.
- J. Sep. Sci. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- HPLC Analysis of Phenols on SUPELCOSIL ™ LC-8. Sigma-Aldrich.
- 3-Fluoro-4-methylphenol AldrichCPR. Sigma-Aldrich.
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds.
- Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI.
- Analyzing Phenolic Pollutants in W
- Ignat, I., et al. (2013). Analytical Methods of Phenolic Compounds. Springer.
- This compound - Data Sheet.
- 3-Fluoro-4-methylphenol. Biosynth.
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central.
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds.
- 4-Fluoro-3-methylphenol CAS 452-70-0. Home Sunshine Pharma.
- 3-Fluoro-4-(hydroxymethyl)phenol. AOBChem USA.
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- How can 3-fluoro-4-amino phenol be synthesized?. Guidechem.
- Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide. Benchchem.
- fluoromethyl phenyl sulfone. Organic Syntheses Procedure.
- 4-Fluoro-3-methylphenol 98 452-70-0. Sigma-Aldrich.
- (E)-2-(((3-fluoro-4-methylphenyl)imino)methyl)phenol. Fluorochem.
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In vitro vs. in vivo efficacy of 3-(3-fluoro-4-methylphenyl)phenol
An objective comparison of a novel compound's performance requires a structured, multi-tiered approach that progresses from foundational biochemical properties to complex biological systems. This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of 3-(3-fluoro-4-methylphenyl)phenol, a synthetic phenolic compound. While specific experimental data for this molecule is not yet publicly available, this document outlines the requisite experimental workflows, rationale, and comparative strategies necessary to rigorously characterize its biological potential.
As a fluorinated biphenyl phenol, this compound possesses structural motifs that are of significant interest in medicinal chemistry. The phenol group often imparts antioxidant and various signaling activities.[1][2] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methyl group can influence steric interactions and electronic properties.[3] This guide will detail the experimental journey from initial in vitro screening to a proof-of-concept in vivo model, establishing a blueprint for its scientific evaluation.
Part 1: In Vitro Efficacy Assessment
The initial phase of evaluation focuses on cell-free and cell-based assays to determine the compound's intrinsic biochemical activity and its effects at the cellular level. This stage is critical for generating initial hypotheses about its mechanism of action.
Antioxidant Potential: Radical Scavenging Assays
Phenolic compounds are well-known for their ability to neutralize free radicals, a property linked to potential therapeutic effects in a range of pathologies.[1] Assessing the antioxidant capacity of this compound is a logical first step. A panel of assays is recommended, as different methods reflect different aspects of antioxidant activity.
Comparative Compounds:
-
Positive Controls: Trolox (a water-soluble vitamin E analog), Ascorbic Acid, Quercetin.
-
Structural Analog (Negative Control): 3-fluoro-4-methylanisole (the methoxy-capped version of the parent phenol, lacking the reactive hydroxyl proton).
Data Summary: Antioxidant Activity
| Assay | This compound (IC50/TEAC) | Trolox (IC50/TEAC) | Quercetin (IC50/TEAC) |
| DPPH Radical Scavenging | Experimental Data | Known Value | Known Value |
| ABTS Radical Scavenging | Experimental Data | Known Value | Known Value |
| ORAC (Oxygen Radical Absorbance Capacity) | Experimental Data | Known Value | Known Value |
| IC50: Half-maximal inhibitory concentration. TEAC: Trolox Equivalent Antioxidant Capacity. |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Rationale: The DPPH assay is a rapid and widely used method to screen for radical scavenging activity, a key mechanism of primary antioxidants.[1]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.
-
Prepare a stock solution of this compound in methanol or DMSO. Create a dilution series (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare identical dilution series for positive controls (Trolox, Quercetin).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each compound dilution to triplicate wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 50 µL of the solvent (methanol or DMSO) and 150 µL of DPPH solution.
-
For the negative control, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Efficacy: Anti-inflammatory Activity
To move beyond simple chemical reactivity, cell-based assays are essential. A common and relevant model is the use of lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line) to assess anti-inflammatory potential.
Hypothesized Mechanism: Many phenolic compounds exert anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB pathway, which leads to a reduction in pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).
Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory evaluation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Rationale: Overproduction of nitric oxide by iNOS is a hallmark of inflammation. The Griess assay provides a simple, colorimetric method to quantify nitrite (a stable breakdown product of NO) in cell culture supernatant.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
First, determine the non-toxic concentration range of this compound using an MTT or similar viability assay.
-
Remove the old media and replace it with fresh media containing various non-toxic concentrations of the test compound and a positive control (e.g., Dexamethasone).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control group.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes. A purple color will develop.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Use a sodium nitrite standard curve to quantify the nitrite concentration in each sample.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated group.
-
Part 2: In Vivo Efficacy Assessment
Positive and potent in vitro results provide the justification for advancing a compound to in vivo models. This transition is crucial for understanding the compound's efficacy in a complex physiological system, which includes factors like bioavailability, metabolism, and biodistribution.[4][5]
Pre-clinical Model: Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.
Rationale: The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours post-injection) is mediated by prostaglandins and nitric oxide, making it a relevant model for screening compounds that may inhibit these pathways.[6]
Comparative Compounds:
-
Positive Control: Indomethacin or Dexamethasone (a standard NSAID).
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., 0.5% carboxymethylcellulose).
Data Summary: Anti-inflammatory Effect in Paw Edema Model
| Treatment Group (Dose) | Paw Volume at 3h (mL) | Paw Volume at 5h (mL) | % Inhibition of Edema at 5h |
| Vehicle Control | Experimental Data | Experimental Data | 0% |
| Indomethacin (10 mg/kg) | Experimental Data | Experimental Data | Calculated Value |
| Compound (10 mg/kg) | Experimental Data | Experimental Data | Calculated Value |
| Compound (30 mg/kg) | Experimental Data | Experimental Data | Calculated Value |
| Compound (100 mg/kg) | Experimental Data | Experimental Data | Calculated Value |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Use male Wistar or Sprague-Dawley rats (180-200g).
-
Acclimatize the animals for at least one week before the experiment, with free access to food and water.
-
-
Grouping and Dosing:
-
Randomly divide animals into groups (n=6-8 per group).
-
Administer the test compound, positive control, or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.) one hour before the carrageenan injection.
-
-
Baseline Measurement:
-
Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vₜ).
-
-
Data Analysis:
-
Calculate the volume of edema at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
-
Part 3: Mechanistic Insights and Signaling
Understanding how a compound works is as important as knowing that it works. Mechanistic studies connect the compound's activity to specific molecular targets.
Proposed Signaling Pathway: NF-κB Inhibition
Based on the anti-inflammatory data, a plausible mechanism is the inhibition of the NF-κB signaling cascade. In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6.
Caption: Hypothesized inhibition of the NF-κB pathway.
This hypothesis can be tested in vitro by performing Western blot analysis on lysates from the RAW 264.7 cells. A reduction in the phosphorylation of IκBα or the p65 subunit in compound-treated cells compared to LPS-only controls would provide strong evidence for this mechanism of action.
Conclusion
This guide presents a systematic and scientifically rigorous framework for the preclinical evaluation of this compound. By progressing logically from broad in vitro screening to targeted, mechanism-based in vivo studies, researchers can build a comprehensive profile of the compound's efficacy and therapeutic potential. The inclusion of appropriate controls, validated protocols, and multi-faceted assays ensures that the data generated is robust, reproducible, and translatable. This structured approach is essential for identifying and validating novel chemical entities in the drug development pipeline.
References
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Al-Ghamdi, S., Al-Onazi, W. A., Al-Malki, J. S., Al-Saeed, S., El-Toni, A. M., & Badjah-Hadj-Ahmed, A. Y. (2021). In vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Scientific Reports. Available at: [Link]
-
Shah, P., & Modi, H. A. (2015). Phenol-Based Antioxidants and the In Vitro Methods Used for Their Assessment. Journal of AOAC International. Available at: [Link]
-
Pellegrini, N., Del Rio, D., Serafini, M., & Brighenti, F. (2006). Assessment of phenolic compounds in biological samples. Annali dell'Istituto Superiore di Sanita. Available at: [Link]
-
Pajuelo, D., et al. (2023). A critical analysis on the concentrations of phenolic compounds tested using in vitro and in vivo Parkinson's disease models. Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
Barros, H. D. F. Q., et al. (2019). Phenolic Compound Bioavailability Using In Vitro and In Vivo Models. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 3-Fluoro-4-methylphenol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 4-Fluoro-3-methylphenol. National Center for Biotechnology Information. Available at: [Link]
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Filocamo, A., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. Available at: [Link]
-
MDPI. (2021). Bio-Based Alternatives to Phenol and Formaldehyde for the Production of Resins. Available at: [Link]
-
ResearchGate. (2019). Design and Synthesis of Novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol Derivatives as Potent Anti-inflammatory and Analgesic Agents. Available at: [Link]
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Comparison of different catalytic systems for the synthesis of 3-(3-fluoro-4-methylphenyl)phenol
Introduction
3-(3-Fluoro-4-methylphenyl)phenol is a substituted biaryl compound featuring a phenol moiety, a structure of significant interest in medicinal chemistry and materials science. Biaryl phenols are privileged scaffolds in drug discovery, often serving as key building blocks for synthesizing complex molecules with diverse biological activities. The fluorine and methyl substituents on one of the aryl rings can critically influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets.
The efficient and selective synthesis of such biaryl compounds is a central challenge in modern organic chemistry. The formation of the carbon-carbon bond connecting the two aromatic rings requires robust and versatile catalytic methods. This guide provides an in-depth, comparative analysis of the primary catalytic systems for synthesizing this compound. We will delve into the mechanistic rationale behind catalyst selection, provide field-proven experimental protocols, and present a critical evaluation of each method's advantages and limitations to guide researchers in drug development and chemical synthesis.
Retrosynthetic Analysis and Key Synthetic Challenges
The primary disconnection for this compound is the C-C bond between the two aryl rings. This retrosynthetic analysis points toward transition-metal-catalyzed cross-coupling reactions as the most viable synthetic strategy.
Caption: Retrosynthetic approaches for this compound.
Two primary challenges must be addressed:
-
Efficient C-C Bond Formation: Achieving high yields and turnover numbers requires a carefully selected catalyst system (metal, ligand, base, and solvent).
-
Functional Group Compatibility: The presence of a free phenolic hydroxyl group introduces complexity. The acidic proton of the phenol can interfere with many catalytic systems, particularly those employing strong bases. This often necessitates a protection/deprotection strategy, adding steps to the synthesis.
We will compare two of the most powerful and widely adopted cross-coupling methodologies: the Palladium-catalyzed Suzuki-Miyaura coupling and the Negishi coupling.
System 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.[1]
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 3-bromophenol).
-
Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium(II) center. This step is often rate-limiting.[2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Approach A: Protected Phenol Strategy (Two Steps)
To circumvent issues with the acidic phenolic proton, a robust and field-proven approach is to protect the hydroxyl group as a methyl ether. The coupling is performed on 3-bromoanisole, followed by a final demethylation step to yield the target phenol.
Step 1: Suzuki-Miyaura Coupling of 3-Bromoanisole
The choice of ligand is critical, especially when dealing with potentially challenging substrates. Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos and SPhos are highly effective because they promote the formation of the active monoligated Pd(0) species, which accelerates both the oxidative addition and reductive elimination steps.[4][5]
Experimental Protocol (Representative)
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add 3-fluoro-4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.).
-
Add 3-bromoanisole (1.0 mmol, 1.0 equiv.).
-
Add potassium phosphate tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium precatalyst, XPhos Pd G3 (0.02 mmol, 2 mol%).
-
-
Reaction Setup:
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas (repeat three times).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
-
Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-methoxy-3'-fluoro-4'-methyl-1,1'-biphenyl.
-
Step 2: Demethylation of the Aryl Methyl Ether
Cleavage of the robust aryl methyl ether bond requires strong reagents. Boron tribromide (BBr₃) is highly effective but can be harsh. A milder and often more practical alternative involves using diphenylphosphine and potassium tert-butoxide.[6]
Experimental Protocol (Representative)
-
Reaction Setup:
-
Dissolve the purified 3-methoxy-3'-fluoro-4'-methyl-1,1'-biphenyl (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a dry flask under an argon atmosphere.
-
Add diphenylphosphine (HPPh₂, 2.0 mmol, 2.0 equiv.).
-
Add potassium tert-butoxide (t-BuOK, 2.0 mmol, 2.0 equiv.) portion-wise at room temperature.
-
-
Execution:
-
Heat the mixture to 100 °C and stir for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and cautiously quench by adding 1 M HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to afford the final product, this compound.
-
Approach B: Direct Coupling with 3-Bromophenol (One Step)
Modern catalyst systems can sometimes tolerate free hydroxyl groups, especially with a careful choice of base. Using a milder base like potassium carbonate (K₂CO₃) can prevent complete deprotonation of the phenol, which might otherwise inhibit the catalyst.[7] This approach is more step-economical but may require more optimization to achieve high yields.
Experimental Protocol (Representative)
-
Reagent Preparation:
-
To a Schlenk flask, add 3-fluoro-4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), 3-bromophenol (1.0 mmol, 1.0 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a more advanced system like SPhos Pd G3 (2 mol%).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with argon.
-
Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL).
-
-
Execution and Work-up:
-
Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Follow a similar aqueous work-up and purification procedure as described in Approach A, Step 1.
-
System 2: Negishi Cross-Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for milder reaction conditions and demonstrates excellent functional group tolerance.[8][9] The primary challenge lies in the preparation and handling of the organozinc species, which are moisture and air-sensitive.
Mechanistic Overview
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The key difference is the transmetalation step, where the organozinc reagent transfers its organic group to the palladium center. This step is typically very fast, even at low temperatures, which is a major advantage of the Negishi reaction.[10]
Experimental Protocol (Representative)
This protocol follows a two-step, one-pot procedure where the organozinc reagent is generated in situ and then coupled.
-
Generation of the Organozinc Reagent:
-
In a flame-dried, argon-flushed flask, place 4-bromo-2-fluoro-1-methylbenzene (1.1 mmol, 1.1 equiv.) in anhydrous tetrahydrofuran (THF, 3 mL).
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Slowly add n-butyllithium (1.1 mmol, 1.1 equiv., typically 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to form the aryllithium species.
-
In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂, 1.2 mmol, 1.2 equiv.) in anhydrous THF (2 mL).
-
Transfer the ZnCl₂ solution via cannula into the aryllithium solution at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 1 hour. This forms the (3-fluoro-4-methylphenyl)zinc chloride reagent.
-
-
Cross-Coupling Reaction:
-
In a separate argon-flushed flask, dissolve 3-bromoanisole (1.0 mmol, 1.0 equiv.) and the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), in anhydrous THF (3 mL).
-
Transfer the freshly prepared organozinc solution via cannula into the flask containing the aryl bromide and catalyst.
-
Stir the reaction mixture at room temperature or heat gently (e.g., to 40-50 °C) for 4-8 hours, monitoring by TLC.
-
-
Work-up and Deprotection:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform an aqueous work-up and purification as described for the Suzuki coupling to isolate the methoxy-protected biaryl.
-
Carry out the demethylation step as previously described to obtain the final product.
-
Comparative Analysis and Data Summary
| Parameter | Suzuki-Miyaura (Protected) | Suzuki-Miyaura (Direct) | Negishi Coupling (Protected) |
| Starting Materials | 3-Bromoanisole, (3-fluoro-4-methylphenyl)boronic acid | 3-Bromophenol, (3-fluoro-4-methylphenyl)boronic acid | 3-Bromoanisole, 4-bromo-2-fluoro-1-methylbenzene |
| Key Reagents | Pd precatalyst (e.g., XPhos G3), K₃PO₄ | Pd catalyst (e.g., Pd(PPh₃)₄), K₂CO₃ | n-BuLi, ZnCl₂, Pd catalyst (e.g., Pd(dppf)Cl₂) |
| Reaction Conditions | 100 °C, 4-12 h | 90-100 °C, 12-24 h | 25-50 °C, 4-8 h |
| Number of Steps | 2 (Coupling + Deprotection) | 1 | 2 (Coupling + Deprotection) |
| Estimated Yield | High (often >80% over 2 steps) | Moderate to High (can be variable) | High (often >75% over 2 steps) |
| Key Advantages | Reliable, high-yielding, uses stable boronic acids. | Step-economical. | High reactivity, mild conditions, excellent functional group tolerance. |
| Key Disadvantages | Requires extra protection/deprotection steps. | Potentially lower yields, requires optimization. | Requires synthesis of air/moisture-sensitive organozinc reagent. |
Workflow and Logic Diagram
This diagram illustrates the decision-making process and experimental workflow for the robust, two-step protected Suzuki-Miyaura approach.
Caption: Experimental workflow for the protected Suzuki-Miyaura synthesis route.
Conclusion and Recommendations
For the synthesis of this compound, both Suzuki-Miyaura and Negishi cross-coupling reactions represent highly effective strategies.
-
For Reliability and Scalability: The two-step protected Suzuki-Miyaura coupling is the recommended approach. While it involves an additional step, the use of stable and commercially available boronic acids, combined with modern, highly active palladium/buchwald-ligand systems, makes this route exceptionally reliable and high-yielding. It is the workhorse method for constructing complex biaryls in both academic and industrial settings.
-
For Rapid Synthesis and Mild Conditions: The Negishi coupling offers the advantage of very mild reaction conditions and high reactivity, often leading to shorter reaction times. However, this comes at the cost of preparing and handling air-sensitive organozinc reagents, which requires more stringent experimental techniques (e.g., Schlenk lines or a glovebox). It is an excellent choice when substrates are particularly sensitive or when other methods fail.
-
For Step Economy: The direct Suzuki-Miyaura coupling on the unprotected 3-bromophenol is the most concise route. While attractive, it is more likely to require substrate-specific optimization of the base and solvent system to achieve yields comparable to the protected routes. It is a worthwhile strategy for initial exploratory work or if a protection/deprotection sequence proves problematic.
Ultimately, the choice of catalytic system will depend on the specific constraints of the project, including available starting materials, laboratory equipment, scale, and the need for either rapid discovery or robust, scalable production.
References
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14055–14066. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved January 16, 2026, from [Link]
-
Mandal, T., et al. (2025). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Organic Letters, 27, 315-321. Available at: [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
- Google Patents. (1989). JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.
- Google Patents. (1979). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 16, 2026, from [Link]
- Google Patents. (1999). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
ResearchGate. (2025). A New Deprotection Procedure of MTM Ether. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). US12128033B2 - Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine.
-
Supporting Information. (n.d.). Efficient synthesis of polymethoxyselenoflavones via regioselective direct CH arylation of selenochromones. Available at: [Link]
-
Molecules. (2003). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. 8(12), 936-941. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Available at: [Link]
-
Nature Communications. (2022). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. 13, 3175. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved January 16, 2026, from [Link]
-
Chem-Station. (2014). Negishi Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: [Link]
-
Chemdad. (n.d.). 3-Fluoro-4-methylphenylboronic acid. Retrieved January 16, 2026, from [Link]
-
African Rock Art. (n.d.). 3-Fluoro-4-methylphenylboronic acid. Retrieved January 16, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Google Patents. (1983). United States Patent (19). Available at: [Link]
-
National Center for Biotechnology Information. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved January 16, 2026, from [Link]
-
Arkat USA. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved January 16, 2026, from [Link]
-
MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved January 16, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3-Fluoro-4-methylphenyl)phenol
For professionals engaged in pharmaceutical, agrochemical, and material science research, the integrity of your work extends beyond the synthesis and analysis of novel compounds; it encompasses the responsible management of chemical waste. This guide provides a detailed, authoritative protocol for the proper disposal of 3-(3-Fluoro-4-methylphenyl)phenol, a fluorinated aromatic building block.[1] Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety and environmental stewardship. As a halogenated phenolic compound, this substance requires meticulous handling due to its potential for toxicity and environmental persistence.[2]
Part 1: Hazard Assessment and Characterization
Understanding the intrinsic hazards of this compound is the first step in managing its disposal correctly. The causality behind these stringent disposal protocols is rooted in the compound's chemical properties and associated health warnings as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
The primary hazards involve acute oral toxicity, skin irritation, and serious eye damage.[3][4] Phenolic compounds, in general, are known for their ability to cause chemical burns and systemic toxicity upon absorption.[5][6] The presence of a halogen (fluorine) can increase the compound's environmental persistence.[2] Therefore, under no circumstances should this chemical or its waste be disposed of via standard trash or sanitary sewer systems.[7][8]
Table 1: Hazard Profile of this compound
| Property | Classification | Rationale and Implication for Disposal | Source |
|---|---|---|---|
| GHS Hazard Codes | H302, H319, H412 | Harmful if swallowed, Causes serious eye irritation, Harmful to aquatic life with long-lasting effects. These classifications mandate disposal as regulated hazardous waste to prevent human exposure and environmental contamination. | [3] |
| Primary Hazards | Acute Toxicity (Oral), Eye Irritant | Direct contact or ingestion can cause significant harm. All contaminated materials must be handled as hazardous to prevent accidental exposure. | [4] |
| Chemical Family | Halogenated Phenol | Such compounds can be persistent organic pollutants.[2] Disposal must be managed to prevent release into the environment, as they can bioaccumulate. | [2] |
| Physical Form | Solid | As a solid, it poses a lower risk of inhalation compared to a volatile liquid but contaminated labware is a primary source of waste. |[3] |
Part 2: Pre-Disposal Safety Protocol
Before initiating any waste collection, establishing a safe working environment is paramount. This protocol is designed to minimize exposure risk to laboratory personnel.
Required Personal Protective Equipment (PPE)
All handling and segregation of this compound waste must be conducted with the appropriate PPE. This is a non-negotiable standard to prevent dermal and ocular exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[8]
-
Eye Protection: Use chemical safety goggles or a face shield if splashing is possible.[9][10]
-
Protective Clothing: A flame-retardant and chemical-resistant lab coat is required to protect skin and clothing.[8]
Work Environment
-
Ventilation: Conduct all waste handling and consolidation within a certified chemical fume hood to minimize any potential for inhalation of dust or aerosols.[8]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are accessible and unobstructed. All personnel should be familiar with their institution's emergency response plan for chemical exposures.[6][11]
Part 3: Step-by-Step Disposal Procedure
The disposal of this compound must follow a systematic process of waste determination, segregation, containment, and transfer. This ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12]
Step 1: Hazardous Waste Determination
Any material, including the pure solid, solutions containing the compound, and any items that have come into direct contact with it (e.g., gloves, weigh boats, pipette tips, empty containers), must be classified and managed as hazardous chemical waste.[13][14]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Solid Waste:
-
Collect un-rinsed, empty containers, contaminated gloves, weigh paper, and other solid labware in a designated, puncture-resistant container.[8]
-
This container must be separate from regular trash and other waste streams.
-
-
Liquid Waste:
-
If this compound has been used in a solution, collect all liquid waste in a dedicated, chemically compatible container (e.g., a high-density polyethylene bottle) with a secure screw-top cap.[7]
-
Crucially: Do not mix this halogenated organic waste with other waste streams, particularly acidic or oxidizing waste, without first consulting compatibility charts.[7][13]
-
Step 3: Container Management and Labeling
Proper labeling is a key regulatory requirement and ensures the safety of all personnel who will handle the container.[12]
-
Select a Compatible Container: The container must not react with or be degraded by the waste. It must have a secure, leak-proof cap.[7]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[7]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12][13]
-
Segregation: Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks. Ensure it is segregated from incompatible materials like strong oxidizing agents.[13][15]
-
Volume Limits: Be aware of institutional and regulatory limits on the total volume of hazardous waste that can be stored in an SAA.[13]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Schedule a Pickup: Once the waste container is nearly full (e.g., 75% capacity) or has been stored for a period approaching your institution's limit (often six months), submit a hazardous waste pickup request with your institution's Environmental Health and Safety (EHS) department.[8][13]
-
Documentation: Your EHS department will manage the necessary waste manifests and ensure the material is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16][17]
Part 4: Spill Management
In the event of an accidental spill, a prompt and correct response is crucial.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial cleanup.[14]
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spills:
Part 5: Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from point of generation to final disposition.
Caption: Disposal workflow for this compound.
References
- Meerts, I. A., et al. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Environmental Health Perspectives.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- LabManager. (Date not specified). Managing Hazardous Chemical Waste in the Lab.
- American Chemical Society. Regulation of Laboratory Waste.
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Sigma-Aldrich. 3-Fluoro-4-methylphenol AldrichCPR.
- U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.
- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2774613, 3-Fluoro-4-methylphenol.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
- Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Unibrom Corp. Intermediates 3-Fluoro-4-methylphenol for critical molecular building block.
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- ChemicalBook. (2025). 3-Fluoro-4-methylphenol.
- Wikipedia. Phenol.
- PolyStar Containment. Understanding OSHA Chemical Storage Requirements.
- Fisher Scientific. (2010). Safety Data Sheet - 3-Fluorophenol.
- United States Biological. This compound - Data Sheet.
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- Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management.
- CPAchem. (2024). Safety data sheet - 3-Methylphenol.
- AK Scientific, Inc. Safety Data Sheet - 4-(5-Fluoro-2-methylphenyl)phenol.
- ResearchGate. (2025). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies.
- University of New Mexico (UNM) Chemistry. Standard Operating Procedure - Phenol.
- New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
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- Apollo Scientific. Safety Data Sheet - 3-Chloro-4-methylphenol.
- Princeton University EHS. Phenol.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(3-Fluoro-4-methylphenyl)phenol
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of 3-(3-Fluoro-4-methylphenyl)phenol (CAS No. 1261959-24-3). This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to build a culture of proactive risk management. Given the limited publicly available safety data for this specific molecule[1], our protocol is built upon a rigorous, composite hazard assessment derived from its structural components: a phenolic core, a fluorinated aromatic system, and data from the closely related analogue, 3-fluoro-4-methylphenol (CAS No. 452-78-8).
Hazard Assessment: A Triad of Risks
Understanding the "why" behind Personal Protective Equipment (PPE) is the foundation of laboratory safety. The molecular structure of this compound presents three primary hazard categories that dictate our safety protocols.
-
The Phenolic Hazard : Phenolic compounds are notoriously hazardous. They are corrosive and can cause severe chemical burns.[2][3] A significant danger is their ability to be rapidly absorbed through the skin, leading to systemic toxicity that can affect the central nervous system, liver, and kidneys.[4] Phenol also has an anesthetic effect, meaning initial burns may not be immediately painful, creating a false sense of security and delaying first aid.[3][5]
-
The Fluorine Factor : The introduction of fluorine into an organic molecule dramatically alters its properties.[6] While enhancing metabolic stability in drug candidates, it also introduces specific risks.[7][8] In the event of a fire or thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[9]
-
Inferred Compound-Specific Hazards : Based on the GHS classifications for the structural analogue 3-fluoro-4-methylphenol, we must assume a similar hazard profile for this compound.[10]
Table 1: Inferred Hazard Profile
| Hazard Class | GHS Classification (based on 3-fluoro-4-methylphenol) | Rationale & Implication for Handling |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | Prevents ingestion through contaminated hands or surfaces. No eating or drinking in the lab. |
| Acute Toxicity (Dermal) | Harmful in contact with skin (H312) | Skin contact must be avoided. This dictates the need for robust glove and body protection. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) | This is the primary driver for stringent PPE. Any contact can cause immediate and severe injury. |
| Serious Eye Damage | Causes serious eye damage (H318) | Mandates the use of chemical splash goggles at a minimum, with face shields for splash-risk procedures. |
The Core Protocol: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory. The selection of PPE is not a static choice but one that must be adapted to the scale and nature of the operation.
PPE Selection Workflow
The following diagram outlines the logical flow for ensuring adequate protection before any handling begins.
Caption: PPE selection and laboratory preparation workflow.
Detailed PPE Specifications
| PPE Category | Specification | Rationale and Field Insights |
| Hand Protection | Double Gloving: - Inner Layer: Standard nitrile exam gloves.- Outer Layer: Utility-grade neoprene or butyl rubber gloves.[4] | Nitrile gloves offer protection against incidental contact but degrade quickly upon exposure to phenols.[4] The robust outer glove (neoprene/butyl) provides the primary chemical barrier, while the inner glove protects during the doffing of contaminated outer gloves. Always check the manufacturer's breakthrough time data. |
| Eye/Face Protection | - Minimum: Chemical splash goggles.- Required for Splash Risk: A full-face shield worn over chemical splash goggles.[2][4] | This compound is expected to cause severe, potentially irreversible eye damage.[10] Safety glasses are insufficient as they do not protect from splashes. A face shield is critical when transferring solutions or working with larger volumes. |
| Body Protection | - A flame-resistant, fully buttoned lab coat.- A chemical-resistant apron (butyl rubber or neoprene) worn over the lab coat.[4] | The combination of a lab coat and a chemical-resistant apron provides a dual barrier against splashes and spills, protecting underlying clothing and skin. Long pants and closed-toe shoes are mandatory at all times.[4] |
| Respiratory Protection | All handling of this compound, including weighing solids and preparing solutions, must be conducted inside a certified chemical fume hood.[2][4] | The fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. Centrifugation of solutions containing phenols can generate aerosols and tubes should only be opened inside a fume hood.[4] |
Operational and Disposal Plans
Safe handling is a complete workflow, from preparation to disposal.
Safe Handling and Disposal Workflow
Caption: Step-by-step workflow for handling and waste segregation.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment and waste containers are inside the hood before introducing the chemical.
-
Don PPE: Follow the sequence outlined in the PPE workflow diagram.
-
Aliquotting: If working with a solid, carefully weigh the material in the fume hood. If using a solution, transfer liquids slowly and deliberately to minimize splashing.
-
Containment: Keep all containers sealed when not in immediate use.[11] Use secondary containment (e.g., a beaker or tray) when transporting the material within the lab.[11]
-
Post-Procedure: Upon completion, securely cap the primary container and decontaminate any surfaces with an appropriate solvent.
Waste Management Protocol
Proper disposal is critical to protect laboratory personnel and the environment.[6][12]
-
Waste Segregation: All materials contaminated with this compound are classified as hazardous waste. This includes:
-
Solid Waste: Contaminated gloves, pipette tips, weigh boats, and paper towels.
-
Liquid Waste: Unused or spent solutions.
-
-
Containerization:
-
Collect waste in a designated, puncture-proof, and sealable container.[12]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").
-
-
Disposal Pathway:
Emergency Response: Immediate Actions
In the event of an exposure or spill, rapid and correct action is critical.
Emergency Response Logic
Sources
- 1. usbio.net [usbio.net]
- 2. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. China Intermediates 3-Fluoro-4-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fluoropolymers.eu [fluoropolymers.eu]
- 10. 3-Fluoro-4-methylphenol | C7H7FO | CID 2774613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
